molecular formula C8H14O4 B8451518 Diethyl methyl malonate

Diethyl methyl malonate

Cat. No.: B8451518
M. Wt: 174.19 g/mol
InChI Key: BCEVYZFCKQBMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl methyl malonate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 2-ethylpropanedioate

InChI

InChI=1S/C8H14O4/c1-4-6(7(9)11-3)8(10)12-5-2/h6H,4-5H2,1-3H3

InChI Key

BCEVYZFCKQBMET-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Diethyl Methylmalonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 609-08-5

This in-depth technical guide provides a comprehensive overview of diethyl methylmalonate, a pivotal building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development and the chemical industry, this document outlines its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and data visualizations.

Chemical and Physical Properties

Diethyl methylmalonate is a colorless liquid with a faint ester-like odor. It is a derivative of malonic acid, where the acidic methylene (B1212753) protons are replaced by a methyl group and two ethyl ester groups. This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules.

Identifiers and General Properties
PropertyValueReference
CAS Number 609-08-5[1][2][3]
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1][2]
Synonyms Methylmalonic acid diethyl ester, Diethyl 2-methylmalonate[2]
EINECS Number 210-175-7[2]
MDL Number MFCD00009162[3]
Physical and Spectroscopic Properties
PropertyValueReference
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 198-199 °C (lit.)
Density 1.022 g/mL at 20 °C (lit.)
Refractive Index (n20/D) 1.413 (lit.)[2]
Flash Point 82 °C (179.6 °F)
Water Solubility Immiscible[2]

Synthesis of Diethyl Methylmalonate

The most common laboratory and industrial synthesis of diethyl methylmalonate involves the alkylation of diethyl malonate.

Typical Synthesis Workflow

G Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation  Base (e.g., NaOEt)   Alkylation Alkylation Enolate Formation->Alkylation  Alkylating Agent (e.g., CH3I)   Diethyl Methylmalonate Diethyl Methylmalonate Alkylation->Diethyl Methylmalonate  Workup  

Caption: General workflow for the synthesis of diethyl methylmalonate.

Experimental Protocol: Alkylation of Diethyl Malonate

Materials:

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

  • The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to afford pure diethyl methylmalonate.

Chemical Reactivity and Applications

Diethyl methylmalonate is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a geminal methyl and carboxylate group.

Key Reactions
  • Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating leads to the formation of propanoic acid.

  • Michael Addition: It can act as a Michael donor in reactions with α,β-unsaturated carbonyl compounds.[1]

  • Alkylation: The presence of the α-hydrogen allows for further alkylation under basic conditions.

  • Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation.

Applications in Synthesis

Diethyl methylmalonate is a key starting material in the synthesis of a variety of important compounds, including:

  • Barbiturates and other pharmaceuticals: The core structure is amenable to the formation of heterocyclic systems.

  • Agrochemicals: Used in the synthesis of certain herbicides and pesticides.

  • Fine chemicals and fragrances: Serves as a precursor to various specialty chemicals.

Logical Relationship of Applications

G cluster_synthesis Core Intermediate cluster_applications Applications Diethyl Methylmalonate Diethyl Methylmalonate Pharmaceuticals (e.g., Barbiturates) Pharmaceuticals (e.g., Barbiturates) Diethyl Methylmalonate->Pharmaceuticals (e.g., Barbiturates) Agrochemicals (e.g., Herbicides) Agrochemicals (e.g., Herbicides) Diethyl Methylmalonate->Agrochemicals (e.g., Herbicides) Fine Chemicals & Fragrances Fine Chemicals & Fragrances Diethyl Methylmalonate->Fine Chemicals & Fragrances

Caption: Applications stemming from diethyl methylmalonate.

Safety and Handling

Diethyl methylmalonate is a combustible liquid and should be handled with appropriate safety precautions.

Hazard Identification
HazardClassification
GHS Signal Word Warning
Hazard Statement H227: Combustible liquid
Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

  • Dispose of contents/container to an approved waste disposal plant.

Analytical Methods

The purity and identity of diethyl methylmalonate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Common Analytical Techniques
  • Gas Chromatography (GC): Used to determine the purity of the compound. A purity of >98.0% is common for commercial grades.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals include a triplet and quartet for the ethyl groups, a quartet for the methine proton, and a doublet for the methyl group.

    • ¹³C NMR: Shows the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: Characterized by a strong carbonyl (C=O) stretching frequency typical for esters.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Analytical Workflow

G Sample Sample Purity Assessment Purity Assessment Sample->Purity Assessment Structural Elucidation Structural Elucidation Sample->Structural Elucidation GC GC Purity Assessment->GC NMR NMR Structural Elucidation->NMR IR IR Structural Elucidation->IR MS MS Structural Elucidation->MS

References

An In-depth Technical Guide to the Physical Properties of Diethyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methyl malonate is a diester of methylmalonic acid with the chemical formula C₈H₁₄O₄. It presents as a colorless liquid and is a crucial reagent and intermediate in a variety of chemical syntheses. Its utility is particularly notable in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients, including barbiturates and non-steroidal anti-inflammatory drugs. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, as well as in industrial-scale manufacturing. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway in which it is involved.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and storage.

PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Colorless liquid
Density 1.022 g/mL at 20 °C
Boiling Point 198-199 °C at 760 mmHg
Refractive Index 1.413 at 20 °C (n20/D)
Solubility Slightly soluble in water; soluble in alcohol and oils.[1]
Vapor Pressure 0.264 mmHg at 25 °C (estimated)
Flash Point 82 °C (179.6 °F) - closed cup

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common and efficient method for determining the boiling point of a small liquid sample utilizes a Thiele tube.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

  • Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.[3]

  • Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform heating of the oil bath.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements of liquids.[4][5]

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath (optional, for temperature control)

  • Pasteur pipette

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).[6]

  • Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring that excess water is expelled through the capillary.[4]

  • Carefully wipe the outside of the pycnometer dry.

  • Weigh the pycnometer filled with water and record the mass (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound at the same temperature as the water.

  • Insert the stopper, wipe the exterior dry, and weigh the pycnometer filled with the sample, recording the mass (m₃).

  • Calculate the density of this compound using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify a substance and assess its purity. The Abbe refractometer is a common instrument for this measurement.[7][8]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (optional but recommended for high accuracy)

  • Dropper or Pasteur pipette

  • Soft lens tissue

  • Ethanol or acetone (B3395972) for cleaning

Procedure:

  • Ensure the prism surfaces of the refractometer are clean and dry.[9]

  • Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[9]

  • Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.[9]

  • Close the illuminating prism gently to spread the liquid into a thin film.

  • Turn on the light source and adjust the mirror to achieve optimal illumination of the prisms.

  • Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark boundary.

  • If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the dividing line.

  • Fine-tune the adjustment knob to center the boundary line precisely on the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

  • Record the temperature at which the measurement was taken.

Determination of Solubility (Qualitative and Semi-Quantitative)

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The following procedure can be used to determine the qualitative and semi-quantitative solubility of this compound in a given solvent.

Apparatus:

  • Test tubes and a test tube rack

  • Graduated pipettes or micropipettes

  • Vortex mixer or stirring rods

  • Water bath (for temperature control)

Procedure:

  • Qualitative Assessment:

    • To a test tube, add approximately 1 mL of the solvent (e.g., water, ethanol).

    • Add a few drops of this compound to the solvent.

    • Agitate the mixture vigorously for 30-60 seconds.[10]

    • Observe if the this compound dissolves completely (miscible), forms a separate layer (immiscible), or partially dissolves. Record the observation.[10]

  • Semi-Quantitative Assessment (for "slightly soluble" cases):

    • To a test tube containing a precisely measured volume of the solvent (e.g., 5 mL of water), add a small, known volume of this compound (e.g., 10 µL) using a micropipette.

    • Agitate the mixture until the solute dissolves completely or until it is clear that no more will dissolve.

    • Continue adding small, known increments of this compound, agitating after each addition, until a persistent second phase (undissolved liquid) is observed.

    • The total volume of this compound that dissolved in the known volume of the solvent provides a semi-quantitative measure of its solubility.

Synthetic Pathway Visualization: Malonic Ester Synthesis

This compound is a classic substrate in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. The following diagram illustrates the key steps in the synthesis of a generic carboxylic acid starting from this compound.

malonic_ester_synthesis start This compound enolate Enolate Intermediate start->enolate 1. Base (e.g., NaOEt) alkylated Alkylated Diethyl Methyl Malonate enolate->alkylated 2. Alkyl Halide (R-X) dicarboxylate Dicarboxylate Salt alkylated->dicarboxylate 3. Saponification (e.g., NaOH, H₂O) dicarboxylic_acid Substituted Malonic Acid dicarboxylate->dicarboxylic_acid 4. Acidification (e.g., H₃O⁺) final_product Carboxylic Acid (Final Product) dicarboxylic_acid->final_product 5. Decarboxylation (Heat)

References

Diethyl methyl malonate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl Methyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, synthesis protocols, key applications, and safety information, tailored for a scientific audience.

Chemical and Physical Properties

This compound (CAS No: 609-08-5) is a diester of methylmalonic acid.[1] It is a clear, colorless liquid at room temperature.[2][3][4][5] Its chemical structure features a central carbon atom bonded to a methyl group and two carboxyl groups, which are esterified with ethanol. This structure, particularly the reactivity of the alpha-proton, makes it a valuable reagent in organic synthesis.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 174.19 g/mol [2][6][7]
Molecular Formula C₈H₁₄O₄[2][7]
CAS Number 609-08-5[3][6]
Appearance Clear, colorless liquid[2][3]
Boiling Point 198 - 201 °C[6][7]
Density 1.021 - 1.025 g/mL at 20 °C[4][7]
Refractive Index (n²⁰/D) 1.411 - 1.415[1][4][7]
Flash Point 77 - 85 °C (170 - 185 °F)[1][6][7]
Solubility Immiscible or slightly soluble in water; soluble in alcohol and oils.[1][4][8]
IUPAC Name diethyl 2-methylpropanedioate[2]
Synonyms Diethyl 2-methylmalonate, Methylmalonic acid diethyl ester[2][5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through two well-established routes. These methods are crucial for producing the compound for its various applications in industrial and research settings.[3][9]

Protocol 1: Alkylation of Diethyl Malonate

This is a common and direct method involving the methylation of diethyl malonate. The active methylene (B1212753) group in diethyl malonate is deprotonated by a base, creating a nucleophilic enolate that reacts with a methylating agent.

Workflow: Alkylation of Diethyl Malonate

G reactant reactant reagent reagent intermediate intermediate product product A Diethyl Malonate C Sodiomalonic Ester (Enolate Intermediate) A->C Deprotonation B Base (e.g., Sodium Ethoxide) B->C E This compound C->E SN2 Alkylation D Methylating Agent (e.g., Methyl Iodide) D->E F Work-up & Purification (Distillation) E->F Crude Product F->E Purified Product

Synthesis of this compound via Alkylation.

Detailed Methodology:

  • Deprotonation: Diethyl malonate is treated with a suitable base, such as sodium ethoxide in ethanol, to abstract an acidic α-hydrogen, forming a resonance-stabilized sodiomalonic ester (enolate).

  • Methylation: A methylating agent, such as methyl iodide, dimethyl sulfate, or methyl bromide, is added to the solution.[9] The enolate acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to form this compound.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove salts and unreacted starting materials. The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.[10] One documented procedure using 1.44 mol of diethyl malonate reported a yield of 82.6% of 90% pure product after distillation.[10]

Protocol 2: From 2-Chloropropionic Acid

An alternative synthesis route begins with 2-chloropropionic acid and proceeds through several steps to the final product.[9]

Detailed Methodology:

  • Neutralization and Cyanation: 2-chloropropionic acid is first neutralized with a base like potassium carbonate. The resulting salt is then treated with a cyanide source (e.g., potassium cyanide) to form 2-cyanopropionic acid via nucleophilic substitution.[9]

  • Esterification: The 2-cyanopropionic acid is then dissolved in ethanol.[9] An acid catalyst, such as concentrated sulfuric acid or a heteropolyacid, is added, and the mixture is heated (e.g., to 65-80 °C).[9][11] This step involves both the hydrolysis of the nitrile group to a carboxylic acid and the esterification of both carboxyl groups to yield this compound.

  • Neutralization and Purification: The reaction mixture is cooled, and excess acid is neutralized with a base like ammonia (B1221849) water. The organic phase containing the crude product is separated and purified by fractional distillation under reduced pressure.[11]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, valued for its role in constructing more complex molecules.[5]

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] Its structure is a precursor for forming heterocyclic compounds and other core scaffolds in medicinal chemistry.

  • Organic Synthesis: In laboratory and industrial settings, it is widely used for the preparation of substituted esters and other derivatives.[5] The reactivity of the methylene group allows for the introduction of diverse functional groups, making it an essential tool for synthetic chemists.[5]

  • Other Industries: Beyond pharmaceuticals, this compound finds use in the flavor and fragrance industries due to its fruity aroma.[3][5] It is also applied in the formulation of agrochemicals, such as pesticides and herbicides.[5]

Safety and Handling

This compound is considered stable under normal laboratory conditions.[1][8] However, proper safety precautions are essential during its handling and storage.

  • Hazards: The compound may cause skin and eye irritation.[2] It is a combustible liquid.[12] The oral LD50 in rats is 5000 mg/kg, indicating low acute toxicity.[1]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid contact with skin and eyes and inhalation of vapors.[12]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12] Keep containers tightly closed. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

An In-depth Technical Guide to Diethyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl methyl malonate, a key diester in organic synthesis. It details the compound's structural formula, physicochemical properties, experimental protocols for its synthesis, and its role in various chemical reactions. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Structural Formula and Chemical Identity

This compound, systematically named diethyl 2-methylpropanedioate, is the diethyl ester of methylmalonic acid.[1] Its structure features a central alpha-carbon atom bonded to a methyl group, and two carboxyl groups that are esterified with ethanol. The presence of the methyl group distinguishes it from its parent compound, diethyl malonate.

The key identifiers for this compound are:

  • IUPAC Name: diethyl 2-methylpropanedioate[1]

  • Molecular Formula: C₈H₁₄O₄[1]

  • SMILES: CCOC(=O)C(C)C(=O)OCC[1]

  • InChI Key: UPQZOUHVTJNGFK-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in synthesis and for safety considerations. The following table summarizes its key quantitative data.

PropertyValueReference(s)
Molecular Weight 174.19 g/mol [1][2]
Appearance Clear, colorless liquid[1][3]
Density 1.022 g/mL at 20 °C[2][3]
Boiling Point 198-201 °C at 760 mmHg[4]
Refractive Index (n²⁰/D) 1.413[2][3]
Flash Point 77-85 °C[4]
Solubility Slightly soluble in water; soluble in alcohol, oils[3]
CAS Number 609-08-5[1][2]

Spectroscopic Information:

  • ¹³C NMR: Spectral data is available and can be used for structural confirmation.[5]

  • Mass Spectrometry (GC-MS): The compound has been characterized by GC-MS, with major fragments aiding in its identification.[1]

Synthesis of this compound

This compound is commonly synthesized via the alkylation of diethyl malonate. The active methylene (B1212753) group in diethyl malonate is readily deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a methylating agent.

General Synthesis Pathway

The most prevalent laboratory-scale synthesis involves the reaction of diethyl malonate with a methyl halide in the presence of a base like sodium ethoxide. This method provides a reliable route to the desired product.

Synthesis_Pathway cluster_reactants Reactants DEM Diethyl Malonate Enolate Sodio-malonic Ester (Enolate Intermediate) DEM->Enolate + NaOEt Base Sodium Ethoxide (Base) MeI Methyl Iodide (Methylating Agent) Product This compound Enolate->Product + CH3I

Caption: Synthesis of this compound via alkylation.

Detailed Experimental Protocol: Alkylation of Diethyl Malonate

The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for vetted experimental methods.

Materials:

  • Sodium (46 g, 2 gram atoms)

  • Absolute Ethyl Alcohol (1 L)

  • Diethyl Malonate (320 g, 2 moles)

  • Methyl Bromide (200 g, 2.1 moles)

  • Glacial Acetic Acid

  • Calcium Chloride (for drying)

Equipment:

  • 2-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser with a calcium chloride tube

  • Gas inlet tube

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 46 g of sodium, cut into small pieces, to 1 L of absolute ethyl alcohol. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.

  • Addition of Diethyl Malonate: To the sodium ethoxide solution, add 320 g of diethyl malonate.

  • Methylation: Bubble 200 g of methyl bromide into the stirred solution through a gas inlet tube that dips below the surface of the liquid. The addition should take approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture. Sodium bromide will precipitate during the reaction.

  • Reaction Completion and Neutralization: Once the addition of methyl bromide is complete, the solution will be pale orange and slightly alkaline. Heat the mixture to a boil for an additional 30 minutes. Cool the mixture and neutralize it with glacial acetic acid.

  • Work-up:

    • Filter the precipitated sodium bromide with suction.

    • Distill the majority of the alcohol from the filtrate at atmospheric pressure.

    • Add the collected sodium bromide to the residual ester and wash with 1 L of water to dissolve the salt and separate the ester.

    • Separate the ester layer. Combine the ester and ether extracts and dry them by shaking with calcium chloride, followed by immediate filtration.

  • Purification:

    • Remove any unreacted diethyl malonate by shaking the product for one minute with a cold solution of 10 g of sodium hydroxide (B78521) in 30 cc of water.

    • Separate the alkali layer, wash the ester with dilute acid, and dry again with calcium chloride.

    • Distill the final product under reduced pressure. The fraction boiling at 96°C/16 mm Hg is collected. The expected yield is 275–290 g (79–83%).

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily used for introducing a propionate (B1217596) unit into a molecule.

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that possess a 2-arylpropionic acid structure.[3]

  • Erythromycin (B1671065) Fermentation: It has been used in studies to investigate its effect on erythromycin fermentation processes.[3]

  • Flavor and Fragrance: The compound also finds application in the flavor and fragrance industries.

  • Michael Reactions: this compound can react with compounds like 2-cyclohexenone in Michael addition reactions.[3]

The reactivity of this compound, stemming from the remaining acidic proton and the two ester groups, allows for further functionalization, making it a valuable building block for more complex molecules.

References

An In-depth Technical Guide to the Boiling Point of Diethyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of diethyl methyl malonate, a key intermediate in the synthesis of various pharmaceuticals and other commercially important organic compounds.[1] This document summarizes its physical properties, details experimental protocols for boiling point determination, and illustrates a common synthetic pathway.

Core Physical Properties

Diethyl methylmalonate (CAS No. 609-08-5) is a colorless, transparent liquid with the molecular formula C8H14O4.[2][3] It serves as a crucial building block in organic synthesis, particularly in the production of non-steroidal anti-inflammatory agents.[1]

Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This physical constant is a critical parameter for purification by distillation and for overall process control in chemical synthesis. The boiling point of this compound is dependent on the ambient pressure.

Boiling Point (°C)Pressure (mm Hg)
199.00 to 201.00760
198-199760
199760
194–196745
78-8010

Sources:[4],[3][5],[2],[6],[3]

Experimental Protocols for Boiling Point Determination

Accurate determination of the boiling point is essential for characterizing and ensuring the purity of this compound. Several standard laboratory methods can be employed, with the choice depending on the quantity of the sample available.

1. Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes (less than 1 mL) and provides a reasonably accurate measurement.[7]

  • Apparatus:

    • Thiele tube

    • Thermometer (calibrated)

    • Small test tube (e.g., ignition tube)

    • Capillary tube (sealed at one end)

    • Heating oil (e.g., mineral oil)

    • Bunsen burner or heating mantle

    • Stand and clamps

  • Procedure:

    • Fill the small test tube with this compound to a depth of approximately 1-2 cm.

    • Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the sample.

    • Clamp the Thiele tube to a stand and fill it with heating oil, ensuring the side arm is also filled.

    • Insert the thermometer and the attached sample tube into the Thiele tube, positioning the sample in the main body of the tube.

    • Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[8][9] Convection currents will ensure uniform heating of the oil bath.[9]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[7][8][9] Record this temperature.

    • It is good practice to repeat the measurement to ensure accuracy.

2. Boiling Point Determination by Distillation

For larger sample volumes (> 5 mL), a simple distillation provides both purification and an accurate boiling point measurement.[7][10][11]

  • Apparatus:

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer and adapter

    • Heating mantle or oil bath

    • Boiling chips or a magnetic stirrer

    • Stand, clamps, and tubing

  • Procedure:

    • Place the this compound sample (at least 5-10 mL) into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Assemble the simple distillation apparatus, ensuring all joints are securely fastened.

    • Position the thermometer so that the top of its bulb is level with the bottom of the side arm leading to the condenser. This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

    • Begin heating the distillation flask.

    • Observe the temperature as the liquid begins to boil and the vapor rises. A ring of condensing vapor should be visible on the walls of the flask and should rise to immerse the thermometer bulb.[8]

    • The temperature will stabilize as the vapor passes into the condenser and the distillate begins to collect in the receiving flask.

    • Record the stable temperature reading on the thermometer. This is the boiling point of the liquid.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Synthesis Pathway of this compound

A primary method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate.[1][6][12] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.

The process begins with the deprotonation of diethyl malonate by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent such as methyl iodide in an SN2 reaction to yield this compound.[12][13]

Synthesis_of_Diethyl_Methyl_Malonate cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_overall Overall Reaction DEM Diethyl Malonate Enolate Enolate Intermediate DEM->Enolate + NaOEt NaOEt Sodium Ethoxide (Base) MeI Methyl Iodide (Alkylating Agent) EtOH Ethanol Enolate_ref DEMM This compound NaI Sodium Iodide Enolate_ref->DEMM + MeI Overall_Reactants Diethyl Malonate + Sodium Ethoxide + Methyl Iodide Overall_Products This compound + Sodium Iodide + Ethanol Overall_Reactants->Overall_Products

Caption: Synthesis of this compound via Malonic Ester Synthesis.

References

An In-depth Technical Guide to the Density of Diethyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of diethyl methyl malonate, a key reagent in pharmaceutical synthesis and other chemical industries. This document outlines the physical properties of this compound, with a focus on its density, and provides detailed experimental protocols for its accurate determination.

Introduction

This compound (CAS No. 609-08-5) is a diester of methylmalonic acid with the chemical formula C₈H₁₄O₄. It is a colorless liquid with a faint, pleasant odor. In the pharmaceutical industry, this compound is a versatile precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). Its utility in organic synthesis stems from the reactivity of the alpha-proton to the two carbonyl groups, which allows for a wide range of alkylation and acylation reactions. Accurate knowledge of its physical properties, particularly its density, is crucial for process design, reaction monitoring, and quality control in drug development and manufacturing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol
Density 1.022 g/mL at 20 °C[2]
1.055 g/mL at 25 °C
Specific Gravity 1.020 - 1.025 at 20 °C[3]
Boiling Point 198-199 °C[2]
Refractive Index 1.413 at 20 °C[2]

Experimental Determination of Density

The density of a liquid can be determined using several methods. The pycnometer method is a precise and widely used technique for determining the density of liquids and is described in detail below.

The Pycnometer Method

A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be determined with high precision.

Materials and Equipment:

  • Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary bore

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature water bath

  • Thermometer

  • Deionized water

  • This compound sample

  • Acetone or other suitable solvent for cleaning and drying

  • Lint-free tissues

Protocol:

  • Cleaning and Calibration of the Pycnometer:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with deionized water.

    • Dry the pycnometer completely in an oven or by rinsing with a volatile solvent and passing a stream of dry air or nitrogen.

    • Allow the pycnometer to equilibrate to room temperature in a desiccator.

    • Carefully weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.

    • Fill the pycnometer with deionized water that has been equilibrated to a known, constant temperature (e.g., 20 °C) in a water bath. Ensure the water is free of air bubbles.

    • Insert the stopper, allowing excess water to emerge from the capillary. The capillary should be completely filled with no air bubbles.

    • Carefully wipe the outside of the pycnometer dry with a lint-free tissue.

    • Weigh the pycnometer filled with water. Record this mass as m₁.

    • The volume of the pycnometer (V) at the calibration temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water

  • Density Determination of this compound:

    • Empty the pycnometer and dry it thoroughly as described in step 1.

    • Fill the dry pycnometer with the this compound sample, which has been equilibrated to the same constant temperature as the water in the calibration step.

    • Insert the stopper, allowing the excess liquid to emerge from the capillary.

    • Wipe the outside of the pycnometer dry.

    • Weigh the pycnometer filled with this compound. Record this mass as m₂.

  • Calculation of Density:

    • The mass of the this compound sample (m_sample) is m₂ - m₀.

    • The density of the this compound (ρ_sample) at the experimental temperature is calculated as: ρ_sample = (m₂ - m₀) / V

      or

      ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

Visualizations

Caption: Experimental workflow for determining the density of this compound using the pycnometer method.

DiethylMethylMalonate_Structure C1 C H1 H C1->H1 C_Me CH₃ C1->C_Me C2 C C1->C2 C3 C C1->C3 O1 O C2->O1 O2 O C2->O2 C_Et1 CH₂CH₃ O2->C_Et1 O3 O C3->O3 O4 O C3->O4 C_Et2 CH₂CH₃ O4->C_Et2

Caption: Chemical structure of this compound.

References

Diethyl Methyl Malonate: An In-depth Technical Guide to its Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of diethyl methyl malonate, a key intermediate in various organic syntheses, including the production of pharmaceuticals. Understanding its solubility is critical for process optimization, reaction condition selection, and formulation development. This document collates available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for clarity.

Physicochemical Properties

PropertyValueReference
Molecular Formula C8H14O4[1][2]
Molecular Weight 174.19 g/mol [1]
Appearance Colorless mobile liquid[3][4]
Density 1.022 g/mL at 20 °C[4]
Boiling Point 198-199 °C[4]
Flash Point 170 °F (77 °C)[5]
pKa 13.13 ± 0.46 (Predicted)[4]

Aqueous Solubility Data

The solubility of this compound in water is generally described as slight or limited.[3][6] Quantitative data is sparse in publicly available literature, with some sources providing estimated or experimental values under specific conditions.

Solubility ValueTemperaturepHNotesReference
4438 mg/L25 °CNot SpecifiedEstimated value.[5]
1000 mg/LNot SpecifiedNot Specified-[4]
"Slightly soluble"Not SpecifiedNot SpecifiedQualitative description.[3][7]
"Immiscible"Not Specified8 (for a 1000mg/L solution at 20°C)Qualitative description.[4]

The variation in reported values highlights the importance of precise experimental determination for specific applications. Factors such as temperature, pH, and the presence of other solutes can significantly influence solubility.

Experimental Protocol for Solubility Determination

The following is a standardized experimental protocol for the determination of this compound solubility in water, based on the principle of reaching equilibrium saturation.

1. Materials and Equipment:

  • This compound (high purity)

  • Deionized water

  • Thermostatically controlled shaker or magnetic stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Centrifuge (optional)

2. Preparation of Standard Solutions:

  • Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, acetonitrile).

  • From the stock solution, prepare a series of standard solutions of known concentrations to create a calibration curve.

3. Saturation Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial). The presence of an undissolved phase is essential to ensure saturation.

  • Place the container in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

4. Sample Preparation and Analysis:

  • After the equilibration period, cease agitation and allow the mixture to stand undisturbed for several hours to permit phase separation. Centrifugation can be used to accelerate this process.

  • Carefully withdraw a known volume of the clear, aqueous supernatant using a pipette. To avoid transferring any undissolved this compound, it is crucial to use a syringe filter during this step.

  • Dilute the filtered aqueous sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

5. Calculation of Solubility:

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated aqueous solution by accounting for the dilution factor.

  • Express the solubility in desired units, such as mg/L or mol/L.

  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound's aqueous solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions analyze Analyze via GC/HPLC prep_standards->analyze prep_sample Prepare Water & DEMM Mixture agitate Agitate at Constant Temperature (24-48 hours) prep_sample->agitate phase_sep Phase Separation (Settling/Centrifugation) agitate->phase_sep filter Filter Aqueous Phase phase_sep->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl methyl malonate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and purity assessment. This document details the expected chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for acquiring the spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. The quantitative data for the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration
-CH₃ (malonate backbone)~1.4Doublet~73H
-CH (malonate backbone)~3.4Quartet~71H
-O-CH₂-CH₃ (ethyl ester)~4.2Quartet~74H
-O-CH₂-CH₃ (ethyl ester)~1.2Triplet~76H

Structural Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is a classic example of spin-spin coupling. The quartet at approximately 3.4 ppm arises from the methine proton on the malonate backbone. It is split by the three adjacent methyl protons, resulting in a quartet (n+1 rule, where n=3). Conversely, the doublet at around 1.4 ppm is due to these methyl protons being split by the single methine proton.

The two ethyl ester groups are chemically equivalent, giving rise to a single set of signals. The methylene (B1212753) protons (-O-CH₂-) appear as a quartet around 4.2 ppm, split by the neighboring methyl protons (-CH₃). These terminal methyl protons of the ethyl groups resonate as a triplet at approximately 1.2 ppm, a result of coupling with the adjacent methylene protons.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation:

  • A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

  • Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and line shape.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 10-15 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Temperature: Standard probe temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative ratios of the protons.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and the coupling relationships between its proton environments.

Caption: Structure of this compound with proton environments and their coupling relationships.

Spectroscopic Profile of Diethyl Methyl Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl methyl malonate (CAS No. 609-08-5), a key reagent in organic synthesis. This document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 198-199 °C[2]
Density 1.013 g/cm³[1]
Refractive Index 1.413-1.415[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20Quartet4H-OCH₂CH₃
~3.36Quartet1H-CH(CH₃)-
~1.30Doublet3H-CH(CH₃)-
~1.28Triplet6H-OCH₂CH₃

Note: Data obtained in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Data sourced from multiple publicly available spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~168C=O (Ester)
~61-OCH₂CH₃
~49-CH(CH₃)-
~14-OCH₂CH₃
~13-CH(CH₃)-

Note: Data obtained in CDCl₃. Chemical shifts are referenced to the solvent peak. Data sourced from multiple publicly available spectra.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1260StrongC-O stretch (ester)
~1150StrongC-O stretch (ester)

Note: Data typically acquired as a neat liquid film.[4]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

m/zRelative IntensityAssignment
174Moderate[M]⁺ (Molecular Ion)
129High[M - OCH₂CH₃]⁺
101Moderate[M - COOCH₂CH₃]⁺
73High[COOCH₂CH₃]⁺
29High[CH₂CH₃]⁺

Note: Fragmentation patterns can vary slightly depending on the instrument and conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and purity of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]

  • Instrument Setup:

    • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.

    • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[5]

  • ¹H NMR Data Acquisition:

    • A standard single-pulse experiment is typically used.

    • Parameters such as the pulse angle (e.g., 30-90 degrees), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds) are set.

    • A number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled experiment is most commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[7][8]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer total acquisition time are generally required compared to ¹H NMR.[7]

    • A relaxation delay of 2-5 seconds is typically employed.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phased to ensure all peaks are in the absorptive mode.

    • The baseline is corrected to be flat.

    • The chemical shifts are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

    • For ¹H NMR, the peaks are integrated to determine the relative ratios of different protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[9][10] No further sample preparation is typically required.

  • Instrument Setup:

    • The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the clean, empty ATR crystal is collected.[11] This is essential to subtract any signals from the instrument or the environment.

  • Data Acquisition:

    • The sample is placed on the ATR crystal, ensuring good contact.

    • The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[11] The typical spectral range is 4000-400 cm⁻¹.[10]

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

    • The characteristic absorption bands corresponding to specific functional groups are identified.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[12][13]

    • If using a GC, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected. The GC separates the components of the mixture before they enter the mass spectrometer.

    • For direct insertion, a small amount of the neat liquid is placed in a capillary tube which is then inserted into the ion source and heated to vaporize the sample.[13]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[12][14]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The high energy also leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[15]

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak is identified to determine the molecular weight of the compound.

    • The fragmentation pattern is analyzed to provide structural information.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MW Molecular Weight and Fragmentation Pattern MS->MW Conclusion Compound Confirmation and Characterization Structure->Conclusion MW->Conclusion Purity->Conclusion

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of Diethyl methyl malonate from diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Diethyl Methylmalonate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl methylmalonate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route, the alkylation of diethyl malonate, is explored in detail, including the underlying reaction mechanism, alternative experimental protocols, and purification techniques.

The synthesis of diethyl methylmalonate from diethyl malonate is a classic example of a malonic ester synthesis, which relies on the heightened acidity of the α-protons on the methylene (B1212753) group (-CH₂-) of diethyl malonate.[1][2] These protons are flanked by two electron-withdrawing carbonyl groups, making them readily removable by a suitable base (pKa ≈ 13).[1][3]

The reaction proceeds in two main steps:

  • Enolate Formation: A base, typically sodium ethoxide (NaOEt), deprotonates the diethyl malonate at the α-carbon. This creates a resonance-stabilized enolate ion, which is a potent nucleophile.[4][5] The use of a bulky base can prevent unwanted side reactions like nucleophilic substitution on the ester itself.[4]

  • Nucleophilic Alkylation: The nucleophilic enolate ion attacks an electrophilic methylating agent, such as methyl iodide (CH₃I) or methyl bromide (CH₃Br), in a second-order nucleophilic substitution (SN2) reaction.[6][7] This step forms the new carbon-carbon bond, yielding diethyl methylmalonate.[7]

G DEM Diethyl Malonate Enolate Resonance-Stabilized Enolate Ion DEM->Enolate + Base Base (e.g., NaOEt) Base->Enolate Deprotonation Product Diethyl Methylmalonate Enolate->Product SN2 Attack MeX Methyl Halide (e.g., CH₃I) MeX->Product + Salt Salt (e.g., NaI) G A 1. Reagent Preparation (Prepare Base in Solvent) B 2. Enolate Formation (Add Diethyl Malonate to Base) A->B Proceed C 3. Alkylation (Add Methylating Agent) B->C Proceed D 4. Reaction Work-up (Neutralization, Extraction) C->D Proceed E 5. Purification (Distillation) D->E Proceed F Final Product: Diethyl Methylmalonate E->F Yields

References

The Pivotal Role of Diethyl Methylmalonate in Malonic Ester Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and applications of diethyl methylmalonate in malonic ester synthesis, a cornerstone of modern organic chemistry. This document delves into the core principles, detailed experimental protocols, and the utility of this versatile reagent in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.

Core Principles of Malonic Ester Synthesis with Diethyl Methylmalonate

The malonic ester synthesis is a versatile method for the preparation of substituted carboxylic acids.[1] Diethyl methylmalonate, a derivative of diethyl malonate, serves as a key building block in this synthesis, allowing for the introduction of a methyl group and another alkyl or functional group at the α-carbon of acetic acid. The core of this methodology lies in the acidity of the α-proton of the malonic ester, which is flanked by two electron-withdrawing carbonyl groups, making it readily accessible for deprotonation by a moderately strong base to form a stabilized enolate.[2] This enolate then acts as a potent nucleophile.

The overall transformation can be summarized in three key stages:

  • Enolate Formation: The process begins with the deprotonation of diethyl methylmalonate at the α-carbon using a suitable base, typically sodium ethoxide in ethanol (B145695), to form a resonance-stabilized enolate.[2]

  • Alkylation: The resulting enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X), leading to the formation of a new carbon-carbon bond and yielding a diethyl alkylmethylmalonate.[1]

  • Hydrolysis and Decarboxylation: The substituted diethyl methylmalonate is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating leads to the decarboxylation of the resulting β-dicarboxylic acid, yielding the final substituted carboxylic acid.[1][3]

Reaction Mechanisms and Logical Workflow

The malonic ester synthesis using diethyl methylmalonate follows a well-defined reaction pathway. The following diagrams illustrate the key mechanistic steps and the general experimental workflow.

Malonic_Ester_Synthesis_Mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation (SN2) cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation DEM Diethyl Methylmalonate Enolate Enolate Intermediate DEM->Enolate Deprotonation Base Base (e.g., NaOEt) AlkylatedEster Diethyl Alkylmethylmalonate Enolate->AlkylatedEster Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) Diacid Alkylmethylmalonic Acid AlkylatedEster->Diacid Hydrolysis AcidHeat H3O+, Heat CarboxylicAcid Substituted Carboxylic Acid (R-CH(CH3)-COOH) Diacid->CarboxylicAcid Decarboxylation CO2 CO2 Diacid->CO2

Mechanism of Malonic Ester Synthesis with Diethyl Methylmalonate.

Experimental_Workflow Start Start: Diethyl Methylmalonate Enolate_Formation 1. Enolate Formation (Base Addition) Start->Enolate_Formation Alkylation 2. Alkylation (Alkyl Halide Addition) Enolate_Formation->Alkylation Workup1 3. Quenching & Extraction Alkylation->Workup1 Purification1 4. Purification of Diethyl Alkylmethylmalonate (e.g., Distillation) Workup1->Purification1 Hydrolysis 5. Hydrolysis (Acid or Base) Purification1->Hydrolysis Decarboxylation 6. Decarboxylation (Heating) Hydrolysis->Decarboxylation Workup2 7. Extraction & Purification of Carboxylic Acid Decarboxylation->Workup2 End Final Product: Substituted Carboxylic Acid Workup2->End

General Experimental Workflow for Malonic Ester Synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving diethyl methylmalonate and its derivatives. Yields are highly dependent on specific reaction conditions and substrate reactivity.

Table 1: Synthesis of Diethyl Methylmalonate

Alkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Methyl bromideSodium ethoxideAbsolute Ethanol4Reflux79-83[4]
Methyl iodideSodium metalEthanol5Room Temp78[5]

Table 2: Alkylation of Diethyl Alkylmalonates

Starting MalonateAlkylating AgentBaseSolventReaction Time (h)Temperature (°C)ProductYield (%)Reference
Diethyl malonateEthyl iodideSodium ethoxideAbsolute Ethanol1-2RefluxDiethyl ethylmalonate~85[6]
Diethyl ethylmalonateMethyl iodideSodium ethoxideAbsolute Ethanol--Diethyl ethylmethylmalonate-[7]
Diethyl malonate1,3-DibromopropaneSodium ethoxideAbsolute Ethanol-RefluxDiethyl 1,1-cyclobutanedicarboxylate53-55[8]

Table 3: Synthesis of Substituted Carboxylic Acids

Starting Malonate DerivativeHydrolysis/Decarboxylation ConditionsProductYield (%)Reference
Diethyl ethylmethylmalonate1. KOH, 50% Ethanol, 4h, Reflux2. Acidification2-Methylbutanoic acid60[1]
Diethyl n-butylmalonate1. NaOH2. Distillation (Decarboxylation)Hexanoic acid-[9]

Detailed Experimental Protocols

Synthesis of Diethyl Methylmalonate from Diethyl Malonate[4]

Materials:

  • Sodium (46 g, 2 gram atoms)

  • Absolute ethyl alcohol (1 L)

  • Diethyl malonate (320 g, 2 moles)

  • Methyl bromide (200 g, 2.1 moles)

  • Glacial acetic acid

  • Ether

  • Calcium chloride

  • Sodium hydroxide (B78521)

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium in absolute ethyl alcohol.

  • Once all the sodium has dissolved, add diethyl malonate to the solution.

  • Bubble methyl bromide into the stirred solution over approximately four hours. The reaction is exothermic and may begin to reflux.

  • After the addition is complete, boil the solution for an additional half-hour, then neutralize with glacial acetic acid and cool.

  • Filter the precipitated sodium bromide and wash with cold alcohol.

  • Remove the majority of the alcohol by distillation.

  • Dissolve the residue in water containing hydrochloric acid and shake well with the residue from the distillation.

  • Separate the aqueous layer and extract twice with ether.

  • Combine the ester and ether extracts, dry with calcium chloride, and remove the ether.

  • The crude ester is then purified by washing with a cold sodium hydroxide solution, followed by dilute acid, drying, and vacuum distillation. The fraction boiling at 96°C/16 mm Hg is collected, yielding 275–290 g (79–83%).

Synthesis of 2-Methylbutanoic Acid from Diethyl Ethylmethylmalonate (Analogous for Diethyl Methylmalonate Alkylation Product)[1]

Materials:

  • Diethyl ethylmethylmalonate (20 g) (Synthesized from alkylation of diethyl ethylmalonate with methyl iodide)

  • Potassium hydroxide (40 g)

  • 50% Ethanol (15 g)

  • Ether

  • Calcium chloride

Procedure:

  • Reflux the diethyl ethylmethylmalonate with a solution of potassium hydroxide in 50% ethanol for 4 hours.

  • Pour the mixture into water and extract with ether to remove any unreacted ester.

  • Acidify the aqueous layer. The 2-methylbutanoic acid will separate as an oil.

  • Extract the product with ether, dry the extract over calcium chloride, and distill.

  • Collect the fraction boiling at 172-178°C. The yield is approximately 60%.

Synthesis of Barbituric Acid from Diethyl Malonate and Urea[10][11]

This protocol illustrates the condensation reaction that forms the core of many barbiturate (B1230296) syntheses, where a disubstituted malonate like diethyl ethylmethylmalonate would be used to produce substituted barbiturates.

Materials:

  • Sodium (11.5 g)

  • Absolute ethanol (500 ml)

  • Diethyl malonate (80 g)

  • Dry urea (B33335) (30 g)

  • Concentrated hydrochloric acid

Procedure:

  • Prepare sodium ethoxide by dissolving sodium in absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

  • To this solution, add diethyl malonate, followed by a solution of dry urea in hot absolute ethanol.

  • Reflux the mixture for 7 hours in an oil bath heated to 110°C. A white solid will separate.

  • After the reaction, add hot water and then concentrated hydrochloric acid until the solution is acidic.

  • Filter the resulting clear solution and cool it in an ice bath overnight to precipitate the product.

  • Collect the barbituric acid by filtration, wash with cold water, and dry. The yield is typically 72-78%.

Applications in Drug Development and Pharmaceutical Synthesis

Diethyl methylmalonate and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, most notably barbiturates.[8] The substitution pattern on the malonic ester directly translates to the 5-position of the barbiturate ring, which is a key determinant of the drug's pharmacological activity, including its duration of action.

Phenobarbital Synthesis: The synthesis of phenobarbital, a long-acting anticonvulsant, involves the condensation of diethyl ethylphenylmalonate with urea.[10][11] The key diethyl ethylphenylmalonate intermediate is prepared via a two-step alkylation of diethyl malonate, first with an ethyl group and then a phenyl group.

Pentobarbital Synthesis: Pentobarbital, a short-acting barbiturate, is synthesized from diethyl ethyl(1-methylbutyl)malonate and urea.[8] This highlights the use of more complex alkyl groups in the malonic ester synthesis to achieve desired pharmacological profiles.

The versatility of the malonic ester synthesis allows for the creation of a diverse library of substituted carboxylic acids and heterocyclic compounds, making it an invaluable tool for medicinal chemists in the discovery and development of new therapeutic agents.

Conclusion

Diethyl methylmalonate is a highly versatile and important reagent in organic synthesis. Its role in the malonic ester synthesis provides a reliable and predictable method for the formation of α-methyl substituted carboxylic acids and their derivatives. The ability to introduce a second, varied substituent makes it a powerful tool for building molecular complexity. Its application in the synthesis of pharmaceuticals, particularly barbiturates, underscores its significance in drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry.

References

Diethyl Methyl Malonate: A Comprehensive Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl methyl malonate (DEMM), with the CAS number 609-08-5, is a diester of methylmalonic acid. It is a colorless, transparent liquid that serves as a crucial and versatile chemical intermediate in a wide array of organic syntheses. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, its utility extends to the flavor and fragrance industries. The reactivity of DEMM is centered around the acidic proton on the alpha-carbon, which is positioned between two electron-withdrawing carbonyl groups, enabling a variety of chemical transformations.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are fundamental for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Colorless, transparent liquid
Boiling Point 199-201 °C at 760 mmHg
Density 1.022 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.413
Flash Point 82 °C (179.6 °F) - closed cup
Solubility Slightly soluble in water; soluble in alcohol and oils.
CAS Number 609-08-5

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR (CDCl₃) δ 1.25 (t, 6H, -CH₂CH₃), δ 1.35 (d, 3H, -CHCH₃), δ 3.40 (q, 1H, -CHCH₃), δ 4.19 (q, 4H, -CH₂CH₃)
IR (Neat) Characteristic absorptions: ~2980 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1150 cm⁻¹ (C-O stretch)
Mass Spectrometry (GC-MS) m/z fragments: 174 (M+), 129, 101, 73, 29

Synthesis of this compound

The most common and widely utilized method for synthesizing this compound is the alkylation of diethyl malonate using a methylating agent. This reaction is a classic example of the malonic ester synthesis, where the acidic alpha-proton of diethyl malonate is removed by a base to form a nucleophilic enolate, which then reacts with an alkyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Methyl bromide or methyl iodide

  • Glacial acetic acid

  • Diethyl ether

  • Calcium chloride

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a calcium chloride tube

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, 46 g (2 gram atoms) of sodium, cut into small pieces, is added to 1 L of absolute ethyl alcohol.

  • Formation of Malonate Enolate: Once all the sodium has dissolved to form sodium ethoxide, 320 g (2 moles) of diethyl malonate is added to the solution.

  • Alkylation: 200 g (2.1 moles) of methyl bromide is bubbled into the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. Alternatively, methyl iodide can be used.

  • Work-up: After the addition is complete, the reaction mixture is heated to reflux for an additional 30 minutes to ensure the reaction goes to completion. The mixture is then neutralized with glacial acetic acid and cooled.

  • Isolation: The precipitated sodium bromide is removed by suction filtration and washed with cold alcohol. The majority of the alcohol from the filtrate is removed by distillation. The residue is then washed with a dilute hydrochloric acid solution and water. The organic layer is separated and extracted twice with ether.

  • Purification: The combined ether extracts are dried over anhydrous calcium chloride. The ether is removed, and the crude this compound is shaken with a cold, dilute solution of sodium hydroxide to remove any unreacted diethyl malonate. The ester is then washed with dilute acid, dried again with calcium chloride, and purified by vacuum distillation. The fraction boiling at 96°C/16 mmHg is collected. The expected yield is approximately 79-83%.

Synthesis_of_DEMM DEM Diethyl Malonate Enolate Malonate Enolate (Nucleophile) DEM->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) NaOEt->Enolate MeI Methyl Iodide (Electrophile) DEMM This compound Enolate->DEMM SN2 Alkylation NaI Sodium Iodide (Byproduct) MeI->DEMM

Synthesis of this compound.

Applications as a Chemical Intermediate

This compound is a versatile precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

1. Malonic Ester Synthesis for Substituted Carboxylic Acids

The malonic ester synthesis is a classic method for preparing substituted acetic acids. This compound can be further alkylated at the alpha-carbon, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a monosubstituted propionic acid. This pathway allows for the controlled synthesis of a wide range of carboxylic acids.

Malonic_Ester_Synthesis DEMM This compound Base1 1. Base (e.g., NaOEt) Alkyl_Halide 2. Alkyl Halide (R-X) Dialkylated Dialkylated Malonic Ester DEMM->Dialkylated Alkylation Hydrolysis 3. H₃O⁺, Heat Diacid Substituted Malonic Acid (Unstable) Dialkylated->Diacid Hydrolysis Final_Product Substituted Carboxylic Acid Diacid->Final_Product Decarboxylation CO2 CO₂ Diacid->CO2

General workflow for Malonic Ester Synthesis.

2. Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized through the condensation of a substituted malonic ester with urea (B33335). While this compound itself would lead to a singly substituted barbiturate, it is a key starting material for producing the necessary dialkylated malonic esters used in the synthesis of many common barbiturates. For instance, diethyl (1-methylbutyl)malonate is a key intermediate for synthesizing pentobarbital.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol describes the synthesis of the parent compound, barbituric acid, which illustrates the fundamental condensation reaction. Substituted barbiturates are synthesized by starting with appropriately substituted malonic esters. This procedure is adapted from established methods.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated hydrochloric acid

Equipment:

  • 2-L round-bottom flask

  • Reflux condenser with a calcium chloride tube

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-L round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute alcohol.

  • Addition of Reactants: To the sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate, followed by a solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (70°C) absolute alcohol.

  • Condensation Reaction: Shake the mixture well and reflux it for seven hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.

  • Work-up and Precipitation: After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid. Then, while stirring, acidify the solution with concentrated hydrochloric acid (approx. 45 mL) until it is acidic to litmus (B1172312) paper.

  • Isolation and Purification: Filter the resulting clear solution and cool it in an ice bath overnight to crystallize the barbituric acid. Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for four hours. The expected yield is 46-50 g (72-78%).

Barbiturate_Synthesis DEM_Substituted Substituted Diethyl Malonate (e.g., DEMM) Barbiturate Substituted Barbituric Acid DEM_Substituted->Barbiturate Condensation Urea Urea Urea->Barbiturate Base Base (e.g., NaOEt) Heat Base->Barbiturate Ethanol 2 EtOH (Byproduct)

Synthesis of Barbiturates.

3. Other Applications

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Diethyl methylmalonate serves as an intermediate in the synthesis of NSAIDs that possess a 2-arylpropionic acid structure, such as carprofen.

  • Flavors and Fragrances: It is also employed in the flavor and fragrance industry, contributing to the creation of various scents and flavors.

  • Erythromycin (B1671065) Fermentation: It has been used in studies to investigate its effect on erythromycin fermentation.

Safety and Handling

This compound is considered a combustible liquid and requires careful handling in a laboratory or industrial setting.

  • Hazards: It is a combustible liquid. May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.

  • Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat and sources of ignition.

  • Incompatibilities: It is incompatible with acids, bases, oxidizing agents, and reducing agents.

This compound's unique chemical structure, characterized by an active methylene (B1212753) group flanked by two ester functionalities, makes it an exceptionally valuable and versatile intermediate in organic synthesis. Its central role in the malonic ester synthesis provides a reliable pathway for the creation of a diverse range of substituted carboxylic acids. This reactivity is harnessed extensively in the pharmaceutical industry for the synthesis of critical drug classes, including barbiturates and NSAIDs. The well-established synthetic routes to DEMM and its predictable reactivity ensure its continued importance for researchers, scientists, and professionals in drug development and other chemical industries. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization.

Methodological & Application

Application Note: A Detailed Protocol for the Alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The malonic ester synthesis is a versatile and fundamental reaction in organic chemistry used for the preparation of substituted carboxylic acids.[1][2] The synthesis involves the alkylation of a malonic ester, typically diethyl malonate, at the carbon atom alpha to both carbonyl groups.[2][3] This position is particularly acidic due to the resonance stabilization of the resulting enolate ion, allowing for deprotonation with a moderately strong base.[1][3] The generated nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to form a C-C bond.[2][4] This application note provides a detailed experimental protocol for the mono-alkylation of diethyl malonate to produce diethyl methylmalonate using the classical sodium ethoxide method.

The overall process can be followed by a second alkylation step to yield a dialkylated malonic ester.[2] Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield a substituted carboxylic acid.[1][2] The choice of base is critical; sodium ethoxide is commonly used with diethyl malonate to prevent transesterification.[2][5] Other bases like sodium hydride or potassium carbonate with a phase-transfer catalyst can also be employed.[6][7][8]

Reaction Mechanism

The alkylation of diethyl malonate proceeds through a two-step mechanism:

  • Enolate Formation: A base, such as sodium ethoxide, abstracts the acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[5]

  • Nucleophilic Substitution: The enolate ion acts as a nucleophile and attacks the alkyl halide in an SN2 reaction, displacing the halide and forming the alkylated diethyl malonate.[2][5]

Reaction_Mechanism cluster_reactants Step 1: Enolate Formation cluster_alkylation Step 2: SN2 Alkylation Diethyl Malonate H₂C(COOEt)₂ Enolate [Na⁺⁻CH(COOEt)₂] Diethyl Malonate->Enolate Deprotonation Base Na⁺⁻OEt Base->Enolate Ethanol (B145695) EtOH Enolate_ion ⁻CH(COOEt)₂ Product CH₃CH(COOEt)₂ Enolate_ion->Product Nucleophilic Attack Alkyl_Halide CH₃-Br Alkyl_Halide->Product Halide_ion Br⁻

Caption: Reaction mechanism for the alkylation of diethyl malonate.

Experimental Protocol: Synthesis of Diethyl Methylmalonate

This protocol details the synthesis of diethyl methylmalonate via the alkylation of diethyl malonate using sodium ethoxide as the base and methyl bromide as the alkylating agent.

Materials:

  • Diethyl malonate (CH₂(COOC₂H₅)₂)

  • Sodium metal (Na)

  • Absolute Ethanol (EtOH)

  • Methyl Bromide (CH₃Br) or Methyl Iodide (CH₃I)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)[9]

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Mechanical stirrer or magnetic stirrer

  • Dropping funnel

  • Heating mantle

Procedure:

1. Preparation of Sodium Ethoxide:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, add 250 mL of absolute ethanol.

  • Carefully add 11.5 g (0.5 mole) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood away from any ignition sources.

  • Allow the reaction to proceed until all the sodium has dissolved completely.[9]

2. Enolate Formation:

  • Once the sodium ethoxide solution has cooled slightly, add 80 g (0.5 mole) of diethyl malonate dropwise from a dropping funnel while stirring.[9] A voluminous white precipitate of the sodium salt of diethyl malonate may form.[10][11]

3. Alkylation:

  • Through a gas inlet tube, bubble 100 g (1.05 moles) of methyl bromide into the stirred solution.[9] Alternatively, add methyl iodide dropwise. The addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for an additional 30 minutes to ensure the reaction goes to completion.[9] The mixture should no longer show an alkaline reaction.[10]

4. Work-up and Isolation:

  • Cool the reaction mixture and neutralize it with glacial acetic acid.[9]

  • Filter the mixture with suction to remove the precipitated sodium bromide.[9]

  • Remove the majority of the ethanol from the filtrate by distillation at atmospheric pressure.[9]

  • To the residue, add approximately 300 mL of water to dissolve the remaining sodium bromide.[9]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.[9]

  • Combine the organic extracts and wash them with water, followed by a wash with dilute acid, and finally with saturated brine.[5]

5. Purification:

  • Dry the combined organic layer over anhydrous magnesium sulfate or calcium chloride.[5][9]

  • Filter the drying agent and remove the solvent (diethyl ether) by rotary evaporation.

  • Purify the crude diethyl methylmalonate by vacuum distillation. Collect the fraction boiling at 96°C/16 mmHg.[9]

Experimental_Workflow A 1. Prepare Sodium Ethoxide (Na in absolute EtOH) B 2. Form Enolate (Add Diethyl Malonate) A->B C 3. Alkylation (Add Methyl Bromide, Reflux) B->C D 4. Neutralization & Filtration (Acetic Acid, remove NaBr) C->D E 5. Solvent Removal (Distill off EtOH) D->E F 6. Aqueous Work-up (Water wash, Ether extraction) E->F G 7. Drying & Concentration (Dry with MgSO₄, Rotovap) F->G H 8. Purification (Vacuum Distillation) G->H I Pure Diethyl Methylmalonate H->I

Caption: Experimental workflow for the synthesis of diethyl methylmalonate.

Data Presentation

The yield of the alkylation reaction is dependent on the alkylating agent used. Below is a summary of typical yields for the monoalkylation of diethyl malonate with various alkyl halides using sodium ethoxide as the base.

Alkyl HalideProductTypical Yield (%)
Methyl BromideDiethyl methylmalonate79-83%[5][9]
Ethyl IodideDiethyl ethylmalonate~88%[5]
n-Butyl BromideDiethyl n-butylmalonate80-90%[5]

Note on Dialkylation: A second alkyl group can be introduced by repeating the deprotonation and alkylation steps (Steps 2 and 3) before the work-up procedure.[2][5] To favor mono-alkylation, it is recommended to use a molar excess of diethyl malonate relative to the alkylating agent.[6] Conversely, to favor dialkylation, an excess of the alkylating agent and base may be used.[7]

Troubleshooting and Optimization
  • Low Yield: Ensure all reagents are anhydrous, especially the ethanol and diethyl malonate.[6] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[6]

  • Side Reactions: The primary side reaction is dialkylation.[2] Using a slight excess of diethyl malonate can help minimize this.[6] With secondary alkyl halides, E2 elimination can become a competing reaction.[6] To mitigate this, use a less sterically hindered base and maintain moderate reaction temperatures.[6]

  • Alternative Bases:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used in aprotic solvents like THF or DMF. This avoids the possibility of transesterification.[7][12]

    • Potassium Carbonate (K₂CO₃): A weaker, safer base that is often used with a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in solvents like DMF or toluene.[6][7][8] This method can be effective and avoids the use of metallic sodium.[6]

References

Application Notes and Protocols for the Synthesis of Barbiturates using Diethyl Methyl Malonate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] The pharmacological effects of these compounds are largely dictated by the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring.[1][2] The synthesis of barbiturates is a fundamental process in medicinal chemistry, typically achieved through the condensation of a substituted diethyl malonate with urea (B33335) in the presence of a strong base.[1][3] This document provides detailed protocols for the synthesis of barbituric acid and its derivatives, summarizing key quantitative data and illustrating the synthetic workflow.

The general synthesis is a two-stage process:

  • Alkylation of Diethyl Malonate: This initial step involves the introduction of desired alkyl or aryl groups to the alpha-carbon of diethyl malonate.[1]

  • Condensation and Cyclization: The resulting disubstituted malonic ester is then condensed with urea, facilitated by a strong base like sodium ethoxide, to form the heterocyclic barbiturate (B1230296) ring.[1][4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of barbituric acid and a generic 5,5-disubstituted barbiturate.

Table 1: Reagents and Conditions for the Synthesis of Barbituric Acid

Reagent/ParameterMolar Ratio (to Diethyl Malonate)Quantity (for 0.5 mol scale)Reference
Diethyl Malonate1.080 g (76 mL)[5][6]
Urea1.030 g[5][6]
Sodium Metal1.011.5 g[5][6]
Absolute Ethanol (B145695)-500 mL[5][6]
Concentrated HCl-~45 mL[5][6]
Reaction Conditions
Reflux Temperature110 °C-[5][7]
Reflux Time7 hours-[5][7]
Yield
Theoretical Yield-64 g[8]
Actual Yield-46-50 g (72-78%)[5]

Table 2: General Reagents for the Synthesis of 5,5-Disubstituted Barbiturates (e.g., Phenobarbital)

ReagentFunctionReference
Diethyl PhenylmalonateKey Intermediate[9]
Ethyl BromideAlkylating Agent[9]
Diethyl EthylphenylmalonateSubstituted Malonic Ester[9][10]
UreaRing Formation[9][10]
Sodium Ethoxide/Methoxide (B1231860)Base Catalyst[9][10]

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid

This protocol is adapted from the method described by Dickey and Gray.[1]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)[5][6]

  • Absolute ethanol (500 mL)[5][6]

  • Diethyl malonate (80 g, 0.5 mol)[5][6]

  • Dry urea (30 g, 0.5 mol)[5][6]

  • Concentrated Hydrochloric Acid (HCl, ~45 mL)[5][6]

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath or heating mantle

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and may require cooling.[5][6]

  • Addition of Reactants: Once all the sodium has reacted, add 80 g of diethyl malonate to the sodium ethoxide solution.[5][7] In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the flask.[5][6]

  • Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.[5][7]

  • Work-up and Isolation: After the reflux is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid.[5][7]

  • Acidification: While stirring, carefully add concentrated HCl until the solution is acidic to litmus (B1172312) paper (approximately 45 mL). This protonates the salt, precipitating the barbituric acid.[5][7]

  • Purification: Filter the resulting clear solution while hot to remove any impurities. Allow the filtrate to cool in an ice bath overnight to crystallize the barbituric acid.[5]

  • Drying: Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 3-4 hours.[5][7] The expected yield is 46-50 g (72-78%).[5]

Protocol 2: General Synthesis of 5,5-Disubstituted Barbiturates (e.g., Phenobarbital)

The synthesis of substituted barbiturates like phenobarbital (B1680315) requires the initial preparation of a disubstituted diethyl malonate.[9]

Stage 1 & 2: Synthesis and Alkylation of Diethyl Phenylmalonate

Aryl halides do not readily undergo standard malonic ester alkylation.[1][2] Therefore, an indirect method such as a Claisen condensation followed by decarbonylation is often employed to produce diethyl phenylmalonate.[1][11] This intermediate is then ethylated.

Stage 3: Condensation with Urea to Yield Phenobarbital

  • Preparation of Sodium Alkoxide: Prepare a solution of sodium ethoxide or methoxide in a suitable reaction vessel.[9]

  • Addition of Reactants: Add dry urea to the sodium alkoxide solution. Slowly add the disubstituted malonic ester (e.g., diethyl ethylphenylmalonate) to the mixture.[9][10]

  • Condensation and Cyclization: The reaction mixture is heated to drive the condensation and cyclization, forming the barbiturate ring.[9]

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up by acidification with an acid like HCl to precipitate the crude barbiturate.[1][12]

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5,5-disubstituted barbiturate.[9]

Visualizations

G cluster_stage1 Stage 1: Alkylation cluster_stage2 Stage 2: Second Alkylation cluster_stage3 Stage 3: Condensation & Cyclization Diethyl Malonate Diethyl Malonate Mono-substituted Malonic Ester Mono-substituted Malonic Ester Diethyl Malonate->Mono-substituted Malonic Ester 1. Deprotonation 2. Nucleophilic Substitution Alkyl Halide 1 (R-X) Alkyl Halide 1 (R-X) Alkyl Halide 1 (R-X)->Mono-substituted Malonic Ester Alkyl Halide 2 (R'-X) Alkyl Halide 2 (R'-X) Di-substituted Malonic Ester Di-substituted Malonic Ester Mono-substituted Malonic Ester->Di-substituted Malonic Ester 1. Deprotonation 2. Nucleophilic Substitution Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Diethyl Malonate Alkyl Halide 2 (R'-X)->Di-substituted Malonic Ester 5,5-Disubstituted Barbiturate 5,5-Disubstituted Barbiturate Di-substituted Malonic Ester->5,5-Disubstituted Barbiturate Condensation Base 2 Base (e.g., NaOEt) Base 2->Mono-substituted Malonic Ester Urea Urea Urea->5,5-Disubstituted Barbiturate

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

reaction_mechanism diethyl_methyl_malonate Diethyl Methyl Malonate intermediate1 Tetrahedral Intermediate 1 diethyl_methyl_malonate->intermediate1 urea Urea deprotonated_urea Deprotonated Urea (Nucleophile) urea->deprotonated_urea naoet Sodium Ethoxide (Base) naoet->urea Deprotonation deprotonated_urea->diethyl_methyl_malonate Nucleophilic Attack intermediate2 Acyl Substitution Product intermediate1->intermediate2 Elimination of Ethoxide intermediate3 Tetrahedral Intermediate 2 intermediate2->intermediate3 Intramolecular Nucleophilic Attack barbiturate Methyl Barbiturate intermediate3->barbiturate Elimination of Ethoxide ethanol 2x Ethanol

Caption: Reaction mechanism for barbiturate synthesis.

References

Application Notes: Diethyl Methyl Malonate as a Precursor for Carprofen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carprofen (B1668582), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1][2][3] The synthesis of Carprofen can be achieved through various routes, with one notable method utilizing diethyl methyl malonate as a key starting material.[4][5][6] This pathway involves a series of well-established organic reactions, including Michael addition, Fischer indole (B1671886) synthesis, and subsequent hydrolysis, to construct the carbazole (B46965) core of the Carprofen molecule. These application notes provide a detailed protocol for the synthesis of Carprofen, highlighting the critical role of this compound.

Mechanism of Action

Carprofen functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][3][7] It exhibits a degree of selectivity for COX-2, the inducible isoform of the enzyme associated with inflammation, over COX-1, the constitutive isoform involved in normal physiological functions of the gastrointestinal tract and kidneys.[1][7] This selective inhibition is believed to contribute to its favorable safety profile compared to less selective NSAIDs.

Experimental Protocols

This section details the multi-step synthesis of Carprofen starting from this compound.

Step 1: Synthesis of Diethyl α-methyl-3-oxocyclohexane malonate

This initial step involves the Michael addition of this compound to 2-cyclohexen-1-one (B156087).

  • Reaction: 2-Cyclohexen-1-one reacts with this compound in the presence of a base, such as sodium ethoxide, to yield diethyl α-methyl-3-oxocyclohexane malonate.[4][6]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide.

    • To this solution, add this compound dropwise at room temperature.

    • Subsequently, add 2-cyclohexen-1-one dropwise to the reaction mixture.

    • The mixture is then heated to reflux and maintained for several hours to ensure the completion of the reaction.

    • After cooling to room temperature, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

    • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product.

    • Purification can be achieved by vacuum distillation.[6]

Step 2: Fischer Indole Synthesis to form Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-cabazolyl)methyl malonate

The ketoester obtained in the previous step is cyclized with p-chlorophenylhydrazine hydrochloride to form the tetrahydrocarbazole intermediate.

  • Reaction: Diethyl α-methyl-3-oxocyclohexane malonate undergoes a Fischer indole synthesis with p-chlorophenylhydrazine hydrochloride.[4]

  • Protocol:

    • A mixture of diethyl α-methyl-3-oxocyclohexane malonate and p-chlorophenylhydrazine hydrochloride is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

    • The reaction mixture is heated to reflux for several hours.

    • Upon completion, the mixture is cooled, and the product often precipitates out of the solution.

    • The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried.[8]

Step 3: Aromatization to Diethyl-(6-chloro-2-carbazolyl)methyl malonate

The tetrahydrocarbazole intermediate is aromatized to form the stable carbazole ring.

  • Reaction: The tetrahydrocarbazole derivative is oxidized using a dehydrogenating agent like chloranil.[5][8]

  • Protocol:

    • The diethyl-(6-chloro-1,2,3,4-tetrahydro-2-cabazolyl)methyl malonate is dissolved in a high-boiling point solvent such as xylene.[5][8]

    • Chloranil is added to the solution, and the mixture is heated to reflux for several hours under a nitrogen atmosphere.[8]

    • After cooling, the insoluble byproducts are removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, for instance, by recrystallization.

Step 4: Hydrolysis and Decarboxylation to Carprofen

The final step involves the hydrolysis of the diethyl ester followed by decarboxylation to yield Carprofen.

  • Reaction: The diethyl malonate derivative is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product.

  • Protocol:

    • The diethyl-(6-chloro-2-carbazolyl)methyl malonate is heated in the presence of a strong base, such as sodium hydroxide (B78521) in a mixture of ethanol and water, to hydrolyze the ester groups.[5][6]

    • The reaction mixture is refluxed for several hours.

    • After hydrolysis is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate.

    • The intermediate is then heated, often in a high-boiling solvent or neat, to induce decarboxylation, yielding Carprofen.

    • The crude Carprofen is then purified by recrystallization from a suitable solvent system.

Data Presentation

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1Diethyl α-methyl-3-oxocyclohexane malonateC₁₄H₂₂O₅270.32Not specifiedNot specified
2Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-cabazolyl)methyl malonateC₂₁H₂₆ClNO₄391.8981[8]128 - 130[8]
3Diethyl-(6-chloro-2-carbazolyl)methyl malonateC₂₁H₂₀ClNO₄385.84Good[8]Not specified
4CarprofenC₁₅H₁₂ClNO₂273.72Not specified207 - 208[9]

Visualizations

Carprofen Synthesis Workflow

Carprofen_Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Aromatization cluster_3 Step 4: Hydrolysis & Decarboxylation DEM This compound Step1_Product Diethyl α-methyl-3-oxocyclohexane malonate DEM->Step1_Product Cyclohexenone 2-Cyclohexen-1-one Cyclohexenone->Step1_Product Step2_Product Diethyl-(6-chloro-1,2,3,4-tetrahydro- 2-cabazolyl)methyl malonate Step1_Product->Step2_Product PCPH p-Chlorophenylhydrazine HCl PCPH->Step2_Product Step3_Product Diethyl-(6-chloro-2-carbazolyl) methyl malonate Step2_Product->Step3_Product Chloranil Chloranil Chloranil->Step3_Product Carprofen Carprofen Step3_Product->Carprofen Hydrolysis NaOH, H₂O, EtOH Hydrolysis->Carprofen

Caption: Synthetic pathway of Carprofen from this compound.

Carprofen's Mechanism of Action

COX_Inhibition ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes ArachidonicAcid->COX_Enzymes substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Carprofen Carprofen Carprofen->COX_Enzymes inhibits

Caption: Carprofen inhibits COX enzymes, blocking prostaglandin (B15479496) synthesis.

References

Application Notes and Protocols for the Michael Reaction of Diethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. Diethyl methylmalonate, a substituted malonic ester, serves as an effective Michael donor. The presence of the methyl group on the α-carbon leads to the formation of a quaternary carbon center in the product, a structural motif of significant interest in medicinal chemistry and natural product synthesis.

These application notes provide an overview of the reaction conditions and detailed protocols for the Michael addition of diethyl methylmalonate to various acceptors. The protocols provided are based on established procedures for the closely related diethyl malonate and should be considered as a starting point for optimization.

Reaction Mechanism and Key Parameters

The Michael addition of diethyl methylmalonate proceeds via the formation of a resonance-stabilized enolate upon treatment with a base. This enolate then attacks the β-carbon of the Michael acceptor in a 1,4-conjugate addition manner. Subsequent protonation of the resulting enolate yields the final product.

Several factors influence the success of the Michael reaction, including the choice of base, solvent, temperature, and catalyst.

  • Base: The base plays a crucial role in generating the enolate from diethyl methylmalonate. Common bases include sodium ethoxide (NaOEt), potassium tert-butoxide (KOt-Bu), and 1,8-diazabicycloundec-7-ene (DBU). The strength of the base should be sufficient to deprotonate the malonate without promoting side reactions.

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), and dichloromethane (B109758) (DCM) are commonly used. Protic solvents like ethanol (B145695) can also be employed, particularly when using alkoxide bases.

  • Temperature: Michael additions are often carried out at room temperature. However, in some cases, cooling or heating may be necessary to control the reaction rate and minimize side products.

  • Catalyst: While base-catalyzed reactions are common, the use of chiral catalysts can facilitate enantioselective Michael additions, leading to the formation of stereochemically defined products. These catalysts can be metal complexes or organocatalysts.

Data Presentation: Representative Conditions for Michael Addition

The following table summarizes typical conditions for the Michael addition of malonates to various acceptors. Note that these conditions are primarily reported for diethyl malonate and may require optimization for diethyl methylmalonate.

Michael DonorMichael AcceptorCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl malonateChalcone (B49325)NiCl₂ / (-)-Sparteine (10 mol%)Toluene25585-91[1][2]
Diethyl malonateChalconeKOt-Bu (catalytic)CH₂Cl₂Room Temp.3-472-94
Diethyl malonateβ-NitrostyreneThiourea derivative (organocatalyst)TolueneRoom Temp.465-95
Diethyl malonateMethyl vinyl ketoneSodium ethoxideEthanolReflux--

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Methylmalonate to an α,β-Unsaturated Ketone (e.g., Chalcone)

This protocol is adapted from procedures for diethyl malonate and provides a general method for the base-catalyzed Michael addition.

Materials:

  • Diethyl methylmalonate

  • α,β-Unsaturated ketone (e.g., Chalcone)

  • Potassium tert-butoxide (KOt-Bu) or Sodium Ethoxide (NaOEt)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 equiv).

  • Dissolve the ketone in the anhydrous solvent.

  • Add diethyl methylmalonate (1.2 - 1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the base (e.g., KOt-Bu, 1.1 equiv, or a catalytic amount depending on the substrate) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Asymmetric Michael Addition of Diethyl Methylmalonate to Chalcone using a Chiral Catalyst

This protocol is based on the enantioselective Michael addition of diethyl malonate using a Nickel-Sparteine catalyst and may be adapted for diethyl methylmalonate.[1][2]

Materials:

  • Diethyl methylmalonate

  • Substituted Chalcone

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Anhydrous Toluene

  • Dry flask and magnetic stirrer

  • Nitrogen atmosphere setup

  • Dilute Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene at room temperature for 6 hours to form the catalyst complex.[1]

  • Slowly add the chalcone (1.0 equiv) to the catalyst mixture and continue stirring for an additional 30 minutes.[1]

  • Slowly add a solution of diethyl methylmalonate (1.2 equiv) in dry toluene to the reaction mixture.[1]

  • Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC).[1]

  • Concentrate the reaction mixture to dryness in vacuo.[1]

  • Quench the reaction with dilute HCl and extract with ethyl acetate.[1]

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Purify the product by column chromatography using a suitable eluent system (e.g., Petroleum ether/Ethyl acetate).[1]

Visualizations

General Mechanism of Base-Catalyzed Michael Addition

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Diethyl Methylmalonate Enolate Enolate (Nucleophile) Donor->Enolate + Base Base Base (e.g., NaOEt) Intermediate Enolate Intermediate Enolate->Intermediate + Acceptor Acceptor α,β-Unsaturated Carbonyl Product Michael Adduct Intermediate->Product + Proton Source Proton_Source Proton Source (e.g., EtOH)

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental Workflow for Michael Addition

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants and solvent to flask - Inert atmosphere Start->Reaction_Setup Base_Addition Add Base/Catalyst Reaction_Setup->Base_Addition Reaction_Monitoring Stir and Monitor Reaction (e.g., by TLC) Base_Addition->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction_Monitoring->Workup Drying_Concentration Dry and Concentrate Organic Layer Workup->Drying_Concentration Purification Purification (e.g., Column Chromatography) Drying_Concentration->Purification Product Final Product Purification->Product

Caption: A typical laboratory workflow for a Michael addition experiment.

References

Application Notes and Protocols: Diethyl Methyl Malonate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of diethyl methyl malonate as a versatile C3 synthon in the synthesis of a variety of significant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and offer a starting point for the laboratory preparation of barbiturates, pyrimidines, pyrazolones, quinolines, and coumarins.

Synthesis of 5-Methylbarbituric Acid

Barbiturates, derivatives of barbituric acid, are a class of central nervous system depressants. The synthesis of the barbiturate (B1230296) ring system is a classic example of the condensation reaction between a malonic ester derivative and urea (B33335). In this protocol, this compound is condensed with urea in the presence of a strong base to yield 5-methylbarbituric acid.

Quantitative Data:

ParameterValueReference
ReactantsThis compound, Urea, Sodium Ethoxide[1]
SolventAbsolute Ethanol (B145695)[1]
Reaction Temperature110 °C[1]
Reaction Time7 hours[1]
Yield72-78% (for unsubstituted barbituric acid)[2]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 11.5 g (0.5 mol) of sodium metal to 250 mL of absolute ethanol. The reaction is exothermic and should be cooled if necessary.

  • Reaction Mixture: Once all the sodium has reacted to form sodium ethoxide, add 87.1 g (0.5 mol) of this compound to the solution.

  • In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of warm (approximately 70 °C) absolute ethanol.

  • Add the urea solution to the flask containing the sodium ethoxide and this compound.

  • Condensation: Heat the reaction mixture to reflux at 110 °C for 7 hours. A white precipitate of the sodium salt of 5-methylbarbituric acid will form.[1]

  • Work-up: After cooling, add 500 mL of warm water to dissolve the precipitate.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Cool the solution in an ice bath to precipitate the 5-methylbarbituric acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.

Reaction Pathway:

G DEM This compound Intermediate Condensation Intermediate DEM->Intermediate Urea Urea Urea->Intermediate NaOEt Sodium Ethoxide in Ethanol NaOEt->Intermediate Base Catalyst Barbiturate 5-Methylbarbituric Acid Intermediate->Barbiturate Cyclization (-2 EtOH)

Caption: Synthesis of 5-Methylbarbituric Acid.

Synthesis of 4,6-Dihydroxy-2,5-dimethylpyrimidine

Pyrimidines are a fundamental class of heterocyclic compounds found in nucleic acids and numerous pharmaceuticals. The Biginelli reaction and related condensations provide a straightforward route to substituted pyrimidines. This protocol describes the synthesis of a dihydroxypyrimidine derivative from this compound and acetamidine (B91507).

Quantitative Data:

ParameterValueReference
ReactantsDimethyl Malonate, Acetamidine Hydrochloride, Sodium Methoxide (B1231860)[3]
SolventMethanol (B129727)[3]
Reaction Temperature18-25 °C[3]
Reaction Time3-5 hours[3]
Yield86-87%[3]

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.

  • Carefully add 18.4 g (0.34 mol) of sodium methoxide to the methanol with stirring.

  • Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to 18-25 °C. Stir for 4 hours. The solution will become a creamy white suspension.[3]

  • Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4M hydrochloric acid.

  • A white solid will precipitate. Stir the mixture at 0 °C for 4 hours to complete crystallization.[3]

  • Purification: Collect the solid by suction filtration, wash successively with ice-cold water and ice-cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

Reaction Workflow:

G start Start dissolve_naome Dissolve NaOMe in Methanol start->dissolve_naome add_reactants Add Dimethyl Malonate and Acetamidine HCl dissolve_naome->add_reactants react React at 18-25 °C for 4h add_reactants->react distill Remove Methanol (Reduced Pressure) react->distill dissolve_h2o Dissolve Residue in Water distill->dissolve_h2o acidify Acidify to pH 1-2 with HCl dissolve_h2o->acidify crystallize Crystallize at 0 °C for 4h acidify->crystallize filter_dry Filter, Wash, and Dry crystallize->filter_dry end 4,6-Dihydroxy-2-methylpyrimidine filter_dry->end

Caption: Pyrimidine Synthesis Workflow.

Synthesis of 3-Methyl-5-Pyrazolone

Pyrazolones are important heterocyclic scaffolds in pharmaceuticals, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). They are typically synthesized by the condensation of a β-ketoester with hydrazine (B178648). This protocol outlines the synthesis of 3-methyl-5-pyrazolone from this compound and hydrazine hydrate (B1144303).

Quantitative Data:

ParameterValueReference
ReactantsThis compound, Hydrazine Hydrate[4]
SolventEthanol[4]
Reaction TemperatureReflux[4]
Reaction Time9-10 hours[1]
Yield~62% (for similar pyrazolone (B3327878) synthesis)[1]

Experimental Protocol:

  • Reaction Mixture: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 mol equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1 mol equivalent) dropwise to the stirred solution.

  • Condensation: Heat the reaction mixture to reflux for 9-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield 3-methyl-5-pyrazolone.

Logical Relationship of Synthesis:

G Reactants This compound Hydrazine Hydrate Process Condensation and Cyclization Reactants->Process Conditions Ethanol (Solvent) Reflux Conditions->Process Product 3-Methyl-5-Pyrazolone Process->Product

Caption: Pyrazolone Synthesis Logic.

Synthesis of 4-Hydroxy-3-methylquinoline (Gould-Jacobs Reaction)

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial and antibacterial properties. The Gould-Jacobs reaction is a classical method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative. This protocol describes a microwave-assisted Gould-Jacobs reaction.

Quantitative Data:

ParameterConventional HeatingMicrowave Heating (250 °C)Microwave Heating (300 °C)Reference
ReactantsAniline (B41778), Diethyl ethoxymethylenemalonateAniline, Diethyl ethoxymethylenemalonateAniline, Diethyl ethoxymethylenemalonate[5]
Reaction TimeSeveral hours10 min2 min[5]
YieldLow18%37%[5]

Experimental Protocol (Microwave-Assisted):

  • Reaction Setup: In a microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[5]

  • Microwave Irradiation: Heat the mixture in a microwave reactor to 250-300 °C for the specified time (see table).[5]

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product will form.

  • Purification: Filter the solid product and wash with ice-cold acetonitrile. Dry the product under vacuum. The resulting product is ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation (Optional): The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by decarboxylation upon heating to yield 4-hydroxyquinoline.[6][7]

Gould-Jacobs Reaction Pathway:

G Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization QuinolineEster Ethyl 4-Hydroxyquinoline-3-carboxylate Cyclization->QuinolineEster Hydrolysis Saponification (NaOH) QuinolineEster->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Quinoline 4-Hydroxyquinoline Decarboxylation->Quinoline G start Start mix_reagents Mix Salicylaldehyde, Diethyl Malonate, and L-proline in Ethanol start->mix_reagents heat Heat at 80 °C for 18h mix_reagents->heat cool Cool to Room Temperature heat->cool crystallize Crystallization of Product cool->crystallize filter Filter and Wash with Cold Ethanol crystallize->filter end Ethyl 2-oxo-2H-chromene-3-carboxylate filter->end

References

Application Notes and Protocols for the Synthesis of Substituted Acetic Acids using Diethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of mono- and di-substituted acetic acids. This method utilizes diethyl malonate as a starting material, which contains an acidic methylene (B1212753) group that can be readily deprotonated to form a stable enolate. This enolate serves as a potent nucleophile for the introduction of alkyl or aryl groups via reaction with alkyl halides. Subsequent hydrolysis of the ester groups followed by decarboxylation affords the desired substituted acetic acid. This application note provides detailed protocols for the synthesis of various substituted acetic acids using diethyl methylmalonate, along with quantitative data and visual representations of the workflow and reaction mechanism.

Core Principles

The synthesis of substituted acetic acids from diethyl malonate proceeds through a three-step sequence:

  • Enolate Formation: The α-hydrogen of diethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a strong base, typically sodium ethoxide, results in the formation of a resonance-stabilized enolate.[1]

  • Alkylation: The enolate anion acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form a monoalkylmalonic ester.[2] This step is crucial for introducing the desired substituent. For the synthesis of di-substituted acetic acids, this process can be repeated with a second alkyl halide.

  • Hydrolysis and Decarboxylation: The resulting mono- or dialkylmalonic ester is then hydrolyzed to the corresponding malonic acid derivative using either acidic or basic conditions. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final substituted acetic acid.[2][3]

Experimental Protocols

General Protocol for the Synthesis of Mono-substituted Acetic Acids

This protocol provides a general procedure that can be adapted for the synthesis of various mono-substituted acetic acids by selecting the appropriate alkyl halide.

Step 1: Enolate Formation and Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol (B145695).

  • To this solution, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add the desired alkyl halide dropwise to the reaction mixture.

  • Heat the mixture to reflux for a specified time to ensure complete alkylation.

  • After the reaction is complete, remove the ethanol by distillation.

  • To the residue, add water and extract the crude diethyl alkylmalonate with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain the crude diethyl alkylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl alkylmalonate, add an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux to hydrolyze the ester groups.

  • After hydrolysis is complete, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until it is strongly acidic.

  • Heat the acidified solution to induce decarboxylation, which is often accompanied by the evolution of CO₂ gas.

  • After decarboxylation is complete, cool the reaction mixture and extract the substituted acetic acid with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the final product by distillation or recrystallization.

Specific Protocol: Synthesis of Pentanoic Acid

This protocol details the synthesis of pentanoic acid using 1-iodopropane (B42940) as the alkylating agent.[3]

Step 1: Alkylation of Diethyl Malonate with 1-Iodopropane

  • Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Add diethyl malonate to the sodium ethoxide solution.

  • Add 1-iodopropane dropwise and reflux the mixture.

  • Work up the reaction as described in the general protocol to obtain diethyl propylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolyze the diethyl propylmalonate using aqueous sodium hydroxide.

  • Acidify the reaction mixture with concentrated sulfuric acid.

  • Heat the mixture to effect decarboxylation, yielding pentanoic acid.

  • Isolate and purify the pentanoic acid by extraction and distillation.

Specific Protocol: Synthesis of 4-Methylpentanoic Acid

This protocol outlines the synthesis of 4-methylpentanoic acid using 2-methyl-1-bromopropane.

Step 1: Alkylation of Diethyl Malonate with 2-Methyl-1-bromopropane

  • Follow the general procedure for enolate formation.

  • Use 2-methyl-1-bromopropane as the alkylating agent.

  • Reflux the reaction mixture to obtain diethyl (2-methylpropyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Perform hydrolysis and decarboxylation as described in the general protocol to obtain 4-methylpentanoic acid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of selected substituted acetic acids.

ProductAlkyl HalideBaseSolventReaction Time (Alkylation)Yield (Alkylated Ester)Yield (Final Acid)
Diethyl methylmalonate Methyl bromideSodium ethoxideEthanol4 hours79-83%-
Pentanoic Acid 1-IodopropaneSodium ethoxideEthanolNot specifiedNot specifiedNot specified
4-Methylpentanoic Acid 2-Methyl-1-bromopropaneSodium ethoxideEthanolNot specifiedNot specifiedNot specified

Note: Detailed quantitative data for all steps of every synthesis is not consistently available in the cited literature. The table reflects the available information.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Enolate Formation & Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation start Diethyl Malonate + Sodium Ethoxide enolate Formation of Enolate start->enolate Deprotonation alkylation Addition of Alkyl Halide (R-X) enolate->alkylation reflux1 Reflux alkylation->reflux1 SN2 Reaction workup1 Work-up & Isolation reflux1->workup1 product1 Diethyl Alkylmalonate workup1->product1 start2 Diethyl Alkylmalonate hydrolysis Hydrolysis (Acid or Base) start2->hydrolysis decarboxylation Acidification & Heating hydrolysis->decarboxylation Formation of Malonic Acid Derivative workup2 Work-up & Purification decarboxylation->workup2 Loss of CO2 final_product Substituted Acetic Acid (R-CH2COOH) workup2->final_product

Caption: Experimental workflow for the synthesis of substituted acetic acids.

reaction_mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation Diethyl Malonate EtOOC-CH2-COOEt Enolate [EtOOC-CH-COOEt]- Na+ Diethyl Malonate->Enolate Deprotonation Base NaOEt Alkylated Ester EtOOC-CHR-COOEt Enolate->Alkylated Ester SN2 Attack Alkyl Halide R-X Malonic Acid Derivative HOOC-CHR-COOH Alkylated Ester->Malonic Acid Derivative Reagents1 H3O+ or OH-, then H3O+ Final Product R-CH2-COOH + CO2 Malonic Acid Derivative->Final Product Heat Δ

Caption: Reaction mechanism of the malonic ester synthesis.

References

Application of Diethyl methyl malonate in the pharmaceutical industry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylmalonate is a versatile diester compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique chemical structure, featuring an active methylene (B1212753) group flanked by two ester functionalities and a methyl substituent, allows for a variety of chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of diethyl methylmalonate in the pharmaceutical industry, with a focus on the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, barbiturates, and the macrocyclic fragrance, Muscone.

Synthesis of Carprofen

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for the relief of pain and inflammation.[1][2] Diethyl methylmalonate is a key starting material in one of the established synthetic routes to this important pharmaceutical.

Application Notes

The synthesis of Carprofen from diethyl methylmalonate involves a multi-step process that begins with a Michael addition, followed by a Fischer indole (B1671886) synthesis, and concludes with aromatization and hydrolysis. This pathway leverages the reactivity of the alpha-carbon of diethyl methylmalonate to build the core structure of the drug.

Experimental Protocol: Synthesis of Diethyl-(6-chloro-2-carbazolyl)methylmalonate (a Key Intermediate)

This protocol details the initial steps of Carprofen synthesis, starting from the methylation of diethyl malonate to form diethyl methylmalonate, followed by its reaction to form a key carbazole (B46965) intermediate.

Step 1: Preparation of Diethyl Methylmalonate

A three-necked, round-bottomed flask is equipped with a mechanical stirrer and placed under a nitrogen atmosphere. To 100 ml of ethanol (B145695), 4.3 g (0.187 mol) of sodium metal is added in portions until a clear solution is obtained. Diethyl malonate (25 g, 0.156 mol) is then added dropwise over 20-30 minutes, and the mixture is stirred for 1 hour at room temperature. The reaction mixture is cooled to 5-10 °C, and a solution of methyl iodide (24.3 g, 0.171 mol) in 25 ml of ethanol is added dropwise over 30 minutes.[3]

Step 2: Synthesis of α-methyl-3-oxocyclohexanemalonic acid diethyl ester

To a solution of sodium ethoxide prepared from sodium metal in ethanol, diethyl methylmalonate (18.12 g, 0.104 mol) is added at room temperature. A solution of cyclohexenone (10 g, 0.104 mol) in ethanol (20 ml) is then added dropwise over 30 minutes. The mixture is heated to reflux for 2-3 hours. After cooling to 5-10 °C, the reaction is neutralized with acetic acid. Ethanol is removed under reduced pressure, and the residue is extracted with methylene dichloride. The product is distilled at 140-146 °C at 0.5 mm Hg.[3]

Step 3: Synthesis of Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate

In a three-necked flask under a nitrogen atmosphere, α-methyl-3-oxocyclohexanemalonic acid diethyl ester (10 g, 36.99 mmol) is dissolved in ethanol (25 ml). 4-Chlorophenyl hydrazine (B178648) hydrochloride (6.64 g, 37.08 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The temperature is then raised to reflux and maintained for 2 hours. Upon cooling, the solid product is filtered.[3]

Step 4: Synthesis of Diethyl-[6-chloro-2-carbazolyl]methylmalonate

To a three-necked flask are added xylene (50 ml), diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate (10 g, 26.46 mmol), and p-chloranil (13.28 g, 54 mmol). The mixture is heated to 150-155 °C for 6 hours. After cooling, the insolubles are filtered. The filtrate is washed with 1N NaOH and water, and then dried. Xylene is removed under vacuum, and the residue is crystallized from acetic acid.[3]

Quantitative Data
StepProductYield
2α-methyl-3-oxocyclohexanemalonic acid diethyl ester78%[3]
3Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate81%[3]
4Diethyl-[6-chloro-2-carbazolyl]methylmalonate73%[3]
Mechanism of Action: Carprofen

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1] It shows a preferential inhibition of COX-2 over COX-1. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. By selectively inhibiting COX-2, Carprofen reduces the production of these inflammatory mediators.[1]

Carprofen_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Carprofen Carprofen Carprofen->COX2

Carprofen's inhibition of the COX-2 pathway.

Synthesis of Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants, and are used as sedatives, hypnotics, and anticonvulsants. Diethyl methylmalonate can be used as a precursor to synthesize 5-methyl-substituted barbiturates. The general synthesis involves the condensation of a disubstituted malonic ester with urea (B33335).

Application Notes

The synthesis of barbiturates from diethyl methylmalonate is a classic condensation reaction that forms the heterocyclic barbiturate (B1230296) ring system. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860). The methyl group on the malonate ester becomes one of the substituents at the 5-position of the resulting barbiturate.

Experimental Protocol: Synthesis of 5-Methyl-5-Phenylbarbituric Acid (a Phenobarbital (B1680315) analog)

This protocol is adapted from the synthesis of Phenobarbital, illustrating how diethyl methylmalonate can be used to create a 5-methyl substituted barbiturate.

Step 1: Alkylation of Diethyl Phenylmalonate (to Diethyl Methylphenylmalonate)

This step would be analogous to the synthesis of diethyl ethylphenylmalonate. Diethyl phenylmalonate would be treated with a base like sodium ethoxide, followed by reaction with a methylating agent such as methyl iodide.

Step 2: Condensation with Urea

A solution of sodium methoxide is prepared in a suitable reaction vessel. Dry urea is added to the sodium methoxide solution, followed by the slow addition of diethyl methylphenylmalonate.[4] The reaction mixture is then heated to facilitate the condensation and cyclization reaction. After the reaction is complete, the mixture is worked up by acidification, which causes the precipitation of the crude barbiturate. The crude product is then purified by recrystallization from a solvent such as ethanol.[4] A study on a similar synthesis of phenobarbital reported a yield of 17.45%.[5]

Logical Relationship: Barbiturate Synthesis

Barbiturate_Synthesis cluster_reactants Reactants cluster_process Process DEMM Diethyl Methylmalonate Condensation Condensation & Cyclization DEMM->Condensation Urea Urea Urea->Condensation Base Strong Base (e.g., NaOEt) Base->Condensation Product 5-Methyl Substituted Barbiturate Condensation->Product

General workflow for barbiturate synthesis.

Synthesis of Muscone

Muscone is a macrocyclic ketone and the primary odorant of natural musk, highly valued in the fragrance industry. While direct, high-yield synthesis of Muscone from diethyl methylmalonate is not the most common modern route, classical large-ring syntheses, such as the Ruzicka synthesis, can utilize dicarboxylic acids derived from malonic esters. Diethyl methylmalonate is a key starting material for creating the necessary long-chain dicarboxylic acid precursors.

Application Notes

In the context of Muscone synthesis, diethyl methylmalonate serves as a chain extender. It can be reacted with a long-chain dihalide to create a much larger molecule containing the malonate moiety. Subsequent hydrolysis and decarboxylation yield a long-chain dicarboxylic acid with a methyl substituent at a specific position. This dicarboxylic acid can then be cyclized to form the 15-membered ring of Muscone.

Conceptual Protocol: Multi-step Synthesis of a Muscone Precursor

This conceptual protocol outlines the strategy for using diethyl methylmalonate to synthesize a dicarboxylic acid precursor for Muscone.

Step 1: Chain Extension with a Dihaloalkane

Diethyl methylmalonate is deprotonated with a strong base like sodium ethoxide to form the enolate. This enolate is then reacted with a long-chain α,ω-dihaloalkane (e.g., 1,11-dibromoundecane). This reaction would be performed stepwise to first achieve mono-alkylation and then a second alkylation to form a cyclic intermediate or a longer chain which can be further modified. A more direct approach involves the condensation of a long-chain bromo-acid ester with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired dicarboxylic acid.[4]

Step 2: Hydrolysis and Decarboxylation

The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis to convert the ester groups to carboxylic acids. Upon heating, the malonic acid derivative readily undergoes decarboxylation to yield a long-chain dicarboxylic acid with a methyl substituent.

Step 3: Ruzicka Large-Ring Cyclization

The dicarboxylic acid is converted to a salt (e.g., with thorium or cerium). Thermal decomposition of this salt at high temperatures and under high dilution conditions leads to an intramolecular ketonic decarboxylation, forming the macrocyclic ketone, Muscone.[5] This method, while historically significant, often results in low yields.[5]

Signaling Pathway: Muscone (Odor Perception)

The perception of Muscone's characteristic odor is initiated by its interaction with specific olfactory receptors in the nasal epithelium. The human olfactory receptors OR5AN1 and OR1A1 have been identified as responding to musk compounds, including Muscone. The binding of Muscone to these G-protein coupled receptors (GPCRs) triggers a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.

Muscone_Signaling Muscone Muscone OR5AN1 Olfactory Receptor (OR5AN1/OR1A1) Muscone->OR5AN1 G_Protein G-protein (Golf) OR5AN1->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_to_Brain Signal to Brain (Odor Perception) Depolarization->Signal_to_Brain

Simplified signaling pathway for Muscone odor perception.

Diethyl methylmalonate's utility in the pharmaceutical industry is well-established, serving as a versatile and essential precursor in the synthesis of a range of therapeutic agents. From the anti-inflammatory drug Carprofen to the neurologically active barbiturates and even in the intricate synthesis of the fragrance Muscone, its chemical reactivity is pivotal. The protocols and data presented herein provide a foundational understanding for researchers and professionals in drug development, highlighting the enduring importance of this key chemical intermediate.

References

Application Notes: The Utility of Diethyl Malonate and Its Derivatives in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-alkylation of diethyl malonate and its derivatives is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of a wide array of molecular architectures. Phase Transfer Catalysis (PTC) has emerged as a powerful and efficient methodology for these reactions, offering significant advantages over traditional techniques that often require stringent anhydrous conditions and strong bases like sodium ethoxide.[1][2] PTC facilitates reactions between reactants located in immiscible phases (e.g., a solid or aqueous phase and an organic phase), leading to higher yields, milder reaction conditions, and reduced byproducts.[1][3]

These application notes provide a detailed overview of the principles, quantitative data, and experimental protocols for the alkylation of malonic esters using phase transfer catalysis, a technique valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4]

Principle of the Method

Phase transfer catalysis operates by using a catalyst to transport a reactive anion from a solid or aqueous phase into an organic phase where the alkylating agent resides.[3][5] The most common catalysts are quaternary ammonium (B1175870) salts (e.g., Tetrabutylammonium Bromide, TBAB) and crown ethers (e.g., 18-Crown-6).[1][6]

The general mechanism for the PTC alkylation of a malonic ester involves several key steps:

  • Deprotonation: A base, typically solid potassium carbonate (K₂CO₃), deprotonates the acidic α-carbon of the diethyl malonate in the solid phase, forming a malonate enolate anion.[1][2]

  • Ion Pair Formation & Phase Transfer: The phase transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the malonate enolate at the phase interface. The resulting lipophilic ion pair (Q⁺-enolate) is soluble in the organic phase.[5][7]

  • Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive enolate anion performs an Sₙ2 reaction with an alkyl halide (R-X) to form the C-alkylated product.[1][2]

  • Catalyst Regeneration: The catalyst, now paired with the halide anion (Q⁺X⁻), returns to the interface to begin another cycle. This catalytic cycle allows a small amount of catalyst to facilitate a large number of reactions.

PTC_Mechanism General Mechanism of Phase Transfer Catalysis cluster_organic Organic Phase cluster_solid Solid Phase reaction R-X + [Q⁺-Enolate⁻] → R-Enolate + [Q⁺X⁻] qx Regenerated Catalyst [Q⁺X⁻] reaction->qx q_enolate Catalyst-Enolate Ion Pair [Q⁺-Enolate⁻] q_enolate->reaction Soluble in Organic Phase k_enolate Potassium Enolate [K⁺-Enolate⁻] qx->k_enolate Ion Exchange at Interface alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction base_reaction Malonate-H + K₂CO₃ → [K⁺-Enolate⁻] + KHCO₃ base_reaction->k_enolate

Caption: General Mechanism of Phase Transfer Catalysis.

Quantitative Data Summary

The efficiency of PTC alkylation is influenced by the choice of catalyst, base, solvent, and temperature. The following tables summarize results from various studies.

Table 1: PTC Alkylation of Diethyl Malonate with Various Alkyl Halides [6][8]

Alkylating AgentBaseCatalystTemp (°C)Time (h)Yield (%)
Ethyl IodideK₂CO₃None1600.7593
n-Propyl BromideK₂CO₃None1850.7585
n-Butyl BromideK₂CO₃None1851.582
Benzyl (B1604629) BromideK₂CO₃None1800.7568
n-Butyl BromideK₂CO₃TBABSolvent-Free (MW)-High

Data adapted from solvent-free, microwave-assisted reactions. Yields represent mono-alkylated products.

Table 2: Optimization of Enantioselective PTC Benzylation of an α-Methylmalonate Derivative [9][10]

EntrySolventBaseTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene (B28343)50% KOH09591
2Toluene50% NaOH09290
3Toluene50% CsOH0No Reaction-
4TolueneK₂CO₃04585
5CH₂Cl₂50% KOH09375
6THF50% KOH09060
7Toluene50% KOH-209995
8Toluene50% KOH-409999

Reaction performed with 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, benzyl bromide, and a chiral (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst.[9][10]

Experimental Protocols

The following protocols provide detailed methodologies for representative PTC alkylation reactions.

Protocol 1: Synthesis of Diethyl Butylmalonate via Solid-Liquid PTC

This protocol describes the C-alkylation of diethyl malonate with 1-bromobutane (B133212) using 18-crown-6 (B118740) as the phase transfer catalyst.[1][2]

Materials:

  • Diethyl malonate (8.00 g, 0.050 mol)

  • 1-Bromobutane (7.54 g, 0.055 mol)

  • Anhydrous potassium carbonate (K₂CO₃), powdered (excess)

  • 18-Crown-6 (0.50 g, 0.002 mol)

  • Acetonitrile or Dichloromethane (B109758) (5 mL)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 50 mL round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate, 1-bromobutane, powdered anhydrous potassium carbonate, and 18-crown-6.[1] Add 5 mL of the chosen solvent (acetonitrile or dichloromethane).

  • Reaction: With vigorous stirring, heat the mixture to reflux. If using dichloromethane, reflux temperature is sufficient. If using acetonitrile, heat to 100°C.[1]

  • Monitoring: Continue heating and stirring for 1.5 to 2 hours.[1][2] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature.[1]

  • Extraction: Add 20 mL of dichloromethane and 20 mL of water to the flask. Transfer the mixture to a separatory funnel. Shake and separate the layers. Extract the aqueous layer with an additional 10 mL of dichloromethane.

  • Washing & Drying: Combine the organic layers and wash them with 15 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product, diethyl butylmalonate.

  • Purification (Optional): The product can be further purified by vacuum distillation if necessary.

Workflow_Diagram Experimental Workflow for PTC Alkylation A 1. Combine Reactants (Malonate, R-X, Base, PTC, Solvent) B 2. Heat and Stir (e.g., Reflux for 2h) A->B C 3. Cool to Room Temperature B->C D 4. Extraction (Add Organic Solvent & Water) C->D E 5. Wash Organic Layer (e.g., with Brine) D->E F 6. Dry Organic Layer (e.g., over MgSO₄) E->F G 7. Isolate Product (Filter and Evaporate Solvent) F->G H 8. Purify & Analyze (e.g., Distillation, GC) G->H

Caption: Experimental Workflow for PTC Alkylation.

Protocol 2: Enantioselective PTC Alkylation of a Methylmalonate Derivative

This advanced protocol is for the asymmetric synthesis of a chiral malonate, demonstrating the use of PTC in producing compounds with high enantiopurity.[9][10]

Materials:

  • 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol)

  • p-Chlorobenzyl bromide (62.1 mg, 0.324 mmol, 5.0 equiv.)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (chiral PTC catalyst, 3 mg, 0.0033 mmol)

  • Toluene (216 µL)

  • 50% w/v aqueous potassium hydroxide (B78521) (KOH) (36.4 µL, 0.324 mmol, 5.0 equiv.)

  • Ethyl acetate (B1210297), brine, anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a vial, dissolve the methylmalonate substrate and the chiral phase-transfer catalyst in toluene at room temperature.[9][10]

  • Addition of Reagents: Add the p-chlorobenzyl bromide to the solution.

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -40°C for optimal enantioselectivity).[10] Add the 50% aqueous KOH solution dropwise while stirring vigorously.

  • Monitoring: Stir the biphasic mixture at the designated temperature until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction by diluting the mixture with ethyl acetate (20 mL).

  • Extraction and Washing: Transfer the mixture to a separatory funnel and wash twice with brine (10 mL each).[9]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the yield and enantioselectivity. Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[10]

Conclusion

Phase transfer catalysis is a versatile and robust method for the C-alkylation of diethyl malonate and its derivatives. It circumvents the need for harsh reaction conditions, broadens the scope of applicable substrates, and, with the use of chiral catalysts, provides a direct route to enantiomerically enriched products crucial for drug development and other advanced applications. The protocols and data presented herein serve as a practical guide for researchers employing this powerful synthetic tool.

References

Application Notes and Protocols: Reaction of Diethyl Methyl Malonate with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of diethyl methyl malonate is a cornerstone reaction in organic synthesis, providing a versatile pathway to a wide array of substituted carboxylic acids and other valuable organic scaffolds. This reaction is a specific application of the broader malonic ester synthesis. The presence of the methyl group on the alpha-carbon of diethyl malonate directs the introduction of a second, different alkyl group, allowing for the synthesis of α,α-disubstituted acetic acids. The methylene (B1212753) protons of malonic esters are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a resonance-stabilized enolate anion upon treatment with a suitable base.[1][2] This nucleophilic enolate readily reacts with alkyl halides in an SN2 fashion to form a new carbon-carbon bond.[2][3] Subsequent hydrolysis and decarboxylation of the resulting dialkylated malonate ester yield the corresponding substituted carboxylic acid.[4][5] This methodology is of significant importance in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients, including barbiturates like pentobarbital.[6][7]

Applications in Organic Synthesis and Drug Development

The reaction of this compound with alkyl halides is a key step in the synthesis of numerous organic molecules:

  • Pharmaceutical Synthesis: A prominent application is in the synthesis of barbiturates. For instance, the reaction of diethyl ethylmalonate (a related starting material) with 2-bromopentane (B28208) is a key step in the synthesis of pentobarbital.[6] This highlights the utility of this reaction class in creating substituted malonic esters that are precursors to complex drug molecules. The general principle extends to the synthesis of a variety of substituted barbiturates, sedatives, and anticonvulsants.[5][8]

  • Synthesis of Substituted Carboxylic Acids: The primary utility of this reaction is the creation of α-alkylated carboxylic acids that are not easily accessible through direct alkylation methods.[2][9]

  • Agrochemicals: This reaction is also employed in the production of pesticides and herbicides.[7]

  • Flavors and Fragrances: The resulting esters and their derivatives can be used in the formulation of artificial flavorings and perfumes.[7][8]

Reaction Mechanism and Experimental Workflow

The overall process involves three key stages: enolate formation, alkylation, and finally, work-up and purification.

Signaling Pathway Diagram

ReactionMechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation (SN2) cluster_workup Work-up & Purification DEM This compound Enolate Resonance-Stabilized Enolate DEM->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate AlkylHalide Alkyl Halide (R-X) Product Diethyl Alkyl(methyl)malonate Enolate->Product Nucleophilic Attack AlkylHalide->Product CrudeProduct Crude Product Mixture LeavingGroup Halide Anion (X⁻) Product->LeavingGroup Product->CrudeProduct Quenching, Extraction PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Distillation or Chromatography

Caption: General reaction mechanism for the alkylation of this compound.

Experimental Workflow Diagram

ExperimentalWorkflow start Start prep_base Prepare Base Solution (e.g., Sodium Ethoxide in Ethanol) start->prep_base add_malonate Add this compound Dropwise prep_base->add_malonate stir_enolate Stir for Enolate Formation (e.g., 1 hour at room temp) add_malonate->stir_enolate add_alkyl_halide Add Alkyl Halide Dropwise stir_enolate->add_alkyl_halide reflux Heat to Reflux (Monitor by TLC) add_alkyl_halide->reflux workup Reaction Work-up: - Remove Solvent - Add Water & Extract - Wash Organic Layer reflux->workup purify Purification: - Dry Organic Layer - Concentrate - Vacuum Distillation or Chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the alkylation of this compound.

Experimental Protocols

The following are generalized protocols for the mono-alkylation of this compound. The choice of base and solvent can be critical to the success of the reaction.

Protocol 1: Using Sodium Ethoxide in Ethanol (B145695)

This is the classical approach for malonic ester synthesis.

Materials:

  • This compound

  • Absolute ethanol

  • Sodium metal

  • Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)

  • Toluene (B28343)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol with stirring to prepare a solution of sodium ethoxide.[10]

  • Enolate Formation: To the stirred sodium ethoxide solution, add this compound (1.0 equivalent) dropwise. The rate of addition should be controlled to maintain a gentle reflux.[6] Stir the mixture for about 30 minutes to an hour at room temperature to ensure complete formation of the enolate.[10]

  • Alkylation: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.[6] After the addition is complete, heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol by distillation or under reduced pressure using a rotary evaporator.[6][10] To the residue, add water and a suitable organic solvent like toluene or diethyl ether, and transfer the mixture to a separatory funnel.[6]

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[10] The crude product can be purified by vacuum distillation or column chromatography to yield the pure diethyl alkyl(methyl)malonate.[10]

Protocol 2: Using Potassium Carbonate in DMF (A Milder Alternative)

This method avoids the use of highly reactive sodium metal.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Alkyl halide

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend anhydrous potassium carbonate (2-3 equivalents) in DMF.

  • Addition of Reactants: Add this compound (1.0 equivalent) to the suspension, followed by the alkyl halide (1.1-1.2 equivalents).

  • Reaction: Heat the mixture with vigorous stirring. A temperature of 80-100 °C is often sufficient. Monitor the reaction by TLC. This method has been reported to give good yields when refluxing a mixture of diethyl malonate, methyl iodide (2 equivalents), and anhydrous potassium carbonate (3 equivalents) in DMF for three hours.[11]

  • Work-up: After completion, cool the reaction mixture and filter off the potassium carbonate. Dilute the filtrate with water and extract the product with diethyl ether or ethyl acetate.

  • Washing and Purification: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical reactants and reaction outcomes. Yields are highly dependent on the specific alkyl halide and reaction conditions used.

Table 1: Reactants and Conditions for this compound Alkylation

This compound (equiv.)Alkyl Halide (equiv.)Base (equiv.)SolventTemperatureTypical Reaction Time
1.01.1Sodium Ethoxide (1.1)EthanolReflux2-6 hours
1.01.2Potassium Carbonate (3.0)DMF80-100 °C3-8 hours
1.01.1Sodium Hydride (1.1)THF/DMF0 °C to RT2-4 hours

Table 2: Physical Properties of Selected Alkylated Diethyl Methyl Malonates

Product NameAlkyl Group (R)Molecular FormulaBoiling Point (°C)Reference
Diethyl ethyl(methyl)malonateEthylC₁₀H₁₈O₄104-106 / 20 mmHg[12]
Diethyl methyl(propyl)malonaten-PropylC₁₁H₂₀O₄222-224 / 760 mmHgN/A
Diethyl benzyl(methyl)malonateBenzylC₁₅H₂₀O₄165-167 / 10 mmHgN/A

Note: Data for some compounds may not be readily available in the searched literature and is provided as illustrative examples.

Troubleshooting and Considerations

  • Mono- vs. Di-alkylation: The primary challenge in the alkylation of malonic esters is controlling the degree of alkylation. To favor mono-alkylation of an already substituted malonate like this compound, it is crucial to use stoichiometric amounts of the base and alkylating agent. Using an excess of the base and alkyl halide will promote the formation of a quaternary carbon center, if possible, or lead to side reactions.[5][10]

  • Choice of Base: Strong bases like sodium ethoxide or sodium hydride are highly effective but require anhydrous conditions.[13][14] Milder bases like potassium carbonate can be used, often in polar aprotic solvents like DMF, providing a safer and more convenient alternative.[11][14] The base should be chosen to minimize side reactions like transesterification; hence, using sodium ethoxide with ethyl esters is common practice.[5]

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary and benzylic halides give the best results.[3][15] Secondary alkyl halides may give lower yields due to competing E2 elimination reactions, and tertiary alkyl halides almost exclusively undergo elimination.[15]

  • Solvent: The choice of solvent is important. Alcohols like ethanol are used with alkoxide bases. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[12][16]

  • Anhydrous Conditions: For reactions involving strong bases like sodium ethoxide or sodium hydride, strictly anhydrous (dry) conditions are necessary to prevent the base from being quenched by water, which would reduce the yield.[14]

References

Application Notes and Protocols for the Decarboxylation of Diethyl Methylmalonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of malonic ester derivatives is a fundamental transformation in organic synthesis, providing a reliable method for the preparation of substituted carboxylic acids and their corresponding esters. Diethyl methylmalonate and its derivatives are particularly valuable building blocks in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). The malonic ester synthesis, culminating in a decarboxylation step, allows for the straightforward introduction of alkyl or aryl moieties alpha to a carboxylic acid group. This versatility makes it a cornerstone in medicinal chemistry and drug development for the creation of novel therapeutic agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the decarboxylation of diethyl methylmalonate derivatives, with a focus on the widely employed Krapcho decarboxylation under both classical thermal and modern microwave-assisted conditions.

Key Decarboxylation Methods

The most common and efficient method for the decarboxylation of diethyl methylmalonate derivatives is the Krapcho decarboxylation. This reaction typically involves heating the malonic ester derivative in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a salt, often a halide like lithium chloride or sodium chloride, and a small amount of water.[4][5] The Krapcho reaction is advantageous as it proceeds under relatively mild, neutral conditions, which helps in preserving other sensitive functional groups within the molecule.[4]

More recently, microwave-assisted Krapcho decarboxylation has emerged as a powerful alternative, significantly reducing reaction times from hours to minutes and often leading to improved yields and cleaner reactions.[6][7][8][9]

Data Presentation

The following tables summarize quantitative data for the decarboxylation of various diethyl methylmalonate derivatives under different reaction conditions.

Table 1: Thermal Krapcho Decarboxylation of Diethyl Methylmalonate Derivatives

EntrySubstrate (R-group)SaltSolventTemperature (°C)Time (h)Yield (%)Reference
1MethylLiClDMSO/H₂O160495[5]
2EthylNaClDMSO/H₂O180292[5]
3PropylLiClDMSO/H₂O1653.596[5]
4BenzylNaClDMSO/H₂O175390[5]
5PhenylLiClDMSO/H₂O185588[5]
6p-ChlorophenylNaClDMSO/H₂O180485[5]

Table 2: Microwave-Assisted Krapcho Decarboxylation of Diethyl Methylmalonate Derivatives

EntrySubstrate (R-group)SaltSolventTemperature (°C)Time (min)Yield (%)Reference
1MethylLi₂SO₄H₂O2103094[6]
2EthylLi₂SO₄H₂O2103091[6]
3PropylLi₂SO₄H₂O2103097[6]
4BenzylLiClDMSO/H₂O2001093[7][8]
5PhenylLi₂SO₄H₂O2104589[6]
6AllylLi₂SO₄H₂O2102595[6]

Experimental Protocols

Protocol 1: Classical Thermal Krapcho Decarboxylation of Diethyl Benzyl(methyl)malonate

Materials:

  • Diethyl benzyl(methyl)malonate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add diethyl benzyl(methyl)malonate (10.0 g, 37.8 mmol), lithium chloride (3.2 g, 75.6 mmol), dimethyl sulfoxide (40 mL), and deionized water (1.4 mL, 75.6 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 175 °C using a heating mantle and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 150 mL of cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired ethyl 2-benzylpropanoate.

Protocol 2: Microwave-Assisted Krapcho Decarboxylation of Diethyl Allyl(methyl)malonate

Materials:

  • Diethyl allyl(methyl)malonate

  • Lithium sulfate (Li₂SO₄)

  • Deionized water

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 10 mL microwave reactor vial, combine diethyl allyl(methyl)malonate (1.0 g, 4.67 mmol), lithium sulfate (0.51 g, 4.67 mmol), and deionized water (5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and heat the mixture to 210 °C for 25 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the contents of the vial into a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography if necessary.

Visualizations

Krapcho Decarboxylation Mechanism

The following diagram illustrates the generally accepted mechanism for the Krapcho decarboxylation of a diethyl methylmalonate derivative.

Krapcho_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Protonation Ester R-CH(COOEt)₂ Intermediate1 [R-CH(COOEt)COO⁻] + EtX Ester->Intermediate1 SN2 attack on ethyl group Intermediate1_node [R-CH(COOEt)COO⁻] Halide X⁻ Carbanion [R-CH(COOEt)]⁻ + CO₂ Intermediate1_node->Carbanion Loss of CO₂ Carbanion_node [R-CH(COOEt)]⁻ Product R-CH₂(COOEt) + OH⁻ Carbanion_node->Product Proton abstraction Water H₂O

Caption: Mechanism of the Krapcho Decarboxylation.

Experimental Workflow for Decarboxylation

The following diagram outlines the general experimental workflow for the decarboxylation of a diethyl methylmalonate derivative.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants (malonate derivative, salt) - Add solvent (DMSO/H₂O or H₂O) start->setup reaction Heating: - Conventional heating (reflux) - Microwave irradiation setup->reaction monitoring Reaction Monitoring: - TLC - GC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Distillation - Column Chromatography workup->purification analysis Product Analysis: - NMR - MS - IR purification->analysis end End analysis->end

Caption: General experimental workflow for decarboxylation.

Role in Drug Development

The synthesis of substituted carboxylic acids via malonic ester synthesis and subsequent decarboxylation is a key strategy in the lead optimization phase of drug discovery.

Drug_Development_Workflow cluster_discovery Drug Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development target_id Target Identification & Validation hit_id Hit Identification target_id->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead synthesis Synthesis of Analogs (Malonic Ester Synthesis) hit_to_lead->synthesis decarboxylation Decarboxylation synthesis->decarboxylation sar Structure-Activity Relationship (SAR) Studies decarboxylation->sar sar->synthesis Iterative Design in_vitro In Vitro & In Vivo Testing sar->in_vitro candidate Candidate Selection in_vitro->candidate

References

Application Notes and Protocols: Preparation of Diethyl Methylmalonate from 2-Cyanopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of diethyl methylmalonate, a valuable intermediate in organic synthesis, utilizing 2-cyanopropionic acid as the starting material. The described methods involve an acid-catalyzed reaction with ethanol (B145695), leading to the formation of the desired product through a one-pot esterification, hydrolysis, and decarboxylation sequence. This application note includes a summary of quantitative data from various reported methodologies, detailed experimental procedures, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

Diethyl methylmalonate is a key building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. Its preparation from 2-cyanopropionic acid offers a direct and efficient route. The reaction proceeds via an initial acid-catalyzed Fischer esterification of the carboxylic acid group, followed by the hydrolysis of the nitrile functionality to a carboxylic acid and subsequent decarboxylation under the reaction conditions to yield diethyl methylmalonate. This document outlines two primary protocols using either concentrated sulfuric acid or a heteropolyacid as the catalyst.

Reaction Pathway and Mechanism

The overall transformation of 2-cyanopropionic acid to diethyl methylmalonate in the presence of ethanol and an acid catalyst involves a tandem reaction sequence. Initially, the carboxylic acid moiety of 2-cyanopropionic acid undergoes a Fischer esterification with ethanol. Concurrently, the nitrile group is hydrolyzed to a carboxylic acid, which, being a β-keto acid equivalent, readily undergoes decarboxylation under the acidic and thermal conditions to afford the final product.

Reaction_Pathway 2-Cyanopropionic_Acid 2-Cyanopropionic Acid Intermediate Diethyl 2-cyanopropanoate 2-Cyanopropionic_Acid->Intermediate + 2 EtOH - H2O (Esterification) Hydrolyzed_Intermediate Diethyl 2-carboxypropanoate (Malonic Acid Derivative) Intermediate->Hydrolyzed_Intermediate + H2O (Nitrile Hydrolysis) Diethyl_Methylmalonate Diethyl methylmalonate Hydrolyzed_Intermediate->Diethyl_Methylmalonate - CO2 (Decarboxylation) CO2 CO2

Caption: Reaction pathway from 2-cyanopropionic acid to diethyl methylmalonate.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of diethyl methylmalonate from 2-cyanopropionic acid based on different catalytic systems.

ParameterMethod 1: Sulfuric Acid Catalyst[1][2]Method 2: Heteropolyacid Catalyst[3]
Catalyst Concentrated Sulfuric Acid (98 wt%)Heteropolyacid
Molar Ratio (2-cyanopropionic acid:ethanol) 1:2.5 to 1:61:3 to 1:4
Mass Ratio (2-cyanopropionic acid:catalyst) 1:0.5 to 1:2.82:1 to 2:2
Reaction Temperature 55°C to 95°C65°C to 80°C
Reaction Time 2 to 5 hours3 to 4 hours
Product Purity 99.1% to 99.9%Not specified
Overall Yield 88.4% to 91.2%Not specified

Experimental Protocols

The following are detailed experimental protocols for the synthesis of diethyl methylmalonate from 2-cyanopropionic acid.

Method 1: Synthesis using Sulfuric Acid Catalyst[1][2]

Materials:

  • 2-cyanopropionic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98 wt%)

  • Ammonia (B1221849) water (12 wt%)

  • Reaction kettle with a stirrer, dropping funnel, and condenser

Procedure:

  • Dissolve 2-cyanopropionic acid in ethanol in the reaction kettle, with the molar ratio of 2-cyanopropionic acid to ethanol being 1:4.

  • While stirring at room temperature, slowly add concentrated sulfuric acid from the dropping funnel. The mass ratio of 2-cyanopropionic acid to sulfuric acid should be controlled at 1:1.3.

  • Maintain the temperature at 60°C during the addition of sulfuric acid.

  • After the addition is complete, raise the temperature of the system to 80°C and maintain it for 4 hours.

  • After the reaction is complete, cool the mixture to 85°C and distill off the excess ethanol.

  • Neutralize the remaining reaction mixture by adding 12% ammonia water dropwise, maintaining the temperature at 85°C, until the pH of the solution is between 7 and 8.

  • Separate the organic phase, which is the crude diethyl methylmalonate.

  • Purify the crude product by vacuum distillation to obtain diethyl methylmalonate with a purity of 99.9% and an overall yield of 91.2%.[2]

Method 2: Synthesis using Heteropolyacid Catalyst[3]

Materials:

  • 2-cyanopropionic acid

  • Ethanol

  • Heteropolyacid catalyst

  • Ammonia water

  • Reaction kettle with a stirrer

Procedure:

  • Dissolve 2-cyanopropionic acid in ethanol in the reaction kettle, with the molar ratio of 2-cyanopropionic acid to ethanol being 1:4.

  • With stirring at room temperature, add the heteropolyacid catalyst. The mass ratio of 2-cyanopropionic acid to the catalyst should be 2:1.

  • Heat the reaction mixture to 65°C and maintain this temperature for 3 hours.

  • After the reaction is complete, distill off the excess ethanol.

  • Neutralize the residue with ammonia water until the pH is neutral.

  • Perform a fractional distillation to obtain the crude diethyl methylmalonate.

  • Further purify the crude product by vacuum distillation in a rectifying column to obtain pure diethyl methylmalonate.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of diethyl methylmalonate is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Dissolve 2-cyanopropionic acid in ethanol Add_Catalyst Add acid catalyst (Sulfuric Acid or Heteropolyacid) Start->Add_Catalyst React Heat the reaction mixture (see table for conditions) Add_Catalyst->React Distill_Ethanol Distill off excess ethanol React->Distill_Ethanol Neutralize Neutralize with ammonia water Distill_Ethanol->Neutralize Separate Separate the organic phase (crude product) Neutralize->Separate Purify Vacuum distillation Separate->Purify Product Pure Diethyl Methylmalonate Purify->Product

Caption: General experimental workflow for the synthesis of diethyl methylmalonate.

Conclusion

The synthesis of diethyl methylmalonate from 2-cyanopropionic acid is an effective method that combines esterification, hydrolysis, and decarboxylation in a single pot. Both sulfuric acid and heteropolyacid catalysts have been shown to be effective, with the choice of catalyst influencing the specific reaction conditions. The protocols provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl Methylmalonate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of diethyl methylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on troubleshooting and executing the fractional distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of diethyl methylmalonate?

The boiling point of diethyl methylmalonate is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 198-199 °C.[1][2][3] Under reduced pressure, the boiling point is significantly lower. For instance, at 10 mmHg, the boiling point is between 78-80 °C.[1]

Q2: What are the most common impurities in crude diethyl methylmalonate?

Common impurities can include unreacted starting materials such as diethyl malonate and methyl iodide, as well as byproducts like diethyl dimethylmalonate.[4] Solvents used in the synthesis, such as ethanol (B145695) or toluene, may also be present.[2]

Q3: When should I use vacuum distillation instead of atmospheric distillation?

Vacuum distillation is recommended to prevent thermal decomposition of diethyl methylmalonate, which can occur at its high atmospheric boiling point.[5] It is particularly advantageous when dealing with heat-sensitive impurities or when a lower distillation temperature is desired to save energy and time.

Q4: My purified product has a yellowish tint. What is the likely cause?

A yellowish tint can indicate thermal degradation of the product. This can happen if the distillation temperature is too high or if the residence time in the heating flask is too long. Using a lower pressure (a better vacuum) to reduce the boiling point can help mitigate this issue.

Q5: How can I confirm the purity of my distilled diethyl methylmalonate?

The purity of the collected fractions can be assessed using several analytical techniques. Gas chromatography (GC) is a highly effective method for determining the percentage of impurities.[2] You can also measure the refractive index, which should be approximately 1.413 at 20 °C for the pure compound.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of diethyl methylmalonate.

ProblemPossible CausesSolutions
Difficulty Achieving or Maintaining Target Vacuum Leaks in the apparatus (joints, tubing).Inspect all glassware connections for cracks and ensure they are properly sealed with grease and secured with Keck clips.[6]
Inefficient vacuum pump.Check the vacuum pump oil level and quality; change if necessary. Ensure the pump is adequately sized for your system.
Saturated cold trap.Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) and is not full of condensed solvent.[5]
Bumping or Unstable Boiling Uneven heating.Use a heating mantle with a magnetic stirrer to ensure uniform heat distribution.[5]
Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask before applying heat and vacuum.[5]
Vacuum applied too rapidly.Gradually apply the vacuum to the system to prevent sudden, vigorous boiling.[5]
Poor Separation of Fractions Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the fractionating column. A slow, steady distillation rate is key.[7]
Inefficient fractionating column.Ensure the column is appropriate for the boiling point difference of the components. For close-boiling impurities, a longer column or one with a more efficient packing material may be necessary.
Thermometer placement is incorrect.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]
Low Product Yield Incomplete condensation.Check that the condenser has a sufficient flow of cold water.
Hold-up in the column.The packing material in the fractionating column will retain some liquid. This "hold-up" can be minimized by using a smaller column or a less retentive packing for smaller scale distillations.
Product decomposition.Distill under a lower pressure to reduce the required temperature.

Data Presentation

The following table summarizes key quantitative data for diethyl methylmalonate and common related substances.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced PressureRefractive Index (n20/D)Density (g/mL) at 20°C
Diethyl methylmalonate 174.19198-199[1][2]78-80 @ 10 mmHg[1]1.413[1][3]1.022[1][3]
Diethyl malonate160.17199.392 @ 20 mmHg1.4141.055
Diethyl dimethylmalonate188.22205-20795-97 @ 20 mmHg1.4161.008
Ethanol46.0778.5-1.3610.789
Toluene92.14110.6-1.4960.867

Experimental Protocols

Detailed Methodology for Fractional Distillation of Diethyl Methylmalonate

Objective: To purify crude diethyl methylmalonate by removing lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum adapter

  • Cold trap

  • Vacuum pump

  • Tubing for vacuum and condenser

  • Glass wool or aluminum foil for insulation (optional)

Procedure:

  • Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place the crude diethyl methylmalonate in a round-bottom flask, not filling it more than two-thirds full.

    • Add a magnetic stir bar or boiling chips to the flask.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring the bulb is correctly positioned.

    • Attach the condenser to the distillation head and the vacuum adapter to the condenser.

    • Connect the receiving flask to the vacuum adapter.

    • Connect the vacuum pump to the system via a cold trap.

    • Ensure all joints are properly greased and sealed.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the contents of the distillation flask.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using the heating mantle.

    • Observe the temperature and collect the first fraction, which will consist of low-boiling impurities (e.g., residual solvents).

    • As the temperature approaches the boiling point of diethyl methylmalonate at the working pressure, change the receiving flask to collect the main fraction.

    • Collect the purified diethyl methylmalonate over a narrow temperature range.

    • If there are higher-boiling impurities, the temperature will rise again after the main product has distilled. Stop the distillation at this point or collect this high-boiling fraction in a separate flask.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus.

  • Analysis:

    • Analyze the collected main fraction for purity using GC and/or by measuring its refractive index.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Final Product Crude_Product Crude Diethyl methylmalonate Apparatus_Setup Assemble Fractional Distillation Apparatus Crude_Product->Apparatus_Setup Apply_Vacuum Apply Vacuum & Heat Apparatus_Setup->Apply_Vacuum Collect_Fractions Collect Fractions (Low-boiling, Main, High-boiling) Apply_Vacuum->Collect_Fractions Purity_Analysis Analyze Main Fraction (GC, Refractive Index) Collect_Fractions->Purity_Analysis Pure_Product Purified Diethyl methylmalonate Purity_Analysis->Pure_Product Troubleshooting_Guide cluster_vacuum Vacuum Issues cluster_boiling Boiling Issues cluster_separation Separation Issues Start Problem Encountered During Fractional Distillation Vacuum_Issue Unstable or Low Vacuum? Start->Vacuum_Issue Yes Boiling_Issue Bumping or Unstable Boiling? Start->Boiling_Issue No Check_Leaks Check for Leaks (Grease Joints, Clamps) Vacuum_Issue->Check_Leaks Check_Pump Check Vacuum Pump (Oil Level/Quality) Check_Leaks->Check_Pump Check_Trap Check Cold Trap Check_Pump->Check_Trap Solution Problem Resolved Check_Trap->Solution Stirring Ensure Proper Stirring Boiling_Issue->Stirring Yes Separation_Issue Poor Separation? Boiling_Issue->Separation_Issue No Boiling_Chips Add Boiling Chips/Stir Bar Stirring->Boiling_Chips Gradual_Vacuum Apply Vacuum Gradually Boiling_Chips->Gradual_Vacuum Gradual_Vacuum->Solution Distillation_Rate Reduce Distillation Rate Separation_Issue->Distillation_Rate Yes Separation_Issue->Solution No Column_Efficiency Check Column Efficiency Distillation_Rate->Column_Efficiency Thermometer Verify Thermometer Placement Column_Efficiency->Thermometer Thermometer->Solution

References

Technical Support Center: Removal of Unreacted Diethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reaction mixtures containing unreacted diethyl methylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective removal of this common starting material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial analysis (NMR/GC-MS) of the crude reaction mixture shows a significant amount of unreacted diethyl methylmalonate. What is the most straightforward removal method?

A1: The best method depends on the properties of your desired product. The three primary methods for removing unreacted diethyl methylmalonate are fractional distillation, extractive workup with a basic aqueous wash, and column chromatography. The choice depends on factors like the thermal stability, boiling point, and polarity of your product.

Q2: Can I remove diethyl methylmalonate with a simple water wash?

A2: A simple wash with neutral water is generally not effective because diethyl methylmalonate has limited solubility in water.[1]

Q3: How does a basic aqueous wash work to remove diethyl methylmalonate?

A3: Diethyl methylmalonate has weakly acidic α-protons (pKa ≈ 13).[1] Washing the reaction mixture with a mild basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), deprotonates the diethyl methylmalonate, forming its water-soluble sodium salt.[1] This salt then partitions into the aqueous layer, which can be separated and removed.[1]

Q4: My product is an ester. Will a basic wash cause it to hydrolyze?

A4: There is a risk of hydrolysis of your ester product during a basic wash. To minimize this risk:

  • Use a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide (B78521) (NaOH).[1]

  • Keep the duration of the wash short, typically a few minutes.[1]

  • Perform the wash at a low temperature, for instance, in an ice bath.[1]

  • After the basic wash, immediately wash the organic layer with brine to remove any residual base.[1]

Q5: When is fractional distillation the preferred method?

A5: Fractional distillation is ideal when your product is thermally stable and has a boiling point that is significantly different from that of diethyl methylmalonate (198-199 °C at atmospheric pressure).[1][2][3] A difference of at least 20-30 °C is recommended for effective separation.[1] This method is also highly scalable for larger reactions.[1]

Q6: What should I do if my product and diethyl methylmalonate have very similar boiling points?

A6: If the boiling points are too close for fractional distillation, column chromatography is the most suitable method for separation.[1]

Q7: When is column chromatography the best choice?

A7: Column chromatography is the preferred method in the following scenarios:

  • For small-scale reactions.[1]

  • When the product and diethyl methylmalonate have similar boiling points.[1]

  • When other impurities are also present in the reaction mixture.[1]

  • For the purification of thermally sensitive compounds.[1]

Data Presentation

Table 1: Physical Properties of Diethyl Methylmalonate

PropertyValueReference
Molecular Formula C₈H₁₄O₄[4]
Molecular Weight 174.20 g/mol [2]
Appearance Clear, colorless liquid[4]
Boiling Point 198-199 °C (at 760 mmHg)[2][3]
78-80 °C (at 10 mmHg)[3]
Density 1.022 g/mL at 20 °C[3]
Solubility in Water Slightly soluble/Immiscible[2][3][4]
pKa ~13[1][3]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Fractional Distillation Separation based on differences in boiling points.- Scalable to large quantities.- Can yield very pure product.- Requires the product to be thermally stable.- Ineffective if boiling points are close.Thermally stable products with boiling points differing from diethyl methylmalonate by at least 20-30 °C.[1]
Basic Aqueous Wash Conversion of diethyl methylmalonate to its water-soluble salt.- Quick and simple procedure.- Removes acidic impurities.- Risk of product hydrolysis (especially for esters).- May not be completely effective in a single wash.Products that are not sensitive to basic conditions.[1]
Column Chromatography Separation based on differences in polarity.- High resolution for complex mixtures.- Suitable for thermally sensitive compounds.- Effective for compounds with similar boiling points.- Can be time-consuming.- Requires significant solvent volumes.- Less scalable than distillation.Small-scale reactions, thermally sensitive compounds, or when other methods fail.[1]

Experimental Protocols

Protocol 1: Removal by Extractive Workup (Basic Aqueous Wash)
  • Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate (B1210297), or dichloromethane.[1]

  • Washing : Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure from evolved CO₂ gas.[1]

  • Separation : Allow the two layers to separate completely. Drain the lower aqueous layer.[1]

  • Brine Wash : Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and any remaining base.[1]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Analysis : Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of diethyl methylmalonate. Repeat the wash cycle if necessary.

Protocol 2: Removal by Fractional Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus. For compounds sensitive to high temperatures, use a vacuum distillation setup. Ensure the fractionating column is appropriate for the boiling point difference between your product and diethyl methylmalonate.[1]

  • Heating : Begin heating the distillation flask gently and evenly using a heating mantle.

  • Fraction Collection : The first fraction collected will be the lower-boiling component. If your product has a higher boiling point than diethyl methylmalonate, collect the diethyl methylmalonate fraction first.[1]

  • Product Collection : Once the temperature of the vapor rises to the boiling point of your product, change the receiving flask to collect the purified product.

  • Analysis : Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., NMR, GC-MS).

Protocol 3: Removal by Column Chromatography
  • Stationary Phase : Pack a chromatography column with silica (B1680970) gel using a slurry method with your chosen eluent system.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica column.

  • Elution : Begin eluting the sample through the column with an appropriate solvent system. A good starting point for many compounds is a gradient of ethyl acetate in hexanes.[1] The less polar component will elute first. Since diethyl methylmalonate is moderately polar, the relative elution order will depend on the polarity of your product.

  • Fraction Collection : Collect the eluting solvent in a series of fractions.

  • Analysis : Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain your purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Troubleshooting_Workflow start Crude Reaction Mixture (Contains Unreacted DEMM) q1 Is the product thermally stable? start->q1 q2 Is the boiling point difference > 20-30°C? q1->q2 Yes q3 Is the product sensitive to base? q1->q3 No q2->q3 No distillation Fractional Distillation q2->distillation Yes wash Basic Aqueous Wash q3->wash No chromatography Column Chromatography q3->chromatography Yes end Purified Product distillation->end wash->end chromatography->end

Caption: Troubleshooting workflow for selecting a purification method.

Extractive_Workup_Workflow cluster_main Extractive Workup Protocol start Dissolve crude mixture in organic solvent add_base Add saturated NaHCO₃ solution to separatory funnel start->add_base shake Shake and vent add_base->shake separate Separate aqueous and organic layers shake->separate brine_wash Wash organic layer with brine separate->brine_wash dry Dry organic layer (e.g., Na₂SO₄) brine_wash->dry concentrate Concentrate under reduced pressure dry->concentrate end Purified Product concentrate->end

References

Technical Support Center: Optimizing Diethyl Methylmalonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction yield of diethyl methylmalonate alkylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of diethyl methylmalonate.

Problem 1: Low Yield of the Desired Alkylated Product

  • Symptoms: The overall yield of the purified alkylated product is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inactive Base The base may have decomposed due to exposure to moisture. Use a freshly prepared or properly stored base.[1]
Unreactive Alkyl Halide Ensure the alkyl halide is of good quality. The general order of reactivity is I > Br > Cl.[1]
Insufficient Temperature While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.[1]
Poor Solubility Ensure all reactants are soluble in the chosen solvent system.[1]
Incomplete Enolate Formation Use a sufficiently strong and anhydrous base, such as sodium ethoxide or sodium hydride, to ensure complete deprotonation of the diethyl methylmalonate.[2] The pKa of the α-hydrogens of diethyl malonate is approximately 13.[2][3]
Wet Reagents or Glassware The presence of water will quench the enolate. Use freshly distilled, anhydrous solvents and thoroughly dried glassware.[2][4]

Problem 2: Significant Formation of Dialkylated Product

  • Symptoms: NMR or GC-MS analysis shows a mixture of mono- and di-substituted diethyl malonate, with the dialkylated product being a major component when mono-alkylation is desired.[1][4]

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incorrect Stoichiometry Use a slight excess of diethyl malonate relative to the alkylating agent and the base to favor mono-alkylation.[1][4] Forcing dialkylation requires at least two equivalents of base and alkylating agent.[5][6]
Strongly Basic Conditions Prolonged reaction times or excessively high temperatures can favor the formation of the second enolate from the mono-alkylated product, leading to dialkylation.[1]
Reactive Alkylating Agent Highly reactive primary alkyl halides can lead to rapid sequential alkylation. Consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1][4]

Problem 3: Formation of an Elimination Product (Alkene)

  • Symptoms: GC-MS or NMR analysis reveals the presence of an alkene derived from the alkylating agent, particularly when using secondary or tertiary alkyl halides.[1][4]

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Use of Secondary or Tertiary Alkyl Halides Secondary alkyl halides give poor yields due to competing E2 elimination, while tertiary alkyl halides will almost exclusively undergo elimination.[1][4] Whenever possible, use primary or methyl alkyl halides.[4]
High Reaction Temperature Elevated temperatures can favor elimination over substitution. Maintain the lowest possible temperature that allows for a reasonable reaction rate.[1][4]
Choice of Base A bulky, non-nucleophilic base might be expected to favor proton abstraction from the malonate over the alkyl halide. However, very strong, hindered bases can sometimes promote elimination. Sodium ethoxide is a common choice.[4]

Problem 4: Hydrolysis of Ester Groups

  • Symptoms: Detection of acidic compounds during workup (e.g., effervescence upon addition of a bicarbonate solution) or isolation of carboxylic acid byproducts.[4]

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Presence of Water Ensure anhydrous conditions throughout the reaction.[4]
Aqueous Workup Conditions Minimize exposure to acidic or basic aqueous conditions during the workup, especially at elevated temperatures.[1]

Problem 5: Transesterification

  • Symptoms: Isolation of a mixture of ester products.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Mismatch between Alkoxide Base and Ester When using an alkoxide base, ensure it matches the alcohol component of the ester (e.g., use sodium ethoxide with diethyl malonate) to prevent transesterification.[4][5][7]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the alkylation of diethyl methylmalonate?

A1: The choice of base depends on the desired outcome and the specific substrate.

  • Sodium ethoxide (NaOEt) in ethanol (B145695) is a classic and effective base. It is crucial to use ethanol as the solvent to prevent transesterification.[1][5]

  • Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation and is often used in aprotic solvents like THF or DMF.[1][8]

  • Potassium carbonate (K₂CO₃) with a phase-transfer catalyst (e.g., 18-crown-6) offers a milder and safer alternative.[1][9]

Q2: Can I use secondary or tertiary alkyl halides in this reaction?

A2: It is not recommended. Secondary alkyl halides tend to give poor yields due to a competing E2 elimination reaction.[1][4] Tertiary alkyl halides will almost exclusively undergo elimination.[1][4] The malonate enolate, being a bulky nucleophile, can act as a base and abstract a proton from the alkyl halide, leading to alkene formation.[1]

Q3: How can I favor the formation of the dialkylated product?

A3: To favor dialkylation, a sequential addition approach is typically used. First, the mono-alkylation is performed using one equivalent of base and one equivalent of the first alkylating agent. Following this, a second equivalent of base is added to deprotonate the mono-alkylated product, followed by the addition of the second alkylating agent.[5]

Q4: My reaction is not proceeding to completion. What can I do?

A4: Several factors could be at play:

  • Inactive Base: Ensure your base is fresh and has been stored properly to avoid decomposition from moisture.[1]

  • Unreactive Alkyl Halide: Check the purity of your alkyl halide. The reactivity order is generally I > Br > Cl.[1]

  • Insufficient Temperature: The reaction may require gentle heating. Monitor the reaction by TLC or GC-MS to find the optimal temperature.[1]

  • Poor Solubility: Make sure all reactants are soluble in the chosen solvent.[1]

Q5: Is self-condensation a problem with diethyl malonate?

A5: Self-condensation (a Claisen-type reaction) is generally not an issue with diethyl malonate itself, as it lacks an alpha-proton that can be abstracted after an initial condensation. However, side reactions can occur under certain conditions, so it is always best to follow optimized reaction protocols.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of Diethyl Methylmalonate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Diethyl methylmalonate (1.0 equivalent)

  • Sodium ethoxide (1.0 equivalent) or Sodium Hydride (1.0 equivalent)

  • Primary alkyl halide (1.0 equivalent)

  • Anhydrous Ethanol (for NaOEt) or Anhydrous THF/DMF (for NaH)

Procedure using Sodium Ethoxide in Ethanol:

  • Under an inert atmosphere (N₂ or Ar), in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.

  • Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl methylmalonate (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.[4]

  • Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.[4]

Procedure using Sodium Hydride in THF/DMF:

  • To a stirred suspension of NaH (1.0 equivalent) in anhydrous THF or DMF at 0 °C in a flame-dried flask under an inert atmosphere, add diethyl methylmalonate (1.0 equivalent) dropwise.[1]

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[1]

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.[1]

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC-MS.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the product by column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents base_prep Prepare Base (e.g., NaOEt or NaH) reagents->base_prep enolate Enolate Formation: Add Diethyl Methylmalonate to Base base_prep->enolate alkylation Alkylation: Add Alkyl Halide enolate->alkylation monitor Monitor Reaction (TLC/GC-MS) alkylation->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Distillation/Chromatography) extract->purify end End purify->end troubleshooting_logic start Low Yield? dialkylation High Dialkylation? start->dialkylation No check_stoichiometry Adjust Stoichiometry: Excess Malonate for Mono-alkylation start->check_stoichiometry Yes slow_addition Slowly Add Alkylating Agent start->slow_addition Yes elimination Alkene Formation? dialkylation->elimination No dialkylation->check_stoichiometry Yes dialkylation->slow_addition Yes no_reaction No/Slow Reaction? elimination->no_reaction No use_primary_halide Use Primary Alkyl Halide elimination->use_primary_halide Yes control_temp Lower Reaction Temperature elimination->control_temp Yes check_base Check Base Activity & Anhydrous Conditions no_reaction->check_base Yes check_halide Check Alkyl Halide Reactivity (I > Br > Cl) no_reaction->check_halide Yes optimize_temp Optimize Temperature (Monitor by TLC/GC) no_reaction->optimize_temp Yes

References

Technical Support Center: Synthesis with Diethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the synthesis of and with diethyl methylmalonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues reported by researchers during synthesis involving diethyl methylmalonate, offering potential causes and actionable solutions.

Q1: I am observing significant dialkylation of my diethyl malonate, leading to a low yield of the desired mono-alkylated product. How can I mitigate this?

A1: The formation of a dialkylated product is a common side reaction. It occurs because the mono-alkylated product still possesses an acidic proton, which can be deprotonated by the base and react with another equivalent of the alkylating agent.[1]

Troubleshooting Strategies:

  • Stoichiometry Control: Use a slight excess of diethyl malonate relative to the alkylating agent and the base. This increases the probability that the enolate of the starting material will react.[1] A 1.1:1 ratio of diethyl malonate to alkyl halide is a good starting point.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration, favoring the reaction with the more abundant diethyl malonate enolate.[1]

  • Choice of Base: While a strong base is necessary, excessively basic conditions or prolonged reaction times can promote dialkylation.[1] Consider using a milder base like potassium carbonate with a phase-transfer catalyst as an alternative to stronger bases like sodium ethoxide or sodium hydride.[1]

ParameterCondition for Mono-alkylationCondition for Di-alkylation
Diethyl Malonate : Alkyl Halide Ratio ~ 1.1 : 1.01.0 : ~ 2.0
Base Equivalents 1.0 equivalent2.0 equivalents (added sequentially)
Temperature Maintain moderate temperature after additionMay require heating after each alkylation step
Q2: My reaction with a secondary alkyl halide is giving a very low yield of the desired alkylated product, and I am detecting an alkene byproduct. What is happening?

A2: This is a classic example of a competing E2 elimination reaction. The malonate enolate, being a relatively bulky and strong base, can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene. This side reaction is particularly prevalent with secondary and tertiary alkyl halides.[2] Tertiary alkyl halides will almost exclusively undergo elimination.[2]

Troubleshooting Strategies:

  • Choice of Alkyl Halide: Whenever possible, use primary alkyl halides as they are much less prone to elimination reactions.[3]

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 substitution reaction over the E2 elimination.

  • Base Selection: Using a less sterically hindered base might slightly favor substitution, but the primary factor remains the structure of the alkyl halide.

Alkyl Halide TypePredominant Reaction with Diethyl Malonate EnolateTypical Outcome
Primary (e.g., 1-bromobutane) SN2 SubstitutionHigh yield of alkylated product
Secondary (e.g., 2-bromopropane) E2 Elimination > SN2 SubstitutionLow yield of alkylated product, significant alkene byproduct
Tertiary (e.g., t-butyl bromide) E2 EliminationAlmost exclusive formation of alkene
Q3: During workup, I notice effervescence when adding a bicarbonate solution, and my final product seems to contain a carboxylic acid. What is the cause?

A3: This indicates hydrolysis of the ester functional groups of your diethyl methylmalonate or its product. This can occur if the reaction is exposed to acidic or basic aqueous conditions, especially at elevated temperatures, during the workup procedure.[1] Diethyl malonate itself is susceptible to hydrolysis, with half-lives of 137.5 hours at pH 7 (25 °C) and less than 2.4 hours at pH 9 (50 °C).[4]

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis during the reaction itself.

  • Careful Workup: Minimize the exposure of your product to acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly at low temperatures (e.g., on an ice bath).[5]

  • Neutralization: After an acidic or basic wash, immediately wash with brine to neutralize any remaining acid or base.[5]

Q4: My NMR spectrum shows a mixture of ethyl and methyl esters, but I only used diethyl malonate. What could have caused this?

A4: This is a result of transesterification. This side reaction occurs when the alkoxide base used does not match the alkyl groups of the ester. For example, using sodium methoxide (B1231860) with diethyl malonate can lead to the formation of dimethyl malonate and ethyl methyl malonate.[6]

Troubleshooting Strategy:

  • Matching Alkoxide Base: Always use an alkoxide base that corresponds to the alcohol portion of your ester. For diethyl malonate, the appropriate base is sodium ethoxide.[6]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Malonate

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Primary alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification by Fractional Distillation to Remove Unreacted Diethyl Malonate

This protocol is suitable for thermally stable products with a boiling point significantly different from that of diethyl malonate (199 °C at atmospheric pressure).[5]

Apparatus:

  • Fractional distillation setup with a Vigreux or other fractionating column

  • Heating mantle

  • Round-bottom flasks for distilling and receiving

  • Vacuum source if distilling under reduced pressure

Procedure:

  • Assemble the fractional distillation apparatus. If your product has a high boiling point, a vacuum distillation setup is recommended to avoid thermal decomposition.

  • Place the crude reaction mixture in the distilling flask.

  • Begin heating the flask gently.

  • Carefully collect the fractions. The first fraction will likely be any remaining solvent, followed by unreacted diethyl malonate.[5]

  • Once the temperature of the vapor stabilizes at the boiling point of your desired product, switch to a clean receiving flask to collect the pure product.

  • Analyze the purity of the collected product fraction using an appropriate analytical method (e.g., GC-MS or NMR).

Visualizing Workflows and Relationships

Troubleshooting Low Yield in Diethyl Malonate Alkylation

The following diagram illustrates a logical workflow for troubleshooting low yields in a diethyl malonate alkylation reaction.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed reagent_check Verify Reagent & Solvent Purity (Anhydrous? Freshly prepared base?) start->reagent_check reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_check->reaction_conditions Reagents OK end_bad Re-evaluate Synthetic Strategy reagent_check->end_bad Reagents Impure/Degraded monitor_reaction Monitor Reaction Progress (TLC, GC-MS) reaction_conditions->monitor_reaction workup_purification Evaluate Workup & Purification (Extraction, Distillation, Chromatography) monitor_reaction->workup_purification Reaction Complete side_reactions Investigate Side Reactions (Dialkylation, Elimination, Hydrolysis) monitor_reaction->side_reactions Incomplete Reaction or Multiple Products product_decomposition Check for Product Decomposition workup_purification->product_decomposition Product Loss During Purification end_good Yield Improved workup_purification->end_good No Significant Loss side_reactions->reaction_conditions Optimize to Minimize side_reactions->end_bad Side reactions unavoidable product_decomposition->workup_purification Modify Purification Method SideReactions Reaction Pathways in Diethyl Malonate Alkylation DEM Diethyl Malonate + Base Enolate Malonate Enolate DEM->Enolate Deprotonation Hydrolysis Malonic Acid/Monoester (Hydrolysis Product) DEM->Hydrolysis Transesterification Mixed Esters (Transesterification) DEM->Transesterification MonoAlk Mono-alkylated Product (Desired) Enolate->MonoAlk SN2 Substitution Elimination Alkene (Elimination Product) Enolate->Elimination E2 Elimination (with 2°/3° R-X) AlkylHalide Alkyl Halide (R-X) AlkylHalide->MonoAlk AlkylHalide->Elimination DiAlk Di-alkylated Product MonoAlk->DiAlk Further Deprotonation & SN2 Substitution MonoAlk->Hydrolysis Water H2O Water->Hydrolysis WrongBase Mismatched Alkoxide (e.g., NaOMe) WrongBase->Transesterification

References

Technical Support Center: Hydrolysis of Diethyl Methylmalonate under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of diethyl methylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the basic hydrolysis of diethyl methylmalonate?

The basic hydrolysis, or saponification, of diethyl methylmalonate involves the reaction of the ester with a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solvent system. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbons of the ester groups. This leads to the cleavage of the ester bonds, forming the corresponding dicarboxylate salt (disodium or dipotassium (B57713) methylmalonate) and ethanol (B145695) as a byproduct. Subsequent acidification of the reaction mixture protonates the dicarboxylate to yield methylmalonic acid.

Q2: My hydrolysis reaction appears to be incomplete, with starting material remaining. How can I drive the reaction to completion?

Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Ensure at least two molar equivalents of the base are used for each mole of diethyl methylmalonate to hydrolyze both ester groups. An excess of the base (e.g., 2.2-2.5 equivalents) is often recommended to ensure the reaction goes to completion.

  • Reaction Time and Temperature: The hydrolysis may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. If the reaction is still incomplete, extending the reaction time may be necessary. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is advisable.

  • Solvent System: The use of a co-solvent like ethanol or methanol (B129727) can improve the solubility of the ester in the aqueous base, leading to a more efficient reaction.[1]

Q3: The yield of my isolated methylmalonic acid is low. What are the potential causes and solutions?

Low yields can often be attributed to the following:

  • Incomplete Hydrolysis: As discussed in Q2, ensure the reaction has gone to completion.

  • Decarboxylation: Methylmalonic acid is a β-dicarboxylic acid and is susceptible to decarboxylation upon heating, especially under acidic conditions, to form propanoic acid and carbon dioxide. Avoid excessive heating during the acidification and workup steps. The decarboxylation of methylmalonic acid can occur at elevated temperatures, with studies showing this process in the molten state.[2]

  • Incomplete Extraction: After acidification, the methylmalonic acid needs to be thoroughly extracted from the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions (3-4 times) to ensure complete recovery of the product.

  • Purification Losses: Losses can occur during purification steps such as crystallization. Ensure proper technique and solvent selection for any recrystallization.

Q4: After acidification, I observe gas evolution. What is happening?

The observation of gas evolution (effervescence) upon acidification is a strong indication of the decarboxylation of the methylmalonic acid product. The unstable β-ketoacid-like structure readily loses carbon dioxide, especially when heated. To minimize this, perform the acidification at a low temperature (e.g., in an ice bath) and avoid heating the acidic solution.

Q5: Can I use a different base other than NaOH or KOH?

While NaOH and KOH are the most common bases for saponification, other strong bases like lithium hydroxide (LiOH) can also be used. The choice of base may depend on the desired salt of the final product if it is not to be acidified, or on the solubility of the reagents. It is important to use a strong hydroxide base to ensure the irreversible hydrolysis of the ester. The use of alkoxide bases that do not match the ester (e.g., sodium methoxide (B1231860) with a diethyl ester) can lead to transesterification as a side reaction.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Use a slight excess of NaOH or KOH (2.2-2.5 eq.), heat the reaction to reflux, and monitor by TLC or GC until the starting material is consumed.[1]
Low Yield of Methylmalonic Acid Incomplete hydrolysis, decarboxylation during workup, or inefficient extraction.Ensure complete hydrolysis. Cool the reaction mixture before acidification and perform the acidification in an ice bath. Extract the product multiple times with a suitable organic solvent.
Formation of Propanoic Acid Decarboxylation of the methylmalonic acid product.Avoid high temperatures during the acidic workup. The decarboxylation temperature of substituted malonic acids can be a factor.[2]
Oily Product That is Difficult to Crystallize Presence of impurities such as unreacted starting material or decarboxylated product.Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and a non-solvent). Column chromatography can also be employed for purification.
Emulsion Formation During Extraction Soaps formed from the carboxylate salt.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.

Experimental Protocols

Protocol 1: General Procedure for the Saponification of Diethyl Methylmalonate

This protocol is a representative procedure based on common laboratory practices for the saponification of malonic esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl methylmalonate (1.0 eq.) in ethanol (e.g., 5-10 mL per gram of ester).

  • Addition of Base: In a separate beaker, prepare a solution of potassium hydroxide (2.2 eq.) in water (e.g., 2-4 mL per gram of KOH).

  • Hydrolysis: Add the KOH solution to the stirred solution of the ester at room temperature. Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC or GC.

  • Workup - Removal of Ethanol: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: To the remaining aqueous solution, add an equal volume of water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is ~1-2.

  • Workup - Extraction: Transfer the acidified solution to a separatory funnel and extract the methylmalonic acid with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude methylmalonic acid.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent.

Parameter Value/Range
Base KOH or NaOH
Equivalents of Base 2.2 - 2.5
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 2 - 4 hours
Acid for Workup Concentrated HCl
Extraction Solvent Diethyl ether or Ethyl acetate

Visualizations

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Diethyl Methylmalonate reflux Reflux (2-4h) start->reflux Add reactants KOH (2.2 eq), EtOH/H2O reactants->reflux intermediate Dipotassium Methylmalonate reflux->intermediate Hydrolysis remove_etoh Remove EtOH intermediate->remove_etoh acidify Acidify with HCl (pH 1-2) remove_etoh->acidify extract Extract with Et2O acidify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product Methylmalonic Acid concentrate->product

Caption: Experimental workflow for the basic hydrolysis of diethyl methylmalonate.

Caption: Simplified mechanism of basic hydrolysis of diethyl methylmalonate.

References

Diethyl methyl malonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of diethyl methyl malonate for researchers, scientists, and drug development professionals. Please consult this guide to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from sources of ignition, heat, sparks, and open flames.[1][2] For long-term storage, maintaining a temperature below +30°C is recommended, with some suppliers suggesting storage at 0-8°C.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is stable under normal temperatures and pressures.[1] However, it is incompatible with certain substances, and exposure to these should be avoided to prevent decomposition.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[1][2] Contact with these substances can lead to decomposition of the compound.

Q4: What are the known decomposition products of this compound?

A4: Under thermal decomposition, such as during a fire, this compound can produce carbon monoxide and carbon dioxide, along with other irritating and toxic fumes and gases.[1]

Q5: What is the expected shelf life of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the storage conditions meet the recommendations (cool, dry, tightly sealed container, away from incompatible substances). Consider using a fresh bottle of the reagent.
Contamination of the reagent.Ensure that fresh, clean glassware and utensils are used when handling the compound. Avoid introducing moisture or other impurities into the storage container.
Visible changes in the liquid (e.g., discoloration) Decomposition may have occurred due to exposure to light, heat, or contaminants.Do not use the material. Dispose of it according to your institution's hazardous waste guidelines.
Suspected hydrolysis of the ester Exposure to strong acids or bases, or prolonged contact with water, especially at elevated temperatures.While specific hydrolysis kinetics for this compound are not readily available, it is known to be susceptible to hydrolysis under acidic or basic conditions. Buffer your reaction medium if necessary and minimize contact with water where appropriate. For reactions sensitive to hydrolysis, consider using freshly opened bottles of the reagent.

Storage and Incompatibility Summary

Parameter Recommendation
Storage Temperature Cool, dry place. Below +30°C. Some sources recommend 0-8°C.
Atmosphere Store in a tightly closed container.[1][2]
Light Store in a dark area to prevent potential light-induced degradation.
Incompatible Materials Strong acids, strong bases, oxidizing agents, reducing agents.[1][2]

Experimental Protocols

Standard Handling and Storage Protocol
  • Receiving and Inspection: Upon receiving a shipment of this compound, inspect the container for any damage or leaks.

  • Storage: Immediately transfer the container to a designated cool, dry, and well-ventilated storage area that is segregated from incompatible materials. Ensure the storage location is away from heat sources and direct sunlight.

  • Dispensing: When dispensing the liquid, work in a well-ventilated area or a fume hood. Use clean, dry glassware. After dispensing, securely reseal the container cap to prevent exposure to air and moisture.

  • Inert Atmosphere: For applications highly sensitive to moisture or oxidation, consider flushing the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

Stability Factors

Factors Affecting this compound Stability Stability This compound Stability Optimal Optimal Storage Conditions Stability->Optimal Maintained by Degradation Degradation Pathways Stability->Degradation Compromised by Temp Cool Temperature (<30°C) Optimal->Temp Moisture Dry Environment Optimal->Moisture Seal Tightly Sealed Container Optimal->Seal Light Protection from Light Optimal->Light Incompatibles Incompatible Substances (Acids, Bases, Oxidizers, Reducers) Degradation->Incompatibles Heat High Temperature / Heat Sources Degradation->Heat Hydrolysis Hydrolysis Incompatibles->Hydrolysis can lead to Decomposition Thermal Decomposition Heat->Decomposition can lead to

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Diethyl Methylmalonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl Methylmalonate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedures of reactions involving diethyl methylmalonate.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for a diethyl methylmalonate alkylation reaction?

A typical work-up procedure involves cooling the reaction mixture, removing the solvent, quenching the reaction, extracting the product, washing the organic layer, drying, and purifying the final product. The specific steps can vary depending on the reaction scale and the nature of the alkylating agent used. A general procedure includes cooling the reaction mixture to room temperature, removing the ethanol (B145695) solvent under reduced pressure, adding water to dissolve any inorganic salts (like sodium bromide), and extracting the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297).[1][2] The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[2][3]

Q2: How can I monitor the progress of my diethyl methylmalonate reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][4] This allows you to check for the consumption of the starting material (diethyl malonate) and the formation of the desired product.

Q3: What are the most common side reactions in a diethyl methylmalonate alkylation, and how can I minimize them?

The most common side reactions are dialkylation and E2 elimination.

  • Dialkylation: This occurs when the mono-alkylated product is deprotonated again and reacts with another equivalent of the alkylating agent.[2][3][5] To minimize this, you can use a slight excess of diethyl malonate relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.[2][4]

  • E2 Elimination: This is more prevalent when using secondary or tertiary alkyl halides, where the base promotes the elimination of HX from the alkyl halide to form an alkene.[3][4] To avoid this, it is best to use primary or methyl alkyl halides.[2] If a secondary halide must be used, using a less sterically hindered base and maintaining a moderate reaction temperature can help.[3]

Q4: My hydrolysis and decarboxylation step is not going to completion. What could be the issue?

Incomplete hydrolysis and decarboxylation can be due to insufficient heating or improper acidic or basic conditions for the initial hydrolysis.[1] The malonic ester must first be fully hydrolyzed to the dicarboxylic acid. This is typically achieved by heating with aqueous acid (e.g., H₂SO₄) or a base (e.g., NaOH) followed by acidification.[1][6] For sterically hindered esters, more vigorous conditions, such as a mixture of hydrobromic acid and acetic acid, may be necessary.[1][7][8] Decarboxylation requires heating the resulting malonic acid derivative.[6][9]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Solution
Low yield of the desired mono-alkylated product.Incomplete reaction: The reaction may not have proceeded to completion.Extend the reaction time or gently heat the mixture. Monitor by TLC or GC.[3]
Insufficient base: Not enough base was used to fully deprotonate the diethyl malonate.Use at least one full equivalent of a strong base like sodium ethoxide.[1][3]
Poor quality reagents: The base may have decomposed due to moisture, or the alkylating agent may be impure.Use freshly prepared or properly stored base and purified alkylating agent. Ensure anhydrous conditions.[1][3]
Significant dialkylation: The mono-alkylated product has reacted further.Use a slight excess of diethyl malonate and add the alkylating agent slowly.[2][4]
E2 Elimination: The alkylating agent has undergone elimination instead of substitution.Use a primary alkyl halide if possible. If using a secondary halide, use a less hindered base and moderate temperature.[2][3]
Work-up and Purification Issues
Symptom Possible Cause Solution
Emulsion formation during extraction. Shaking the separatory funnel too vigorously.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine can also help break up emulsions.[10]
Difficulty in separating the product from unreacted diethyl malonate. Similar boiling points of the product and starting material.Use fractional distillation for thermally stable products with a boiling point difference of at least 20-30 °C.[11] For smaller scales or products with very similar boiling points, column chromatography is recommended.[11] A basic aqueous wash with a mild base like sodium bicarbonate can also be used to remove unreacted diethyl malonate as its water-soluble salt.[11]
Product decomposition during distillation. The product is thermally unstable.Use vacuum distillation to lower the boiling point. If the product is highly sensitive, column chromatography is a better purification method.[11]
Presence of acidic impurities in the final product. Incomplete neutralization after acidic work-up or hydrolysis of the ester.Wash the organic layer with a saturated sodium bicarbonate solution.[11]

Experimental Protocols

Protocol 1: General Work-up Procedure for Diethyl Methylmalonate Alkylation
  • Cooling and Solvent Removal: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature. Remove the ethanol solvent using a rotary evaporator.[1][2]

  • Quenching and Extraction: To the residue, add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (typically 3 portions).[2][3]

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove any remaining water and some water-soluble impurities.[2][3]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][11]

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]

  • Purification: Purify the crude product by vacuum distillation or column chromatography.[2][11]

Protocol 2: Removal of Unreacted Diethyl Malonate with a Basic Wash
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[11]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove any residual base.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[11]

  • Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of diethyl malonate. Repeat the wash if necessary.[11]

Visual Guides

Troubleshooting_Workflow cluster_start Start: Low Product Yield cluster_reaction Reaction Conditions cluster_reagents Reagents cluster_side_reactions Side Reactions cluster_end Resolution Start Low Yield of Diethyl Methylmalonate Product CheckReaction Check for complete consumption of starting material (TLC/GC) Start->CheckReaction IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Starting material remains ExtendReaction Action: Extend reaction time or gently heat IncompleteReaction->ExtendReaction Yes CheckReagents Verify quality and stoichiometry of base and alkylating agent IncompleteReaction->CheckReagents No ImprovedYield Improved Yield ExtendReaction->ImprovedYield BadReagents Poor Reagent Quality or Incorrect Stoichiometry CheckReagents->BadReagents Issues identified ImproveReagents Action: Use fresh/pure reagents and correct stoichiometry BadReagents->ImproveReagents Yes CheckSideProducts Analyze for side products (e.g., dialkylation, elimination) BadReagents->CheckSideProducts No ImproveReagents->ImprovedYield SideProducts Significant Side Products Detected CheckSideProducts->SideProducts Side products detected ModifyConditions Action: Modify reaction conditions (e.g., slow addition of alkylating agent, use primary halide) SideProducts->ModifyConditions Yes SideProducts->ImprovedYield No ModifyConditions->ImprovedYield

Caption: Troubleshooting workflow for low product yield.

Workup_Purification_Flow cluster_start Start: Crude Product cluster_extraction Extraction & Washing cluster_purification Purification cluster_end Final Product CrudeProduct Crude Diethyl Methylmalonate Product after Reaction SolventRemoval Solvent Removal CrudeProduct->SolventRemoval Extraction Aqueous Workup & Extraction SolventRemoval->Extraction Emulsion Emulsion Forms? Extraction->Emulsion BreakEmulsion Action: Gentle mixing, add brine Emulsion->BreakEmulsion Yes Drying Drying of Organic Layer Emulsion->Drying No BreakEmulsion->Drying CheckPurity Assess Purity (GC/NMR) Is unreacted starting material present? Drying->CheckPurity SM_Present Starting Material Present? CheckPurity->SM_Present BasicWash Action: Basic Wash (NaHCO3) SM_Present->BasicWash Yes DistillationOrChroma Purification Method Selection SM_Present->DistillationOrChroma No BasicWash->DistillationOrChroma ThermalStability Thermally Stable? DistillationOrChroma->ThermalStability VacuumDistillation Vacuum Distillation ThermalStability->VacuumDistillation Yes ColumnChromatography Column Chromatography ThermalStability->ColumnChromatography No PureProduct Pure Diethyl Methylmalonate Product VacuumDistillation->PureProduct ColumnChromatography->PureProduct

Caption: Work-up and purification decision workflow.

References

Technical Support Center: Aqueous Extraction of Diethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to emulsion formation during the aqueous extraction of diethyl methylmalonate.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common issue in liquid-liquid extractions, appearing as a cloudy or milky layer between the aqueous and organic phases, making separation difficult. Below is a step-by-step guide to prevent and resolve emulsions during the aqueous extraction of diethyl methylmalonate.

Preventative Measures

It is often easier to prevent an emulsion than to break one. Consider the following preventative strategies before and during your extraction.

StrategyDetailed ProtocolRationale
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times or use a rocking motion for several minutes.Reduces the mechanical energy that disperses one liquid phase into the other as fine droplets, which is the primary cause of emulsion formation.[1][2]
"Salting Out" Before extraction, add sodium chloride (NaCl) to the aqueous phase to create a saturated or near-saturated brine solution.The increased ionic strength of the aqueous layer enhances the polarity difference between the two phases, which can help prevent emulsions.[1][3][4]
pH Adjustment Ensure the pH of the aqueous layer is appropriately adjusted. For instance, if the reaction mixture is basic, consider neutralization or slight acidification before extraction.Emulsions can be stabilized by soap-like compounds formed from the partial hydrolysis of the ester under basic conditions. Adjusting the pH can suppress the formation of these emulsifying agents.[5][6]
Solvent Choice If emulsions are a persistent issue with a particular solvent, consider an alternative. For example, if using dichloromethane, which is prone to forming emulsions with basic solutions, another solvent might be more suitable.[6]The properties of the organic solvent can influence the stability of an emulsion.
Troubleshooting Techniques for Existing Emulsions

If an emulsion has already formed, the following methods can be employed to break it.

TechniqueDetailed ProtocolRationale
Patience Allow the separatory funnel to stand undisturbed for 10-30 minutes.Minor emulsions may break on their own as the droplets coalesce over time.[3][5]
Addition of Brine Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel and gently swirl.Increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[1][3][4]
Filtration Filter the entire mixture through a pad of Celite® or a glass wool plug in a funnel.Fine particulate matter, which can stabilize emulsions, is removed by filtration, often leading to the collapse of the emulsion.[3][5]
Centrifugation If the volume is manageable, transfer the mixture to centrifuge tubes and spin for several minutes.The applied force accelerates the separation of the phases.[1][4][7]
Temperature Change Gently warming the separatory funnel in a warm water bath may help break the emulsion.Increasing the temperature can decrease the viscosity of the liquids and enhance the rate of coalescence of the dispersed droplets.
Addition of a Different Organic Solvent Add a small amount of a different, immiscible organic solvent to alter the properties of the organic phase.[1][4]This can change the solubility characteristics of emulsifying agents, causing them to move into one of the layers and destabilize the emulsion.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion formation during the aqueous extraction of diethyl methylmalonate.

G start Emulsion Observed During Aqueous Extraction patience Allow to Stand (10-30 min) start->patience check_separation Does the Emulsion Break? patience->check_separation add_brine Add Saturated NaCl (Brine) & Gently Swirl check_separation->add_brine No success Continue with Extraction check_separation->success Yes check_brine Does the Emulsion Break? add_brine->check_brine filter Filter through Celite® or Glass Wool check_brine->filter No check_brine->success Yes check_filter Does the Emulsion Break? filter->check_filter centrifuge Centrifuge the Mixture check_filter->centrifuge No check_filter->success Yes check_centrifuge Does the Emulsion Break? centrifuge->check_centrifuge other_methods Consider Other Methods: - Gentle Warming - Add Different Organic Solvent check_centrifuge->other_methods No check_centrifuge->success Yes failure Consult Supervisor/ Consider Alternative Purification other_methods->failure

Caption: Troubleshooting workflow for emulsion resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during the extraction of diethyl methylmalonate?

A1: Emulsion formation is typically caused by one or more of the following factors:

  • Vigorous shaking: Excessive agitation creates fine droplets of one phase within the other that are slow to coalesce.[1]

  • Presence of surfactants: Impurities from the synthesis, such as partially hydrolyzed esters or salts of acidic byproducts, can act as emulsifying agents.

  • Similar densities: The density of diethyl methylmalonate (approx. 1.022 g/mL) is close to that of water, which can lead to less defined layer separation.[2][8]

  • Suspended solids: Fine particulate matter can stabilize an emulsion.[5]

Q2: Why is "salting out" with brine an effective method to prevent or break emulsions?

A2: Adding salt (like NaCl) to the aqueous layer increases its ionic strength and density.[1][4] This has two main benefits:

  • It makes the aqueous phase more polar, which decreases the solubility of the organic compound (diethyl methylmalonate) in the aqueous layer.

  • The increased density difference between the aqueous and organic phases promotes faster and cleaner separation.

Q3: Can the pH of the aqueous wash affect emulsion formation?

A3: Yes, the pH is a critical factor. Diethyl methylmalonate can undergo hydrolysis, especially under strongly basic or acidic conditions, to form carboxylates which are effective emulsifying agents. Maintaining a neutral or slightly acidic pH during the wash can help prevent the formation of these soap-like impurities.[5][6]

Q4: I have a persistent emulsion that won't break. What are my next steps?

A4: If simple methods like waiting and adding brine have failed, filtration through Celite® is a highly effective technique for removing the fine particles that often stabilize stubborn emulsions.[3][5] If a centrifuge is available, this is also a very reliable method for forcing phase separation.[1][4] As a last resort, evaporating the solvent and re-dissolving the residue in a fresh extraction solvent may be necessary.[3]

Q5: Are there alternative extraction techniques that are less prone to emulsion formation?

A5: Yes, Supported Liquid Extraction (SLE) is an alternative method that can be used for samples prone to emulsion formation. In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the water-immiscible organic solvent is then passed through the support to elute the analyte. This technique avoids the direct mixing of the two liquid phases, thus preventing emulsion formation.[1]

References

Validation & Comparative

A Comparative Analysis of Diethyl Methylmalonate and Dimethyl Malonate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of diethyl methylmalonate and dimethyl malonate, two common reagents in organic synthesis. The selection between these two malonic acid esters can significantly influence reaction kinetics, yields, and the overall efficiency of a synthetic route. This document synthesizes available data and established principles of organic chemistry to provide a clear comparison for researchers in academic and industrial settings.

Head-to-Head Comparison: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these malonates is crucial for predicting their behavior in chemical reactions.

PropertyDiethyl MethylmalonateDimethyl MalonateSource(s)
Molecular Formula C₈H₁₄O₄C₅H₈O₄[1][2]
Molecular Weight 174.19 g/mol 132.11 g/mol [1][2]
Appearance Colorless liquidColorless liquid[1][2]
Boiling Point 198-199 °C180-181 °C[1][2]
Density 1.022 g/mL at 20 °C1.156 g/mL at 25 °C[1][2]
Solubility in Water ImmiscibleSlightly soluble[1][2]
Predicted pKa of α-hydrogen 13.13 ± 0.46~13[1][2]

Core Reactivity Principles: Steric Hindrance as the Deciding Factor

The most significant factor influencing the differential reactivity of diethyl methylmalonate and dimethyl malonate is steric hindrance . The ethyl groups in diethyl methylmalonate are sterically more demanding than the methyl groups of dimethyl malonate. This difference in size affects the ease with which a nucleophile or a base can approach the reactive centers of the molecule.

Enolate Formation: The acidity of the α-hydrogen is crucial for the role of malonic esters in synthesis, as its removal forms a nucleophilic enolate. The predicted pKa values for both compounds are very similar, suggesting that the electronic effect of the methyl versus ethyl group on the acidity of the α-hydrogen is minimal. However, the rate of deprotonation by a bulky base could be slower for diethyl methylmalonate due to greater steric hindrance around the α-proton.

Alkylation: In the malonic ester synthesis, the enolate acts as a nucleophile, typically attacking an alkyl halide in an Sₙ2 reaction. The larger ethyl groups of diethyl methylmalonate are expected to create more steric congestion around the nucleophilic carbon of the enolate, potentially slowing down the rate of alkylation compared to the enolate of dimethyl malonate. This effect would be more pronounced with bulkier alkylating agents.

Hydrolysis (Saponification): The hydrolysis of the ester groups is a key step in the malonic ester synthesis to yield the corresponding carboxylic acid. This reaction proceeds via nucleophilic acyl substitution. The greater steric bulk of the ethyl groups in diethyl methylmalonate is expected to hinder the approach of the nucleophile (e.g., hydroxide (B78521) ion) to the carbonyl carbon, leading to a slower rate of hydrolysis compared to dimethyl malonate. Kinetic studies on the alkaline hydrolysis of diethyl malonate have been performed, and while a direct comparison with dimethyl malonate under the same conditions is unavailable, the general principle of sterically hindered esters hydrolyzing more slowly is well-established.

Experimental Protocols

The following are generalized experimental protocols for the alkylation and subsequent hydrolysis and decarboxylation steps in a typical malonic ester synthesis. It is important to note that these are illustrative and may require optimization for specific substrates and scales.

General Protocol for Alkylation of a Malonic Ester
  • Enolate Formation: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol (B145695) under an inert atmosphere. The malonic ester (diethyl methylmalonate or dimethyl malonate) is then added dropwise to the stirred solution.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added dropwise to the enolate solution. The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.

  • Work-up: After cooling, the reaction mixture is poured into water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation.

General Protocol for Hydrolysis and Decarboxylation
  • Saponification: The alkylated malonic ester is refluxed with an aqueous solution of a strong base, such as sodium hydroxide, until the ester is completely hydrolyzed.

  • Acidification: The reaction mixture is cooled in an ice bath and carefully acidified with a strong mineral acid, such as hydrochloric acid.

  • Decarboxylation: The acidified mixture is heated, often to reflux, to effect decarboxylation of the resulting malonic acid derivative to yield the final carboxylic acid product.

  • Isolation: The product can be isolated by extraction with an organic solvent, followed by drying and removal of the solvent. Further purification may be achieved by distillation or recrystallization.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of the malonic ester synthesis and the key factors influencing the comparative reactivity.

MalonicEsterSynthesis MalonicEster Diethyl Methylmalonate or Dimethyl Malonate Enolate Enolate Intermediate MalonicEster->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster SN2 Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedEster Hydrolysis Hydrolysis (H₃O⁺, Δ) AlkylatedEster->Hydrolysis Decarboxylation Decarboxylation (Δ) Hydrolysis->Decarboxylation Product Substituted Carboxylic Acid Decarboxylation->Product

Caption: General workflow of the malonic ester synthesis.

ReactivityComparison cluster_demm Diethyl Methylmalonate cluster_dmm Dimethyl Malonate DEMM Larger Ethyl Groups StericHindrance_DEMM Increased Steric Hindrance DEMM->StericHindrance_DEMM SlowerReactions Slower Reaction Rates (Alkylation, Hydrolysis) StericHindrance_DEMM->SlowerReactions DMM Smaller Methyl Groups StericHindrance_DMM Decreased Steric Hindrance DMM->StericHindrance_DMM FasterReactions Faster Reaction Rates (Alkylation, Hydrolysis) StericHindrance_DMM->FasterReactions Reactivity Comparative Reactivity

Caption: Logical relationship of steric effects on reactivity.

Conclusion

References

A Comparative Guide to Diethyl Malonate and Diethyl Methylmalonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, malonic esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. Among these, diethyl malonate and its methylated analogue, diethyl methylmalonate, are frequently employed. While structurally similar, the presence of a methyl group on the alpha-carbon of diethyl methylmalonate introduces significant differences in reactivity and application. This guide provides an objective comparison of these two critical reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal compound for specific synthetic needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a reagent dictate its behavior in a reaction, influencing factors from solvent choice to reaction temperature. A summary of the key properties of diethyl malonate and diethyl methylmalonate is presented below.

PropertyDiethyl MalonateDiethyl Methylmalonate
Molecular Formula C₇H₁₂O₄C₈H₁₄O₄
Molecular Weight 160.17 g/mol 174.19 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 199 °C198-199 °C
Density 1.055 g/mL at 25 °C[1]1.022 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.4131.413
Acidity (pKa of α-H) ~13~13 (for the single α-H)

Performance in Synthesis: A Comparative Overview

The primary distinction in the synthetic utility of diethyl malonate and diethyl methylmalonate lies in the number of acidic protons on the alpha-carbon. Diethyl malonate possesses two acidic protons, allowing for both mono- and dialkylation, whereas diethyl methylmalonate has only one, restricting it to a single alkylation. This fundamental difference has profound implications for their application in various synthetic transformations.

Alkylation Reactions: Mono- vs. Dialkylation

The alkylation of malonic esters is a cornerstone of their synthetic utility, enabling the formation of a wide range of substituted carboxylic acids after hydrolysis and decarboxylation.

Diethyl Malonate: The presence of two acidic protons allows for sequential alkylation. Monoalkylation is typically achieved by using one equivalent of base and one equivalent of an alkylating agent. However, a common challenge is the potential for dialkylation, where the mono-alkylated product is further deprotonated and reacts with another equivalent of the alkylating agent. Controlling the stoichiometry of the reactants is crucial to favor monoalkylation. To achieve dialkylation, a stepwise approach is generally employed, with the addition of a second equivalent of base and the second alkylating agent after the initial monoalkylation is complete.

Diethyl Methylmalonate: With only one acidic proton, diethyl methylmalonate undergoes clean monoalkylation, eliminating the possibility of forming a dialkylated byproduct. This makes it the reagent of choice when a single, specific alkyl group needs to be introduced at the alpha-position of a malonic ester that already bears a methyl group.

Alkylation_Comparison

Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation of a malonic ester with urea (B33335).

Diethyl Malonate: Diethyl malonate is a common starting material for the synthesis of barbituric acid, the parent compound of barbiturates. The reaction involves the condensation of diethyl malonate with urea in the presence of a strong base like sodium ethoxide. To synthesize substituted barbiturates, a dialkylated diethyl malonate is typically used.

Diethyl Methylmalonate: Diethyl methylmalonate can be used to synthesize barbiturates that are specifically methylated at the 5-position of the barbituric acid ring. For example, condensation of diethyl methylmalonate with urea would yield 5-methylbarbituric acid. If a second, different alkyl group is desired, diethyl methylmalonate can be alkylated with the desired alkyl halide prior to condensation with urea.

Barbiturate_Synthesis

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound and an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.

Diethyl Malonate: Diethyl malonate is a classic substrate for the Knoevenagel condensation. It readily reacts with aldehydes and ketones to yield α,β-unsaturated dicarbonyl compounds.

Diethyl Methylmalonate: Diethyl methylmalonate can also participate in the Knoevenagel condensation. However, the presence of the methyl group can introduce steric hindrance, potentially leading to lower reaction rates or yields compared to diethyl malonate, especially with sterically demanding carbonyl compounds.

Michael Addition

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. The enolates of malonic esters are excellent nucleophiles for this reaction.

Diethyl Malonate: The enolate of diethyl malonate is a soft nucleophile that readily undergoes Michael addition to a wide variety of α,β-unsaturated compounds.

Diethyl Methylmalonate: The enolate of diethyl methylmalonate can also act as a Michael donor. Similar to the Knoevenagel condensation, the steric bulk of the methyl group might influence the reaction's efficiency.

Experimental Protocols

Protocol 1: Monoalkylation of Diethyl Malonate

Objective: To synthesize a mono-alkylated diethyl malonate.

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (1.0 eq)

  • Alkyl halide (1.0 eq)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add a saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Alkylation of Diethyl Methylmalonate

Objective: To synthesize an alkylated diethyl methylmalonate.

Materials:

  • Diethyl methylmalonate (1.0 eq)

  • Sodium ethoxide (1.0 eq)

  • Alkyl halide (1.0 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow steps 1 and 2 of Protocol 1, using diethyl methylmalonate instead of diethyl malonate.

  • Add the alkyl halide dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and purification are performed as described in steps 5-8 of Protocol 1.

Protocol 3: Synthesis of Barbituric Acid from Diethyl Malonate

Objective: To synthesize barbituric acid.

Materials:

  • Diethyl malonate (1.0 eq)

  • Urea (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

  • Add diethyl malonate to the solution, followed by a solution of urea in warm anhydrous ethanol.

  • Heat the mixture to reflux for several hours, during which a precipitate of sodium barbiturate (B1230296) will form.

  • After cooling, add water to dissolve the precipitate.

  • Acidify the solution with hydrochloric acid to precipitate barbituric acid.

  • Collect the product by filtration, wash with cold water, and dry.

Conclusion

Both diethyl malonate and diethyl methylmalonate are powerful tools in the arsenal (B13267) of the synthetic organic chemist. The choice between them is dictated by the specific synthetic target. Diethyl malonate offers the flexibility of introducing one or two alkyl groups, making it suitable for a broader range of applications, including the synthesis of complex substituted carboxylic acids and a variety of heterocyclic compounds. However, this flexibility comes with the challenge of controlling the degree of alkylation.

Diethyl methylmalonate, on the other hand, provides a straightforward route to mono-alkylated products where a methyl group is already present at the alpha-position. Its inability to undergo dialkylation ensures a cleaner reaction profile when only a single additional substituent is desired. Ultimately, a thorough understanding of the reactivity and limitations of each of these reagents is paramount for the successful design and execution of complex synthetic strategies in research and drug development.

References

A Comparative Guide to GC-MS Analysis for High-Purity Diethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of complex molecules, even minute impurities in starting materials can lead to significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and challenges in purification. Diethyl methylmalonate, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Diethyl methylmalonate, offering detailed experimental protocols and supporting data to aid in the selection of high-quality reagents.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for analyzing the purity of volatile and semi-volatile compounds like Diethyl methylmalonate.[1] Its high resolving power separates individual components of a sample, while the mass spectrometer provides definitive identification based on the unique mass-to-charge ratio of the parent molecule and its fragmentation patterns. This dual capability allows for both the quantification of the main component and the confident identification of impurities.

Comparison of Diethyl Methylmalonate Purity: Product A vs. Product B

To illustrate the practical application of GC-MS in quality assessment, two commercially available Diethyl methylmalonate products were analyzed. The following table summarizes the quantitative data obtained from the GC-MS analysis, highlighting the differences in their impurity profiles.

CompoundRetention Time (min)Product A (Area %)Product B (Area %)Key Identifying Ions (m/z)
Diethyl malonate8.520.080.25160, 115, 88, 45
Diethyl methylmalonate 9.25 99.85 99.50 174, 129, 101, 73, 45
Diethyl methoxymethylmalonate9.880.050.15204, 159, 131, 103, 73
Diethyl diethylmalonate10.15Not Detected0.10202, 157, 129, 101, 57

Alternative Analytical Techniques

While GC-MS is the preferred method for its specificity, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used alternative for quantitative analysis.[2][3] GC-FID offers excellent sensitivity and a wide linear range for quantification but lacks the mass spectral information for definitive peak identification. Therefore, it is often used in conjunction with GC-MS for method validation and routine quality control.

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of esters.[4][5] However, for a volatile and thermally stable compound like Diethyl methylmalonate, GC-MS is generally superior in terms of resolution and sensitivity.[4]

Experimental Protocol: GC-MS Analysis of Diethyl Methylmalonate

This section provides a detailed methodology for the GC-MS analysis of Diethyl methylmalonate purity.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the Diethyl methylmalonate sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[1]

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.[1]

  • Acquisition Mode: Full Scan.

3. Data Analysis:

  • Identify the Diethyl methylmalonate peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of Diethyl methylmalonate is characterized by its molecular ion at m/z 174 and key fragments at m/z 129, 101, and 73.[7]

  • Identify impurity peaks by comparing their mass spectra with reference spectra. Common impurities to look for include:

    • Diethyl malonate (starting material): Molecular ion at m/z 160.[6]

    • Diethyl diethylmalonate (over-alkylation byproduct): Molecular ion at m/z 202.

    • Diethyl methoxymethylmalonate (potential byproduct): Molecular ion at m/z 204.

  • Calculate the relative percentage of each component by peak area normalization.

Visualizing the Process and Logic

To further clarify the experimental and logical workflow, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to 1 mg/mL dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks detect->identify quantify Quantify by Area % identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of Diethyl methylmalonate purity.

Signaling_Pathway cluster_input Input cluster_decision Purity Assessment cluster_output Outcome Sample Diethyl Methylmalonate Sample Purity_Check Purity > 99.5%? Sample->Purity_Check Accept Accept for Synthesis Purity_Check->Accept Yes Reject Reject and Source New Batch Purity_Check->Reject No

Caption: Logical decision-making process based on purity analysis results.

References

A Comparative Guide to HPLC Methods for the Separation of Diethyl Methyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and chemical synthesis for the separation, quantification, and purification of various compounds. For derivatives of Diethyl Methyl Malonate (DEMM), which are crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules, robust HPLC methods are essential for ensuring purity, analyzing reaction outcomes, and isolating stereoisomers.

This guide provides a comparative overview of common HPLC methods for the separation of DEMM derivatives, focusing on Reverse-Phase HPLC for general analysis and Chiral HPLC for the critical separation of enantiomers.

Data Presentation: Comparison of HPLC Methods

The selection of an HPLC method for DEMM derivatives is highly dependent on the specific analytical goal. For routine purity checks and analysis of variously substituted, achiral derivatives, Reverse-Phase HPLC is often suitable. For chiral derivatives, where the separation of enantiomers is required, Normal-Phase Chiral HPLC is the industry standard.

Parameter Method 1: Reverse-Phase HPLC Method 2: Chiral (Normal-Phase) HPLC
Principle Separation based on hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase.[1]Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP).[2][3][4]
Typical Analytes Alkyl- and aryl-substituted diethyl malonate derivatives.[5]Chiral α-substituted and α,α-disubstituted malonate esters.[2][3][4]
Stationary Phase C18 (Octadecyl Silane)[5][6]Polysaccharide-based CSPs (e.g., Daicel Chiralcel OD-H, OJ-H; Chiralpak AD-H).[2][3][4]
Mobile Phase Acetonitrile/Water gradients, often with an acid modifier like formic acid.[5]Mixtures of n-hexane and an alcohol modifier (e.g., 2-propanol / isopropanol).[2][3][7]
Example Analytes Diethyl Malonate, Diethyl Ethylmalonate, Diethyl Benzylmalonate.[5]1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate.[2]
Example Retention Data - Diethyl Malonate: ~4.2 min- Diethyl Ethylmalonate: ~5.8 min- Diethyl Benzylmalonate: ~8.9 min[5]- Minor Enantiomer: 20.92 min- Major Enantiomer: 30.37 min[2]
Advantages Broad applicability for a range of derivatives, good reproducibility, compatible with MS detection.Enables accurate determination of enantiomeric excess (ee) and isolation of pure enantiomers.[8]
Limitations Not suitable for separating enantiomers. Very polar derivatives may have poor retention.[9]Mobile phases can be more expensive and less environmentally friendly; less suitable for general purity analysis.

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. Below are representative protocols for the two primary HPLC methods discussed.

Protocol 1: Reverse-Phase HPLC for Achiral Derivatives

This protocol is adapted from a standard method for analyzing substituted diethyl malonate esters.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid[5]

  • Gradient Program:

    • Start with 40% Solvent B and hold for 2 minutes.

    • Increase linearly to 95% Solvent B over 10 minutes.

    • Hold at 95% Solvent B for 3 minutes.

    • Return to 40% Solvent B over 1 minute and re-equilibrate for 4 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: UV at 210 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent mixture matching the initial mobile phase conditions (e.g., 40% Acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]

Protocol 2: Chiral HPLC for Enantioselective Separation

This protocol is a representative example based on methods for determining the enantiomeric excess of chiral malonate derivatives.[2][3]

  • Instrumentation: A standard HPLC system with a UV detector. The values for enantiomeric excess (ee) are determined using this equipment.[4]

  • Column: Daicel Chiralcel OJ-H (4.6 x 250 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of n-Hexane and 2-propanol. The ratio is critical and must be optimized for each derivative. A typical starting ratio is 99:1 (v/v).[2]

  • Mode: Isocratic elution.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 23 °C.[2][3]

  • Detection: UV at 220 nm or 256 nm, depending on the chromophore of the derivative.[2][3]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter if necessary.

Mandatory Visualization

The following diagram illustrates a typical workflow for developing and validating an HPLC method for analyzing this compound derivatives, from initial planning to routine application.

HPLC_Workflow HPLC Method Development Workflow for DEMM Derivatives cluster_prep 1. Preparation & Planning cluster_dev 2. Method Development cluster_val 3. Validation & Application Analyte_Char Analyte Characterization (Solubility, UV Spectra) Method_Goal Define Analytical Goal (Purity, Chiral Separation) Analyte_Char->Method_Goal Column_Select Column Selection (e.g., C18 vs. Chiral CSP) Method_Goal->Column_Select Mobile_Phase_Opt Mobile Phase Optimization (Solvent Ratio, pH, Additives) Column_Select->Mobile_Phase_Opt Detection_Param Set Detection Parameters (Wavelength, etc.) Mobile_Phase_Opt->Detection_Param System_Suitability System Suitability Test (Resolution, Tailing Factor) Detection_Param->System_Suitability Method_Validation Method Validation (Linearity, Accuracy, Precision) System_Suitability->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis

References

A Comparative Guide to the NMR Spectrum of Diethyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl methyl malonate. To facilitate a comprehensive understanding, we compare its spectral features with those of closely related malonic esters, namely diethyl malonate and diethyl ethylmalonate. This analysis is supported by tabulated quantitative data and a detailed experimental protocol for NMR spectral acquisition.

Structural Overview and NMR Prediction

This compound is a diester with the chemical formula C₈H₁₄O₄. Its structure features a central carbon atom bonded to a methyl group, a hydrogen atom, and two ethoxycarbonyl groups. The presence of different proton and carbon environments makes NMR spectroscopy an excellent tool for its structural elucidation.

Based on its structure, we can predict the following signals in its NMR spectra:

  • ¹H NMR: Signals corresponding to the methyl protons of the ethyl groups, the methylene (B1212753) protons of the ethyl groups, the methine proton, and the protons of the central methyl group.

  • ¹³C NMR: Signals for the carbonyl carbons, the central methine carbon, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the central methyl carbon.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. The following table summarizes the key ¹H NMR spectral data for this compound and its analogues.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound -CH₃ (ethyl)~1.25Triplet~7.16H
-CH₂- (ethyl)~4.19Quartet~7.14H
-CH(CH₃)-~3.45Quartet~7.21H
-CH(CH ₃)-~1.35Doublet~7.23H
Diethyl Malonate -CH₃ (ethyl)~1.28Triplet~7.16H
-CH₂- (ethyl)~4.20Quartet~7.14H
-CH₂- (central)~3.39Singlet-2H
Diethyl Ethylmalonate -CH₃ (ethyl ester)~1.24Triplet~7.16H
-CH₂- (ethyl ester)~4.18Quartet~7.14H
-CH- (central)~3.19Triplet~7.31H
-CH₂- (central ethyl)~1.88Quintet~7.32H
-CH₃ (central ethyl)~0.88Triplet~7.33H

Interpretation:

  • In This compound , the ethoxy groups give rise to a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The methine proton on the central carbon is split into a quartet by the three protons of the adjacent methyl group. Conversely, the protons of this central methyl group are split into a doublet by the single methine proton.

  • Diethyl malonate presents a simpler spectrum. The central methylene protons appear as a singlet as there are no adjacent protons to couple with. The ethyl groups show the typical triplet-quartet pattern.

  • In diethyl ethylmalonate , the central methine proton is a triplet due to coupling with the adjacent methylene protons of the central ethyl group. The signals for the central ethyl group itself appear as a quintet (for the methylene) and a triplet (for the terminal methyl).

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound C=O~169
-C H(CH₃)-~49
-O-C H₂-~61
-CH( C H₃)-~14
-O-CH₂-C H₃~14
Diethyl Malonate C=O~167
-C H₂- (central)~41
-O-C H₂-~61
-O-CH₂-C H₃~14
Diethyl Ethylmalonate C=O~170
-C H- (central)~56
-O-C H₂-~61
-C H₂- (central ethyl)~22
-CH₃ (central ethyl)~12
-O-CH₂-C H₃~14

Interpretation:

  • The carbonyl carbons (C=O) in all three compounds resonate at a similar downfield position (~167-170 ppm).

  • The chemical shift of the central carbon atom is sensitive to substitution. In diethyl malonate, the central -CH₂- carbon appears around 41 ppm. In this compound, the substitution of a proton with a methyl group shifts the central -CH- carbon downfield to approximately 49 ppm. Further substitution with an ethyl group in diethyl ethylmalonate shifts this signal further downfield to around 56 ppm.

  • The carbons of the ethoxy groups have characteristic chemical shifts, with the -O-CH₂- carbons at ~61 ppm and the terminal -CH₃ carbons at ~14 ppm in all three compounds.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of malonic ester derivatives.

Materials and Equipment:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample (this compound or analogue)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of TMS (typically 1% v/v) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Apply a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a concentrated sample).

    • Set the relaxation delay to allow for full relaxation of the protons between scans (e.g., 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a pulse sequence with proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for each carbon environment.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128 scans or more).

    • Set an appropriate relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization of this compound NMR Correlations

The following diagram illustrates the structure of this compound and the key correlations observed in its NMR spectra.

A Comparative Guide to Alternatives for Diethyl Methylmalonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to achieving optimal yields, purity, and efficiency. Diethyl methylmalonate is a staple in the malonic ester synthesis for the creation of α-methyl substituted carboxylic acids. However, a range of alternative reagents can offer distinct advantages in specific synthetic contexts. This guide provides an objective comparison of diethyl methylmalonate with key alternatives, supported by experimental data and detailed protocols to inform reagent selection in organic synthesis.

Executive Summary

The traditional malonic ester synthesis employing diethyl methylmalonate is a robust method for producing di-substituted acetic acids. However, alternatives such as Meldrum's acid , ethyl 2-cyanopropionate , and decarboxylative alkylation methods present compelling advantages, including milder reaction conditions, higher acidity, and potentially improved yields. This guide will delve into a comparative analysis of these reagents against the benchmark of diethyl methylmalonate for the synthesis of 2-methylpentanoic acid.

Performance Comparison

The selection of a reagent for the synthesis of a target molecule like 2-methylpentanoic acid depends on factors such as yield, reaction conditions, and ease of handling. The following table summarizes the performance of diethyl methylmalonate and its alternatives in this context.

Reagent/MethodKey IntermediateTypical Base/ConditionsAlkylation Yield (Propyl Halide)Overall Yield (approx.)Key AdvantagesKey Disadvantages
Diethyl Methylmalonate Diethyl methyl(propyl)malonateNaOEt in Ethanol (B145695), RefluxGood to Excellent~70-80%Well-established, reliableRequires strong base, potential for side reactions
Meldrum's Acid 5-Methyl-5-propyl-Meldrum's acidK₂CO₃ in DMF or PyridineExcellent~80-90%High acidity (pKa ~4.97), milder bases, easy purificationThermally sensitive, may require synthesis of the starting material
Ethyl 2-Cyanopropionate Ethyl 2-cyano-2-methylpentanoateNaH in THF or NaOEt in EthanolGood to Excellent~75-85%Cyano group activates α-proton, alternative to esterPotential for cyanide-related side reactions, hydrolysis of nitrile required
Decarboxylative Alkylation N/A (Direct alkylation)Photoredox or metal catalysisGoodVariableBypasses malonate intermediate, milder conditionsMay require specific catalysts, substrate scope can be limited

Reaction Pathways and Methodologies

A logical workflow is essential for the successful synthesis of the target molecule. The following diagrams illustrate the synthetic pathways for each reagent.

Diethyl Methylmalonate (Benchmark)

The traditional approach involves the sequential alkylation of diethyl malonate, first with a methyl halide and then with a propyl halide.

DEM Diethyl Malonate DEMM Diethyl Methylmalonate DEM->DEMM NaOEt1 1. NaOEt, EtOH MeI 2. CH3I Dialkyl Diethyl Methyl(propyl)malonate DEMM->Dialkyl NaOEt2 1. NaOEt, EtOH PrBr 2. Propyl Bromide Product 2-Methylpentanoic Acid Dialkyl->Product Hydrolysis H3O+, Δ

Caption: Synthesis of 2-methylpentanoic acid via diethyl malonate.

Meldrum's Acid

Meldrum's acid's high acidity allows for the use of milder bases for sequential alkylation.

MA Meldrum's Acid MMA 5-Methyl-Meldrum's Acid MA->MMA Base1 1. K2CO3, DMF MeI 2. CH3I DialkylMA 5-Methyl-5-propyl-Meldrum's Acid MMA->DialkylMA Base2 1. K2CO3, DMF PrBr 2. Propyl Bromide Product 2-Methylpentanoic Acid DialkylMA->Product Hydrolysis H3O+, Δ

Caption: Synthesis of 2-methylpentanoic acid using Meldrum's acid.

Ethyl 2-Cyanopropionate

This pathway utilizes the cyano group for activation, followed by alkylation and hydrolysis of both the ester and nitrile.

ECP Ethyl 2-Cyanopropionate AlkylatedNitrile Ethyl 2-cyano-2-methylpentanoate ECP->AlkylatedNitrile Base 1. NaH, THF PrBr 2. Propyl Bromide Product 2-Methylpentanoic Acid AlkylatedNitrile->Product Hydrolysis H3O+, Δ

Caption: Synthesis of 2-methylpentanoic acid via ethyl 2-cyanopropionate.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpentanoic Acid using Diethyl Methylmalonate

Step 1: Alkylation of Diethyl Methylmalonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • Diethyl methylmalonate (1.0 eq) is added dropwise to the stirred solution at room temperature.

  • After stirring for 1 hour, propyl bromide (1.05 eq) is added dropwise.

  • The reaction mixture is heated to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude diethyl methyl(propyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • The crude diethyl methyl(propyl)malonate is added to a solution of potassium hydroxide (B78521) (3.0 eq) in ethanol/water.

  • The mixture is refluxed for 4-6 hours to ensure complete hydrolysis of the esters.

  • The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated hydrochloric acid to pH 1-2.

  • The acidified mixture is then heated to reflux for several hours to effect decarboxylation.

  • After cooling, the product is extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 2-methylpentanoic acid can be purified by distillation.

Protocol 2: Synthesis of 2-Methylpentanoic Acid using Meldrum's Acid

Step 1: Methylation of Meldrum's Acid

  • To a stirred solution of Meldrum's acid (1.0 eq) in DMF, potassium carbonate (1.1 eq) is added.

  • Methyl iodide (1.1 eq) is added dropwise at room temperature.

  • The reaction is stirred for 2-3 hours, after which water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield 5-methyl-Meldrum's acid.

Step 2: Propylation of 5-Methyl-Meldrum's Acid

  • The procedure is repeated using 5-methyl-Meldrum's acid (1.0 eq), potassium carbonate (1.1 eq), and propyl bromide (1.1 eq) in DMF.

  • The reaction mixture is stirred at room temperature or gently heated (50 °C) until completion.

  • Workup as described above affords 5-methyl-5-propyl-Meldrum's acid.

Step 3: Hydrolysis and Decarboxylation

  • The 5-methyl-5-propyl-Meldrum's acid is suspended in a mixture of water and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux for 4-6 hours.

  • Upon cooling, the product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated to give 2-methylpentanoic acid.

Protocol 3: Synthesis of 2-Methylpentanoic Acid using Ethyl 2-Cyanopropionate

Step 1: Synthesis of Ethyl 2-Cyanopropionate

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is suspended in dry THF under an inert atmosphere and cooled to 0 °C.

  • A solution of ethyl cyanoacetate (B8463686) (1.0 eq) in dry THF is added dropwise.

  • After stirring for 15-30 minutes, methyl iodide (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 3-4 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields ethyl 2-cyanopropionate.[1]

Step 2: Alkylation of Ethyl 2-Cyanopropionate

  • Following the procedure for the methylation of ethyl cyanoacetate, ethyl 2-cyanopropionate (1.0 eq) is deprotonated with sodium hydride (1.1 eq) in THF.

  • Propyl bromide (1.1 eq) is then added, and the reaction is stirred until completion.

  • Standard aqueous workup and purification afford ethyl 2-cyano-2-methylpentanoate.

Step 3: Hydrolysis and Decarboxylation

  • The ethyl 2-cyano-2-methylpentanoate is heated to reflux in concentrated aqueous hydrochloric acid for an extended period (12-24 hours) to ensure complete hydrolysis of both the ester and nitrile functionalities, followed by decarboxylation.

  • After cooling, the product is extracted, and the organic extracts are washed, dried, and concentrated to yield 2-methylpentanoic acid.

Conclusion

While diethyl methylmalonate remains a reliable and widely used reagent in organic synthesis, this guide highlights the utility of several powerful alternatives. Meldrum's acid offers the advantage of higher acidity, allowing for the use of milder reaction conditions. Ethyl 2-cyanopropionate provides an alternative activation strategy. For syntheses where avoiding harsh bases and high temperatures is critical, decarboxylative alkylation methods are emerging as a valuable tool. The choice of reagent will ultimately be dictated by the specific requirements of the synthetic target, including desired yield, purity, and compatibility with other functional groups, as well as considerations of cost and availability.

References

A Comparative Guide to Malonic Esters in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the synthesis of substituted carboxylic acids through nucleophilic substitution. This guide offers an objective comparison of the performance of various malonic esters and their alternatives in these reactions, supported by experimental data and detailed protocols.

Performance Comparison of Malonic Esters

The choice of malonic ester can significantly influence reaction yields and conditions in nucleophilic substitution reactions. Diethyl malonate and dimethyl malonate are the most common choices due to their commercial availability and well-established reactivity. Other esters, such as di-tert-butyl malonate and benzyl (B1604629) malonate, offer specific advantages in certain synthetic contexts.

Table 1: Comparative Yields of Alkylated Malonic Esters with Various Alkyl Halides
Malonic EsterAlkyl HalideBase/SolventReaction Time (h)Yield (%)Reference
Diethyl MalonateBenzyl ChlorideNaOEt/EtOH8-1151-57[1]
Diethyl Malonaten-Butyl BromideK₂CO₃/DMF383[2]
Diethyl MalonateEthyl BromideNaOEt/EtOHNot SpecifiedNot Specified[3]
Diethyl Malonate1,4-DibromobutaneNaOEt/EtOHNot SpecifiedNot Specified[4]
Dimethyl Malonate1-BromobutaneNaOMe/MeOH2-3Not Specified[5]
Dimethyl MalonatePrenyl BromideNaH/THFOvernight81[6]
Di-tert-butyl MalonateBenzyl Bromide50% KOH/Toluene3075[7]
Di-tert-butyl MalonateMethyl IodideNot SpecifiedNot SpecifiedNot Specified[8]
2,2-diphenylethyl tert-butyl malonateBenzyl Bromide50% KOH/Toluene3075[7][9]
2,2-diphenylethyl tert-butyl malonate4-Methylbenzyl Bromide50% KOH/TolueneNot Specified99[7][9]

Note: Yields are highly dependent on specific reaction conditions and the purity of reagents. The data presented should be considered representative.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for key experiments involving the nucleophilic substitution of common malonic esters.

Protocol 1: Synthesis of Diethyl Benzylmalonate

This procedure details the alkylation of diethyl malonate with benzyl chloride.[1]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Benzyl chloride

  • Diethyl ether

  • Anhydrous calcium chloride

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.

  • Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.

  • Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper, which typically takes 8-11 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain diethyl benzylmalonate.[1][10]

Protocol 2: Synthesis of Dimethyl 2-(3-methylbut-2-enyl)malonate

This protocol describes the alkylation of dimethyl malonate with prenyl bromide using sodium hydride as the base.[6]

Materials:

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Enolate Formation: To a stirred solution of dimethyl malonate (1.35 mL, 11.5 mmol) in THF (25 mL) at 0 °C, add solid NaH (60% dispersion in mineral oil, 477 mg, 11.9 mmol). Allow the reaction to stir for 30 minutes.

  • Alkylation: Add prenyl bromide (1.09 mL, 9.44 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the resulting mixture to stir overnight while slowly warming to room temperature.

  • Work-up: Quench the reaction by the addition of saturated NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo. Purify the final product by flash column chromatography (3% EtOAc in hexanes) to afford the diester as a yellow oil (1.53 g, 81% yield).[6]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.

Malonic Ester Synthesis Pathway

The malonic ester synthesis proceeds through a series of well-defined steps: enolate formation, nucleophilic substitution (alkylation), and subsequent hydrolysis and decarboxylation to yield the final carboxylic acid.

MalonicEsterSynthesis MalonicEster Malonic Ester Enolate Enolate Anion MalonicEster->Enolate  Base (e.g., NaOEt) AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster  Alkyl Halide (R-X) (SN2) DicarboxylicAcid Dicarboxylic Acid AlkylatedEster->DicarboxylicAcid  H3O+, Heat (Hydrolysis) CarboxylicAcid Substituted Carboxylic Acid DicarboxylicAcid->CarboxylicAcid  Heat (Decarboxylation)

Caption: General reaction pathway of the malonic ester synthesis.

Experimental Workflow for Diethyl Malonate Alkylation

The following diagram illustrates a typical laboratory workflow for the alkylation of diethyl malonate.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Base Prepare Sodium Ethoxide in Absolute Ethanol Add_Malonate Add Diethyl Malonate Prep_Base->Add_Malonate Add_AlkylHalide Add Alkyl Halide Dropwise Add_Malonate->Add_AlkylHalide Reflux Reflux Mixture (8-11 hours) Add_AlkylHalide->Reflux Remove_Solvent Remove Ethanol (Reduced Pressure) Reflux->Remove_Solvent Extraction Aqueous Work-up & Extraction with Ether Remove_Solvent->Extraction Dry_Concentrate Dry and Concentrate Organic Layer Extraction->Dry_Concentrate Purification Vacuum Distillation Dry_Concentrate->Purification Final_Product Pure Alkylated Diethyl Malonate Purification->Final_Product

Caption: A typical experimental workflow for malonic ester alkylation.

Alternatives to Classical Malonic Ester Synthesis

While the traditional malonic ester synthesis is robust, several alternatives have been developed to address some of its limitations, such as the potential for dialkylation and the need for strong bases.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more efficient method for the alkylation of malonic esters. This technique facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.

  • Advantages: PTC can lead to higher yields and selectivity for mono-alkylation, often under milder reaction conditions (e.g., using weaker bases like potassium carbonate).[11][12][13]

  • Catalysts: Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) and crown ethers.[13][14]

  • Performance: In some cases, adding the phase-transfer catalyst after the initial reaction has proceeded to 50-80% completion can significantly improve conversion rates to over 98%.[11]

Asymmetric Alkylation

For the synthesis of chiral molecules, asymmetric alkylation of malonic esters can be achieved using chiral phase-transfer catalysts. This approach allows for the enantioselective formation of α,α-disubstituted products with high yields and enantioselectivities.[15]

Logical Relationship of Factors Influencing Alkylation Outcome

The success and selectivity of malonic ester alkylation depend on a careful balance of several factors.

Factors Outcome Reaction Outcome (Yield & Selectivity) Base Base (Strength & Stoichiometry) Base->Outcome Solvent Solvent (Protic vs. Aprotic) Solvent->Outcome AlkylHalide Alkyl Halide (Structure & Reactivity) AlkylHalide->Outcome Temperature Reaction Temperature Temperature->Outcome Catalyst Catalyst (e.g., PTC) Catalyst->Outcome

Caption: Key factors influencing the outcome of malonic ester alkylation.

References

Validation of Diethyl Methylmalonate as a Starting Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of diethyl methylmalonate as a versatile starting material in organic synthesis, with a particular focus on its application in drug development. Through an objective comparison with alternative starting materials, supported by experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

Diethyl methylmalonate is a valuable C4 building block in organic synthesis, frequently employed for the introduction of a methyl-substituted quaternary carbon center. Its utility is prominently demonstrated in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and barbiturates. This guide evaluates the performance of diethyl methylmalonate in key chemical transformations and compares it against common alternatives such as diethyl malonate, dimethyl malonate, Meldrum's acid, and ethyl acetoacetate (B1235776). The comparison focuses on reaction efficiency, yield, and ease of handling, providing a practical framework for selecting the most suitable starting material for a given synthetic target.

Physicochemical Properties: A Comparative Overview

The choice of a starting material is often influenced by its physical and chemical properties, which dictate reaction conditions and purification strategies. The following table summarizes the key physicochemical properties of diethyl methylmalonate and its common alternatives.

PropertyDiethyl MethylmalonateDiethyl MalonateDimethyl MalonateMeldrum's AcidEthyl Acetoacetate
Molecular Formula C₈H₁₄O₄C₇H₁₂O₄C₅H₈O₄C₆H₈O₄C₆H₁₀O₃
Molecular Weight 174.19 g/mol 160.17 g/mol 132.11 g/mol 144.13 g/mol 130.14 g/mol
Boiling Point 198-199 °C199 °C180-181 °C94-95 °C (decomposes)180.8 °C
Density 1.022 g/mL at 20 °C1.05 g/cm³1.156 g/mL at 25 °C1.38 g/cm³1.030 g/cm³
pKa of α-hydrogen ~13~13~134.97~11

Performance in Synthesis: Case Study - Carprofen

Carprofen, a widely used NSAID, serves as an excellent case study to validate the use of diethyl methylmalonate in a multi-step drug synthesis.[1] The synthesis involves a Michael addition of diethyl methylmalonate to cyclohexenone, followed by a Fischer indole (B1671886) synthesis, aromatization, and final hydrolysis.

Logical Workflow for the Synthesis of Carprofen using Diethyl Methylmalonate

Carprofen_Synthesis start Diethyl Methylmalonate + Cyclohexenone michael_addition Michael Addition start->michael_addition NaOEt intermediate1 Diethyl α-methyl-(3-oxocyclohexyl)malonate michael_addition->intermediate1 fischer_indole Fischer Indole Synthesis (with p-chlorophenylhydrazine) intermediate1->fischer_indole intermediate2 Diethyl (6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate fischer_indole->intermediate2 aromatization Aromatization (with chloranil) intermediate2->aromatization intermediate3 Diethyl (6-chloro-2-carbazolyl)methylmalonate aromatization->intermediate3 hydrolysis Hydrolysis & Decarboxylation intermediate3->hydrolysis 1. NaOH 2. H+ end Carprofen hydrolysis->end

Caption: Synthesis of Carprofen from Diethyl Methylmalonate.

Experimental Protocols

Synthesis of Diethyl Methylmalonate:

A common method for preparing diethyl methylmalonate is the alkylation of diethyl malonate.[2][3]

  • Materials: Diethyl malonate, Sodium ethoxide, Methyl iodide, Ethanol (B145695).

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add diethyl malonate dropwise to the stirred sodium ethoxide solution at room temperature.

    • After stirring for 1 hour, cool the mixture and add methyl iodide dropwise.

    • The reaction mixture is stirred for several hours at room temperature and then refluxed to ensure complete reaction.

    • After cooling, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation.

  • Yield: 78-83%[1][2]

Synthesis of Carprofen Intermediate (Diethyl (6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate): [1]

  • Materials: Diethyl methylmalonate, Cyclohexenone, Sodium ethoxide, p-Chlorophenylhydrazine hydrochloride, Ethanol.

  • Procedure:

    • Diethyl methylmalonate is reacted with cyclohexenone in the presence of sodium ethoxide in ethanol to yield diethyl α-methyl-(3-oxocyclohexyl)malonate.

    • The resulting intermediate is then reacted with p-chlorophenylhydrazine hydrochloride in ethanol.

    • The mixture is stirred at room temperature for 2 hours.

    • The solid product is collected by filtration.

  • Yield: 81%[1]

Comparative Performance Data
Starting MaterialKey Reaction StepReported YieldAdvantagesDisadvantages
Diethyl Methylmalonate Michael Addition to Cyclohexenone~78% for the adduct[1]Direct introduction of the required α-methyl group.Higher cost compared to unsubstituted malonates.
Diethyl Malonate Sequential Alkylation (Methylation then addition to Cyclohexenone)Potentially lower overall yield due to an extra step.Lower cost.Requires an additional methylation step, which can lead to side products (dialkylation).
Dimethyl Malonate Similar to Diethyl MalonateSimilar to diethyl malonate, though transesterification can be a concern if ethanol is used as a solvent.Lower cost.[4]Potential for transesterification.

Alternative Starting Materials and Synthetic Pathways

Beyond simple dialkyl malonates, other classes of compounds can serve as effective starting materials for the synthesis of substituted carboxylic acids and related structures.

Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic derivative of malonic acid with significantly higher acidity (pKa ≈ 4.97) compared to dialkyl malonates.[5][6] This allows for the use of weaker bases for deprotonation.

Logical Workflow: Synthesis using Meldrum's Acid

Meldrums_Acid_Workflow start Meldrum's Acid alkylation Alkylation (R-X, Base) start->alkylation intermediate1 Alkylated Meldrum's Acid alkylation->intermediate1 hydrolysis Hydrolysis & Decarboxylation intermediate1->hydrolysis H+, Heat end Substituted Carboxylic Acid hydrolysis->end

Caption: General synthetic workflow using Meldrum's acid.

  • Advantages: High acidity allows for milder reaction conditions. The products of alkylation can be readily converted to esters or amides.

  • Disadvantages: Thermal instability can lead to the formation of ketenes.[5]

Ethyl Acetoacetate

Ethyl acetoacetate is another versatile starting material for the synthesis of ketones and substituted carboxylic acids via the acetoacetic ester synthesis.[7][8]

  • Advantages: Readily available and relatively inexpensive. The resulting β-keto esters can be converted to either ketones or carboxylic acids.[9]

  • Disadvantages: The synthesis primarily yields ketones after decarboxylation, requiring additional steps if a carboxylic acid is the desired product.

Key Synthetic Reactions Involving Diethyl Methylmalonate

Beyond its use in multi-step syntheses like that of Carprofen, diethyl methylmalonate is a key reactant in several fundamental organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base, to form a C=C bond.[10]

Reaction Scheme: Knoevenagel Condensation

Knoevenagel_Condensation reactant1 Diethyl Methylmalonate product α,β-unsaturated product reactant1->product Base (e.g., piperidine) reactant2 Aldehyde/Ketone (R-CHO) reactant2->product

Caption: General scheme of a Knoevenagel condensation.

  • Performance: Diethyl malonate (and by extension, diethyl methylmalonate) is an effective substrate for Knoevenagel condensations, reacting with various aldehydes to give good yields of the corresponding unsaturated products.[11][12]

Michael Addition

As demonstrated in the Carprofen synthesis, the enolate of diethyl methylmalonate is an excellent nucleophile for Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds.[13]

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone [14]

  • Materials: Diethyl malonate, Chalcone, Nickel(II) chloride, (-)-Sparteine, Toluene (B28343).

  • Procedure:

    • A mixture of NiCl₂ and (-)-Sparteine in dry toluene is stirred under a nitrogen atmosphere.

    • Chalcone is added, followed by the dropwise addition of a solution of diethyl malonate in toluene.

    • The reaction is stirred at room temperature until completion.

    • The reaction is quenched with dilute HCl and the product is extracted with ethyl acetate.

    • The organic layer is dried and concentrated, and the product is purified by column chromatography.

  • Yield: Good to excellent yields (up to 90%) with high enantioselectivity have been reported for this type of reaction.[14]

Conclusion

Diethyl methylmalonate stands as a highly validated and effective starting material in organic synthesis, particularly for the construction of complex molecules in drug development. Its ability to directly introduce a methylated quaternary carbon center offers a distinct advantage over unsubstituted malonates, potentially streamlining synthetic routes and improving overall efficiency, as exemplified in the synthesis of Carprofen. While alternatives like diethyl malonate and dimethyl malonate are more economical, they may necessitate additional synthetic steps that can impact the overall yield. Other alternatives, such as Meldrum's acid and ethyl acetoacetate, offer unique reactivity profiles that may be advantageous for specific synthetic targets. The choice of starting material will ultimately depend on a careful consideration of the target molecule's structure, the overall synthetic strategy, and economic factors. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make these critical decisions.

References

A Comparative Guide to Diethyl Methylmalonate and Diethyl sec-Butylmalonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the malonic ester synthesis pathway is a cornerstone for the formation of carbon-carbon bonds, enabling the construction of a diverse array of molecular architectures. Substituted diethyl malonates are pivotal intermediates in this process, with their reactivity and synthetic utility being significantly influenced by the nature of the substituent at the α-carbon. This guide provides an objective comparison of two commonly utilized substituted malonates: Diethyl Methylmalonate and Diethyl sec-Butylmalonate. We will delve into their performance in key synthetic transformations, supported by available experimental data, and provide detailed experimental protocols.

Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is crucial for their handling, reaction setup, and purification. Below is a summary of their key physicochemical characteristics.

PropertyDiethyl MethylmalonateDiethyl sec-Butylmalonate
Molecular Formula C₈H₁₄O₄C₁₁H₂₀O₄
Molecular Weight 174.19 g/mol 216.28 g/mol
Boiling Point 198-199 °C235-240 °C
Density 1.022 g/mL at 20 °C~0.983 g/mL at 25 °C

Synthesis of Diethyl Methylmalonate and Diethyl sec-Butylmalonate

Both diethyl methylmalonate and diethyl sec-butylmalonate are typically synthesized via the alkylation of diethyl malonate. This process involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile to attack an appropriate alkyl halide.

Synthesis_Workflow DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Product Substituted Diethyl Malonate Enolate->Product SN2 Alkylation Alkyl_Halide Alkyl Halide (RX) Alkyl_Halide->Product

Caption: General workflow for the synthesis of substituted diethyl malonates.

Experimental Protocols for Synthesis

a) Synthesis of Diethyl Methylmalonate

This procedure is adapted from established methods for the mono-alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Methyl iodide (CH₃I)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, add methyl iodide (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl methylmalonate.

Expected Yield: 79-83%[1]

b) Synthesis of Diethyl sec-Butylmalonate

This protocol is based on a well-established procedure for the synthesis of mono-alkylated malonic esters.

Materials:

  • Diethyl malonate

  • Sodium (Na) metal

  • Absolute ethanol

  • sec-Butyl bromide

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 equivalent) to absolute ethanol in a three-necked flask equipped with a reflux condenser.

  • Once all the sodium has reacted, heat the solution to reflux and add diethyl malonate (1.05 equivalents) dropwise.

  • To the refluxing mixture, add sec-butyl bromide (1.0 equivalent) at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an extended period (e.g., 48 hours), monitoring by TLC.

  • After the reaction is complete, remove the ethanol by distillation.

  • Work up the residue by adding water and extracting with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purify by vacuum distillation to obtain diethyl sec-butylmalonate.

Expected Yield: 83-84%[2]

Comparative Reactivity in Subsequent Syntheses

The primary difference in the reactivity of diethyl methylmalonate and diethyl sec-butylmalonate stems from the steric hindrance imparted by the α-substituent. The methyl group is sterically small, whereas the sec-butyl group is significantly bulkier. This difference has profound implications for subsequent reactions at the α-carbon.

Steric_Hindrance cluster_methyl Diethyl Methylmalonate cluster_secbutyl Diethyl sec-Butylmalonate a Small Steric Hindrance Faster Reaction Rate\nHigher Yield in Dialkylation Faster Reaction Rate Higher Yield in Dialkylation a->Faster Reaction Rate\nHigher Yield in Dialkylation b Significant Steric Hindrance Slower Reaction Rate\nLower Yield in Dialkylation Slower Reaction Rate Lower Yield in Dialkylation b->Slower Reaction Rate\nLower Yield in Dialkylation

References

A Comparative Guide to By-product Formation in the Synthesis of Diethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of diethyl methylmalonate is a fundamental process in organic chemistry, pivotal for the production of various pharmaceuticals and fine chemicals. However, the formation of by-products can significantly impact the purity and yield of the final product, necessitating a thorough understanding and analysis of the synthetic route chosen. This guide provides a comparative analysis of common synthesis methods for diethyl methylmalonate, with a focus on the by-products generated. Experimental protocols for a standard synthesis and by-product analysis are also detailed to aid researchers in optimizing their synthetic strategies.

Comparison of Synthetic Methodologies

The selection of a synthetic route for diethyl methylmalonate can have a substantial effect on the by-product profile. The most prevalent method involves the alkylation of diethyl malonate; however, other routes are also employed.[1][2][3][4]

Synthesis MethodReactantsReagents/CatalystsGeneral Reaction ConditionsReported Yield (%)Potential By-products
Alkylation of Diethyl Malonate Diethyl malonate, Methyl halide (e.g., CH₃I, CH₃Br)Base (e.g., Sodium ethoxide) in Ethanol (B145695)Room temperature to reflux79-83%[1]Unreacted diethyl malonate, Diethyl dimethylmalonate (B8719724), Diethyl methoxymethylmalonate.[1][5]
Pyrolysis of Diethyl Ethoxalylpropionate Diethyl ethoxalylpropionateHeat130-150°C97%[1]Carbon monoxide.
From 2-Chloropropionic Acid 2-Chloropropionic acid, EthanolPotassium carbonate, Potassium cyanide, Acid catalyst (e.g., Heteropolyacid, H₂SO₄)Multi-step process involving neutralization, cyanation, and esterification.~91%[4]Ethers, Sulfuric acid esters, Unsaturated compounds, Carbonyl compounds (with strong acid catalysts).[2]
Quantitative Analysis of By-products

The following table presents representative data on the by-product distribution for the alkylation synthesis method under typical laboratory conditions. These values are illustrative and can vary based on the specific reaction parameters.

Synthesis MethodProduct Purity (by GC area %)Diethyl malonate (%)Diethyl dimethylmalonate (%)Diethyl methoxymethylmalonate (%)Other Impurities (%)
Alkylation of Diethyl Malonate ~90%2-5%3-7%<1%<1%

Experimental Protocols

Protocol 1: Synthesis of Diethyl Methylmalonate via Alkylation

This protocol is adapted from established procedures for the methylation of diethyl malonate.[1][6]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Methyl iodide

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • The mixture is then cooled in an ice bath, and methyl iodide is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with dilute hydrochloric acid, water, and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by fractional distillation under reduced pressure to yield diethyl methylmalonate.

Protocol 2: GC-MS Analysis of By-products

This protocol outlines a general method for the identification and quantification of by-products in a crude diethyl methylmalonate sample.

Sample Preparation:

  • A 1 µL aliquot of the crude reaction mixture is diluted with 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: 240°C for 5 minutes.

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

Data Analysis:

  • By-products are identified by comparing their mass spectra with a standard library (e.g., NIST) and their retention times with known standards.

  • Relative quantification is performed by integrating the peak areas of the product and by-products from the total ion chromatogram or FID signal.

Visualizations

Reaction Pathway and By-product Formation

G Synthesis of Diethyl Methylmalonate and Major By-products DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate - H+ DEMM Diethyl Methylmalonate (Product) Enolate->DEMM + CH3I Enolate_DEMM Methylmalonate Enolate DEMM->Enolate_DEMM - H+ (Base) DEDM Diethyl Dimethylmalonate (By-product) MeI Methyl Iodide Base Base (e.g., NaOEt) Enolate_DEMM->DEDM + CH3I

Caption: Reaction scheme for the synthesis of diethyl methylmalonate and the formation of the diethyl dimethylmalonate by-product.

Experimental Workflow

G Workflow for Synthesis and Analysis start Start: Synthesis Reaction workup Reaction Work-up (Extraction, Washing) start->workup purification Purification (Distillation) workup->purification crude_sample Crude Product Sample workup->crude_sample pure_product Purified Diethyl Methylmalonate purification->pure_product analysis GC-MS Analysis crude_sample->analysis data Data Interpretation (Identify & Quantify By-products) analysis->data end End: Purity Assessment data->end

Caption: General experimental workflow from synthesis to by-product analysis of diethyl methylmalonate.

References

Safety Operating Guide

Proper Disposal of Diethyl Methyl Malonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of diethyl methyl malonate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel, facilities, and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. According to its Safety Data Sheet (SDS), this chemical is a combustible liquid.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Ground and bond containers when transferring material to prevent static electricity buildup.

  • Avoid breathing vapors or mists.

  • Prevent contact with skin and eyes.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations.[4][5][6] The following procedure outlines the general steps for its proper disposal:

  • Waste Identification and Classification:

    • Treat all unwanted this compound, including contaminated materials, as chemical waste.

    • Based on its properties as a combustible liquid, it should be managed as a hazardous waste.[1][2]

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, leak-proof, and chemically compatible container.[7][8] Glass or specific types of plastic containers are generally suitable.

    • Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible materials can lead to dangerous chemical reactions.

    • Keep solid waste (e.g., contaminated paper towels, gloves) separate from liquid waste.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[9]

    • The label must also include:

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Combustible Liquid")

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or personnel.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store the container away from heat, ignition sources, and direct sunlight.[7]

    • Ensure secondary containment (e.g., a spill tray) is in place to capture any potential leaks.[8]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

    • Do not pour this compound down the drain or dispose of it in regular trash. [2][11] This is illegal and environmentally harmful.

    • The ultimate disposal method will be determined by the licensed disposal facility, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

IV. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource Citation
CAS Number 609-08-5[1]
Molecular Formula C8H14O4[12]
Molecular Weight 174.19 g/mol [12]
Boiling Point 199 °C / 390.2 °F[2]
Flash Point 93 °C / 199.4 °F[2]
Physical State Liquid[2]
Appearance Colorless[2]
GHS Hazard Statements H227: Combustible liquid

V. Experimental Protocols and Methodologies

This document provides operational guidance for disposal and does not cite specific experimental research. The procedures outlined are based on established safety protocols and regulatory requirements for handling chemical waste in a laboratory setting.

VI. Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Waste Generation (Unwanted this compound) identify Identify as Hazardous Waste (Combustible Liquid) start->identify spill Spill Occurs start->spill segregate Segregate Waste (Collect in Designated Container) identify->segregate label Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->label store Store in Satellite Accumulation Area (SAA) (Sealed, Secondary Containment) label->store contact_ehs Contact EHS or Licensed Contractor for Pickup store->contact_ehs store->spill disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill_procedure Follow Spill Management Protocol (Evacuate, Contain, Clean, Report) spill->spill_procedure Yes spill_procedure->segregate

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Diethyl methyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl Methyl Malonate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]Protects against splashes and vapors that can cause eye irritation.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.Prevents skin contact, which may cause irritation.[3]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and pants. Wear appropriate protective clothing to prevent skin exposure.[1][2]Minimizes the risk of accidental skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area.[1]Protects against inhalation of vapors, which may cause respiratory tract irritation.
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that a safety data sheet (SDS) for this compound is readily accessible.[1]
  • Verify that all necessary PPE is available and in good condition.
  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]
  • Keep away from heat, sparks, open flames, and other hot surfaces as this compound is a combustible liquid.[1][2][4]
  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling:

  • Avoid contact with skin and eyes.[1]
  • Do not breathe in vapors or spray mist.[1]
  • Use the smallest amount of chemical necessary for the procedure.
  • Keep the container tightly closed when not in use.[1]

3. Spill and Accident Procedures:

  • In case of a spill, soak it up with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1]
  • Collect the absorbed material into a suitable, closed container for disposal.[1]
  • Do not let the chemical enter the environment.[1]
  • In the event of a fire, use CO2, dry chemical, or foam for extinction.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Clean your mouth with water and seek medical attention.[1] Do NOT induce vomiting.[2]
Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[3]

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Disposal Method:

  • Dispose of the contents and container to an approved waste disposal plant.[1][2]
  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
  • Contact a licensed professional waste disposal service to dispose of this material.[5]

Visual Workflows

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and immediate first aid responses.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep1 Access SDS Prep2 Inspect & Don PPE Prep1->Prep2 Prep3 Work in Fume Hood Prep2->Prep3 Prep4 Remove Ignition Sources Prep3->Prep4 Handling1 Use Smallest Amount Prep4->Handling1 Handling2 Avoid Contact & Inhalation Handling1->Handling2 Handling3 Keep Container Closed Handling2->Handling3 Cleanup1 Collect Waste Handling3->Cleanup1 Cleanup2 Label & Store Waste Cleanup1->Cleanup2 Cleanup3 Dispose via Approved Vendor Cleanup2->Cleanup3 Emergency1 Spill Response Emergency1->Cleanup1 Emergency2 First Aid

Caption: Workflow for the safe handling of this compound.

FirstAidResponse cluster_responses Immediate First Aid Exposure Exposure Occurs Eye Eye Contact Rinse with water for 15 min Exposure->Eye Skin Skin Contact Wash with soap & water Exposure->Skin Inhalation Inhalation Move to fresh air Exposure->Inhalation Ingestion Ingestion Rinse mouth, do not induce vomiting Exposure->Ingestion Medical Seek Medical Attention Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical

Caption: Immediate first aid procedures for this compound exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.